molecular formula C8H4FN3 B578112 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1260381-44-9

4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B578112
CAS No.: 1260381-44-9
M. Wt: 161.139
InChI Key: GPTLURUDTJBJRN-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a fluorinated azaindole derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug discovery, recognized for its broad spectrum of pharmacological properties and its presence in several approved therapeutics and natural alkaloids . The specific substitution pattern of this compound—featuring a fluorine atom and a nitrile group—makes it a particularly useful building block for the design and synthesis of novel bioactive molecules, especially in the field of oncology . Recent patent literature highlights the application of related pyrrolo[2,3-b]pyridine compounds in the development of potential treatments for cancer, underscoring the ongoing interest in this chemical space . Furthermore, the broader class of pyrrolopyridines is known to exhibit activities against various targets; for instance, a closely related compound featuring the pyrrolo[2,3-b]pyridine core has been identified as an inhibitor of the Hepatocyte Growth Factor Receptor (c-Met), a key target in cancer therapy . The structural features of this compound also make it a candidate for exploration in other therapeutic areas, given that pyrrolopyridine isomers have demonstrated significant antidiabetic, antimycobacterial, and antiviral activities in scientific studies . Its utility extends to method development, as evidenced by its role in studies aimed at the concise and efficient synthesis of fluorinated pyrrolopyridines .

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4FN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTLURUDTJBJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221781
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-fluoro-
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Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1260381-44-9
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-fluoro-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-fluoro-
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1260381-44-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. With the CAS number 1260381-44-9, this 7-azaindole derivative has emerged as a critical intermediate in the synthesis of potent and selective kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is implicated in various cancers. This document will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, applications in drug discovery, and essential safety and handling protocols.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to form crucial hydrogen bond interactions with a wide array of biological targets. The strategic introduction of a fluorine atom at the 4-position and a carbonitrile group at the 5-position significantly modulates the electronic and steric properties of the 7-azaindole core. This functionalization has proven instrumental in the development of targeted therapeutics, particularly in oncology. This compound serves as a versatile precursor to a new generation of kinase inhibitors, offering a unique combination of structural rigidity and functional group handles for further chemical elaboration.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.

PropertyValue
CAS Number 1260381-44-9
Molecular Formula C₈H₄FN₃
Molecular Weight 161.14 g/mol
Appearance Solid (Typical)
Storage Temperature 2-8°C is recommended for long-term storage.

Analytical data for this compound, including NMR, HPLC, and LC-MS, is often available from commercial suppliers upon request.[1]

Spectroscopic and Chromatographic Profile (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, with coupling constants indicative of their substitution pattern. The presence of the fluorine atom would likely introduce additional splitting in the signals of nearby protons.

  • ¹³C NMR spectroscopy would reveal the characteristic chemical shifts for the carbon atoms in the heterocyclic rings, including the carbon of the nitrile group.

High-Performance Liquid Chromatography (HPLC):

  • A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A typical mobile phase might consist of a gradient of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 162.14.

Synthesis and Manufacturing

While a definitive, step-by-step published synthesis for this compound is not widely available, a plausible synthetic strategy can be constructed based on established methodologies for the functionalization of the 7-azaindole core. The following represents a logical and scientifically sound, though hypothetical, multi-step synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed from a suitable 7-azaindole precursor. A potential route involves the initial fluorination of the 7-azaindole ring, followed by the introduction of the carbonitrile group.

Synthetic Pathway start 7-Azaindole Precursor step1 Fluorination start->step1 intermediate1 4-Fluoro-7-azaindole step1->intermediate1 step2 Halogenation/Activation at C5 intermediate1->step2 intermediate2 4-Fluoro-5-halo-7-azaindole step2->intermediate2 step3 Cyanation intermediate2->step3 product This compound step3->product

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Fluorination of a 7-Azaindole Precursor A common method for the introduction of a fluorine atom onto a heterocyclic ring is through a Balz-Schiemann type reaction on an amino-substituted precursor or via electrophilic fluorinating agents on an activated ring system.

Step 2: Halogenation at the 5-position The resulting 4-fluoro-7-azaindole can be selectively halogenated at the 5-position using an appropriate halogenating agent, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), to yield a 4-fluoro-5-halo-7-azaindole intermediate.

Step 3: Cyanation The final step involves a palladium-catalyzed cyanation reaction, such as a Rosenmund-von Braun reaction, using a cyanide source like zinc cyanide or copper(I) cyanide to displace the halogen at the 5-position and install the carbonitrile group.

Applications in Drug Discovery

The primary application of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant activation of this pathway, through mutations, gene amplifications, or translocations, is a known driver in a variety of cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core structure for the development of potent and selective FGFR inhibitors.[2] this compound provides a strategically functionalized starting material for the synthesis of these inhibitors. The fluorine atom can enhance binding affinity and modulate metabolic stability, while the nitrile group can be a key pharmacophoric feature or a handle for further chemical modifications.

FGFR Signaling Pathway ligand FGF Ligand receptor FGFR ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) dimerization->downstream cellular_response Cell Proliferation, Survival, Angiogenesis downstream->cellular_response inhibitor FGFR Inhibitor (derived from this compound) inhibitor->receptor

Caption: Inhibition of the FGFR signaling pathway by targeted therapies.

Other Kinase Targets

The versatility of the this compound scaffold extends beyond FGFR. The 7-azaindole core has been explored for the inhibition of other protein kinases, such as Akt/PKB, which are also critical nodes in cancer signaling pathways.

Safety and Handling

As with any specialized chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, the following general guidelines for handling fluoro- and cyano-substituted heterocyclic compounds should be followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Engineering Controls:

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Ensure that an eyewash station and safety shower are readily accessible.

Handling and Storage:

  • Avoid creating dust.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a tightly sealed container in a cool, dry place.[3]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

  • In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a high-value building block in contemporary drug discovery. Its unique structural features make it an ideal starting point for the synthesis of targeted therapies, particularly FGFR inhibitors. This guide has provided a comprehensive overview of its properties, plausible synthesis, applications, and safety considerations to aid researchers in their endeavors to develop the next generation of innovative medicines.

References

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Xie, W., et al. (2022).
  • Tan, L., et al. (2018). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Cell Chemical Biology, 25(2), 184-194.e4.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
  • Google Patents. Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
  • Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]

  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry.
  • Google Patents. Preparation method for 4-substituted-7-azaindole.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • SpectraBase. 1H-Pyrrolo(2,3-b)pyridine. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

  • Google Patents. 1h-pyrrolo[2,3-b]pyridines.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Available from: [Link]

  • Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available from: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.

Sources

Introduction: The Strategic Value of the 4-Fluoro-7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-7-Azaindole Derivatives

In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent and selective bioactive compounds.[1] Its significance stems from its role as a bioisostere of the natural indole ring, offering a strategic modification that can enhance key pharmaceutical properties.[2] The introduction of a nitrogen atom into the indole's six-membered ring alters the electronic distribution, hydrogen bonding capacity, and metabolic profile, often leading to improved aqueous solubility and favorable pharmacokinetics.[2]

The strategic incorporation of a fluorine atom, particularly at the 4-position, further refines the scaffold's utility for drug design. Fluorine, despite its minimal steric footprint, is the most electronegative element, and its introduction can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity for its biological target.[3][4][5] This targeted modification allows medicinal chemists to fine-tune the properties of a lead compound to overcome challenges related to ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity.

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-fluoro-7-azaindole and its derivatives. Designed for researchers, scientists, and drug development professionals, it synthesizes theoretical principles with practical experimental insights to facilitate the rational design of novel therapeutics leveraging this versatile scaffold.

Core Physicochemical Properties: A Quantitative and Mechanistic Analysis

The therapeutic success of a drug candidate is inextricably linked to its physicochemical properties. For 4-fluoro-7-azaindole derivatives, a clear understanding of lipophilicity, acidity, solubility, and solid-state characteristics is paramount for optimizing their journey from the laboratory to the clinic.

Lipophilicity: Balancing Permeability and Solubility with LogP & LogD

Theoretical Background: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's behavior in the body. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.[6] These parameters are crucial for predicting membrane permeability, plasma protein binding, and overall ADMET properties.[7]

The introduction of fluorine generally increases a molecule's lipophilicity.[3][8] This is attributed to the replacement of a C-H bond with a more hydrophobic C-F bond and the resulting modulation of the molecule's surface properties.[8][9] For the 4-fluoro-7-azaindole scaffold, this modification can enhance passive diffusion across biological membranes, a desirable trait for oral bioavailability. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic turnover, and potential toxicity.[7] Therefore, achieving an optimal LogD value, typically within the 1-3 range for oral drugs, is a key objective in the design process.[7]

Data Presentation: Lipophilicity of the Core Scaffold

While extensive experimental data for a wide range of derivatives is proprietary, the properties of the parent 4-fluoro-7-azaindole molecule provide a crucial baseline.

CompoundFormulaMW ( g/mol )Predicted pKaPredicted LogP
4-Fluoro-7-azaindoleC₇H₅FN₂136.1313.28 ± 0.40~1.5-2.0 (Est.)

Table 1: Key physicochemical predictions for 4-Fluoro-7-azaindole. The LogP is estimated based on related structures and the known contribution of fluorine.[10][11]

Experimental Protocol: Determination of LogD₇.₄ by Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining the distribution coefficient at physiological pH (7.4).

Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and aqueous buffer), providing a fundamentally sound measure of lipophilicity. Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the pH 7.4 buffer and vice-versa. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the 4-fluoro-7-azaindole derivative in a suitable solvent (e.g., DMSO, Methanol).

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and pH 7.4 buffer.

  • Equilibration: Seal the vessel and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Workflow for LogD Determination

LogD_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare pH 7.4 Buffer saturate Pre-saturate Solvents prep_buffer->saturate prep_octanol Prepare n-Octanol prep_octanol->saturate add_cmpd Add Compound to Phases saturate->add_cmpd equilibrate Shake to Equilibrate add_cmpd->equilibrate separate Centrifuge to Separate equilibrate->separate quantify Quantify Concentration (HPLC/UV) separate->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for experimental LogD determination.

Acidity and Basicity: The Role of pKa in Drug Behavior

Theoretical Background: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH.[12] For drug candidates, pKa is a critical parameter influencing solubility, permeability, receptor binding, and formulation.[13] The 7-azaindole scaffold has two key nitrogen atoms: the pyrrolic N-H (N1) which is weakly acidic, and the pyridinic nitrogen (N7) which is basic. The introduction of the highly electronegative fluorine atom at the 4-position has a significant inductive electron-withdrawing effect. This effect is expected to:

  • Decrease the basicity (lower the pKa) of the pyridinic N7: This makes it less likely to be protonated at physiological pH.

  • Increase the acidity (lower the pKa) of the pyrrolic N-H: This makes the proton more readily dissociable under basic conditions.

The predicted pKa of ~13.28 for 4-fluoro-7-azaindole likely refers to the acidic N-H proton.[10][11] Understanding these pKa values is essential for predicting how a derivative will behave in different biological compartments with varying pH, such as the stomach (acidic) versus the intestine (neutral to basic).

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Causality: This method is ideal for compounds with a UV-active chromophore near the ionizable center, as the absorption spectrum changes predictably with protonation state.[12] It requires very little material, a significant advantage over potentiometric titration. A series of buffers are used to precisely control the pH and observe the corresponding spectral shifts, from which the pKa can be accurately calculated.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Stock Solution: Prepare a concentrated stock solution of the 4-fluoro-7-azaindole derivative in a co-solvent like methanol if necessary.

  • Sample Preparation: For each buffer, prepare a sample by adding a small, constant volume of the stock solution to the buffer. The final concentration should be low enough to remain soluble across the entire pH range (e.g., 10-5 M).

  • Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for each sample at a constant temperature.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at a chosen wavelength versus pH.

    • Fit the data to the Henderson-Hasselbalch equation or use specialized software to determine the pKa value from the inflection point of the sigmoidal curve.

Decision Tree for pKa Determination Method

pKa_Method_Selection start Select pKa Method solubility Is compound highly soluble? (>1 mg/mL) start->solubility chromophore Does it have a UV chromophore near ionizable center? solubility->chromophore No potentiometry Use Potentiometric Titration solubility->potentiometry Yes spectrophotometry Use UV-Vis Spectrophotometry chromophore->spectrophotometry Yes other_methods Consider other methods (e.g., Capillary Electrophoresis, NMR Titration) chromophore->other_methods No

Caption: Decision guide for selecting a pKa determination method.

Aqueous Solubility: A Prerequisite for Efficacy

Theoretical Background: Aqueous solubility is a fundamental property that dictates a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The solubility of 4-fluoro-7-azaindole derivatives is a complex interplay of their lipophilicity, pKa, and solid-state properties (i.e., crystal lattice energy).

  • Lipophilicity: Higher LogP/D values generally correlate with lower aqueous solubility.

  • pKa and Ionization: Solubility is pH-dependent. The molecule will be more soluble at a pH where it is ionized.

  • Crystal Structure: A stable crystal lattice with strong intermolecular forces requires more energy to break apart, resulting in lower solubility.

While the parent 4-fluoro-7-azaindole is noted to be soluble in various organic solvents like dichloromethane, ethyl acetate, and methanol, its aqueous solubility is a more critical parameter for pharmaceutical applications.[10][11]

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

Causality: This high-throughput method measures the point at which a compound precipitates from an aqueous buffer as its concentration increases from a DMSO stock. It provides a rapid assessment of solubility that is highly relevant to the early stages of drug discovery, where precipitation from DMSO stocks is a common issue.

Methodology:

  • Sample Plating: Prepare serial dilutions of the test compound in DMSO in a 96-well plate.

  • Assay Preparation: Add aqueous buffer (e.g., PBS, pH 7.4) to a separate 96-well assay plate.

  • Mixing: Transfer a small volume of the DMSO solutions to the corresponding wells of the aqueous assay plate and mix thoroughly.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow for precipitation to equilibrate.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity begins to sharply increase is reported as the kinetic solubility.

Factors Influencing Aqueous Solubility

Solubility_Factors cluster_factors Solubility Aqueous Solubility Lipophilicity Lipophilicity Lipophilicity->Solubility pKa Ionization (pKa) Higher solubility at pH where ionized pKa->Solubility SolidState SolidState SolidState->Solubility

Caption: Interplay of key properties governing aqueous solubility.

Crystal Structure and Solid-State Properties

Theoretical Background: The three-dimensional arrangement of molecules in a crystal lattice dictates many of a drug's bulk properties, including its melting point, stability, dissolution rate, and bioavailability. Single-crystal X-ray diffraction is the definitive method for elucidating this structure.[14] 7-Azaindole and its derivatives are well-known for forming characteristic hydrogen-bonded dimers via the pyrrole N-H and the pyridine N7 nitrogen (N–H···N).[1][15] This strong, directional interaction is a dominant feature in their crystal packing.

While the specific crystal structure of 4-fluoro-7-azaindole is not publicly available, data from close analogs like 5-bromo-7-azaindole provides valuable insight.[1] These structures confirm the prevalence of the N–H···N dimeric motif. The fluorine atom at the 4-position can further influence crystal packing through weaker interactions, such as C-H···F hydrogen bonds or dipole-dipole interactions, potentially leading to different polymorphs with distinct physical properties.

Data Presentation: Crystallographic Data for a 7-Azaindole Analog

The data below for 5-Bromo-7-azaindole illustrates the typical geometry and packing of the core scaffold.[1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)9.897
c (Å)14.872
Key InteractionN–H···N Hydrogen-Bonded Dimers

Table 2: Crystallographic data for the analogous compound 5-Bromo-7-azaindole, highlighting the characteristic dimer formation.[1]

Experimental Protocol: Overview of Single-Crystal X-ray Diffraction

Causality: This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern contains precise information about the electron density distribution, allowing for the exact determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth: Grow a single, high-quality crystal of the compound, typically by slow evaporation of a solvent, vapor diffusion, or cooling. This is often the most challenging step.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray beam (diffractometer). The crystal is rotated, and the diffraction patterns are recorded by a detector at thousands of different orientations.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods.

  • Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy, resulting in a final, detailed three-dimensional structure.

Workflow for Single-Crystal X-ray Diffraction

XRay_Workflow start Obtain Pure Compound crystal_growth Grow Single Crystal (Slow Evaporation) start->crystal_growth data_collection Mount Crystal & Collect Diffraction Data crystal_growth->data_collection structure_solution Process Data & Solve Structure data_collection->structure_solution structure_refinement Refine Atomic Model structure_solution->structure_refinement final_structure Final 3D Structure (Bond Lengths, Angles, Interactions) structure_refinement->final_structure

Caption: The main stages of a single-crystal X-ray analysis.

Conclusion: Strategic Application in Drug Design

The 4-fluoro-7-azaindole scaffold presents a powerful toolkit for the modern medicinal chemist. The strategic placement of the fluorine atom on the privileged 7-azaindole core provides a mechanism to systematically modulate key physicochemical properties that govern drug efficacy and safety.

  • Lipophilicity Control: The fluorine atom provides a reliable method to increase lipophilicity, which can be used to enhance membrane permeability. This must be carefully balanced to maintain adequate aqueous solubility.

  • pKa Modulation: The inductive effect of fluorine lowers the basicity of the N7 nitrogen, reducing the likelihood of positive charge at physiological pH. This can be advantageous for cell penetration, as neutral species typically cross membranes more readily.

  • Metabolic Blocking: A C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a known site of metabolic oxidation on the parent scaffold can significantly improve a drug's half-life and reduce the formation of unwanted metabolites.[4]

  • Enhanced Binding Affinity: Fluorine can engage in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole interactions, which can lead to a significant increase in potency.[3]

By understanding and leveraging the interplay of these physicochemical properties, researchers can rationally design 4-fluoro-7-azaindole derivatives with optimized ADMET profiles and superior therapeutic potential. This scaffold will undoubtedly continue to be a cornerstone in the development of next-generation therapeutics, particularly in areas like kinase inhibition where the 7-azaindole's hydrogen bonding capabilities are critical for target engagement.[2]

References

  • 4-Fluoro-7-azaindole - Physico-chemical Properties. (2024). ChemBK. [Link]

  • Schulman, S. G., & Rosenberg, L. S. (1979). Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta, 26(9), 867-71. [Link]

  • Dearden, J. C., & Ghafourian, T. (1999). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. QSAR & Combinatorial Science, 18(9-10), 866-874. [Link]

  • Drozd, M., et al. (2021). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 26(11), 3326. [Link]

  • Sławiński, J., et al. (2018). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. Journal of Molecular Structure, 1157, 439-448. [Link]

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4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile NMR spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Spectral Characterization of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Abstract

Introduction to the Analyte and Method

This compound belongs to the 7-azaindole class of compounds, which are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with indoles and their capacity for diverse biological interactions.[4] The introduction of a fluorine atom and a nitrile group significantly modulates the electronic properties and potential binding interactions of the core structure. Fluorine, in particular, is a valuable tool in drug design for improving metabolic stability and binding affinity; its unique NMR properties (¹⁹F being a spin ½ nucleus with 100% natural abundance) also make it a powerful probe for structural and environmental analysis.[5]

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) combined with 2D correlation experiments is essential for complete and unambiguous characterization.

Experimental Workflow: From Sample to Spectrum

Achieving high-quality, reproducible NMR data begins with meticulous sample preparation and logically sequenced data acquisition. The following protocols represent a field-proven approach for small organic molecules.

Sample Preparation Protocol

The goal of sample preparation is to create a homogeneous, particle-free solution at an appropriate concentration.[6]

  • Analyte Quantity : For a standard 5 mm NMR tube, weigh 5-10 mg of this compound for ¹H NMR acquisition. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common starting points. The solvent choice can slightly influence chemical shifts due to solvation effects.[2]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial before transferring it to the NMR tube. This corresponds to a solution height of about 4-5 cm in a standard 5 mm tube.[8]

  • Filtration : To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]

  • Referencing : The residual protio-solvent peak (e.g., ~2.50 ppm for DMSO-d₅) can be used for referencing the ¹H spectrum. For ¹³C, the solvent signal (e.g., 39.52 ppm for DMSO-d₆) is used.[2] For highly accurate ¹⁹F NMR, an external reference standard may be used, although modern spectrometers can reference it internally.

Data Acquisition Workflow

A logical progression of experiments ensures that the necessary information is gathered efficiently. The following workflow is recommended for complete structural elucidation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis SamplePrep Sample Preparation (5-20 mg in 0.6 mL solvent) Acq_1D 1D Spectra: ¹H, ¹³C{¹H}, ¹⁹F SamplePrep->Acq_1D Load Sample Acq_COSY 2D: ¹H-¹H COSY Acq_1D->Acq_COSY Proton Connectivity Acq_HSQC 2D: ¹H-¹³C HSQC Acq_COSY->Acq_HSQC Direct C-H Bonds Acq_HMBC 2D: ¹H-¹³C HMBC Acq_HSQC->Acq_HMBC Long-Range C-H Bonds Analysis Spectral Interpretation & Structure Confirmation Acq_HMBC->Analysis Assemble Structure

Figure 1: Recommended workflow for NMR data acquisition and analysis.

Acquisition Parameters (General Recommendations):

  • 1D ¹H : 16-32 scans, relaxation delay (d1) of 2 seconds.[10]

  • 1D ¹³C{¹H} : 1024-4096 scans, d1 of 2 seconds.

  • 1D ¹⁹F : 64-128 scans, d1 of 2 seconds.

  • 2D Experiments : Parameters (e.g., number of increments, scans per increment) should be adjusted based on sample concentration to achieve adequate resolution and signal-to-noise.[10]

Predictive Spectral Analysis

Based on the structure of this compound and established NMR principles, we can predict the key features of its NMR spectra.

Structure of this compound with atom numbering.

Structure 1: this compound with IUPAC numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the N-H proton and the three aromatic C-H protons.

  • N1-H : This proton will appear as a broad singlet far downfield, typically >11.0 ppm, due to its acidic nature and location on the electron-deficient pyrrole ring. Its chemical shift can be sensitive to solvent and concentration.[11]

  • H6 : This proton is on the pyridine ring, ortho to the electron-withdrawing nitrile group and meta to the nitrogen atom. It is expected to be the most downfield of the C-H protons, likely appearing as a doublet due to coupling with the fluorine atom at C4 (⁴JHF).

  • H2 & H3 : These protons are on the electron-rich pyrrole ring. H3 is adjacent to the electron-donating NH group, while H2 is further away. Both will appear as doublets due to their mutual coupling (³JHH). The electronegative nitrogen of the fused pyridine ring will deshield both protons compared to simple pyrrole.[12][13]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constant(s) (Hz) Rationale
N1-H 11.5 - 12.5 br s - Acidic proton on pyrrole ring.
H6 8.5 - 8.8 d ⁴JHF ≈ 2-4 Deshielded by adjacent CN and pyridine N; coupled to F.
H2 7.6 - 7.8 d ³JHH ≈ 3-4 Pyrrole α-proton, deshielded by pyridine ring fusion.

| H3 | 6.6 - 6.8 | d | ³JHH ≈ 3-4 | Pyrrole β-proton, shielded relative to H2 by NH. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display all nine carbon signals. The fluorine substituent will cause characteristic splitting of the signals for carbons close to it.

  • C4 (C-F) : This carbon will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 240-270 Hz, appearing as a large doublet. Its chemical shift will be significantly downfield.[2]

  • C5 (C-CN) & C3a : These carbons adjacent to the fluorine will show smaller two-bond couplings (²JCF), appearing as doublets.

  • CN : The nitrile carbon is typically found in the 115-120 ppm range and is expected to be a sharp singlet.

  • Other Carbons : The remaining carbons will appear as singlets (quaternary) or doublets (in a coupled spectrum). Their chemical shifts are influenced by their position within the heterocyclic system.[14]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Carbon Predicted δ (ppm) Multiplicity (from C-F coupling) Coupling Constant (Hz) Rationale
C7a 150 - 153 s - Bridgehead carbon adjacent to pyridine N.
C4 155 - 160 d ¹JCF ≈ 250 Carbon directly bonded to fluorine.
C2 128 - 132 s - Pyrrole α-carbon.
C6 125 - 128 d ³JCF ≈ 3-5 Pyridine carbon deshielded by N.
C5 95 - 100 d ²JCF ≈ 15-25 Carbon bearing CN, strongly influenced by F.
C3a 120 - 124 d ²JCF ≈ 10-20 Bridgehead carbon adjacent to C4-F.
CN 116 - 119 s - Nitrile carbon.

| C3 | 101 - 104 | s | - | Pyrrole β-carbon. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a direct and sensitive probe of the fluorine's environment.

  • A single resonance is expected. The chemical shift for fluorine on a pyridine ring is typically in the range of -70 to -150 ppm relative to CFCl₃.[15][16]

  • This signal will be split into a doublet by the proton at C6 (⁴JFH). This through-space or long-range coupling is a key diagnostic feature.

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

Atom Predicted δ (ppm) Multiplicity Coupling Constant(s) (Hz) Rationale

| C4-F | -120 to -140 | d | ⁴JFH ≈ 2-4 | Fluorine on an electron-deficient pyridine ring, coupled to H6. |

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides the foundational data, 2D NMR experiments are required to create a self-validating system that confirms the connectivity and validates the assignments made above.[17]

  • ¹H-¹H COSY (COrrelation SpectroscopY) : This experiment identifies protons that are coupled to each other. A crucial cross-peak is expected between H2 and H3 , confirming their adjacency on the pyrrole ring. The absence of other correlations would confirm H6 and N1-H are isolated spin systems.[17]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps each proton directly to the carbon it is attached to. It will definitively link the proton assignments from Table 1 to the carbon assignments in Table 2 for H2/C2, H3/C3, and H6/C6.[18]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for piecing together the molecular skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.[19] Key expected correlations that would confirm the overall structure are illustrated in Figure 2.

Figure 2: Diagram of key predicted ²JCH and ³JCH correlations in an HMBC spectrum.

HMBC Interpretation Highlights:

  • The proton H6 should show correlations to the quaternary carbons C7a and C5 , and to the fluorine-bearing carbon C4 . The correlation to C5 is critical for assigning this carbon and confirming the position of the nitrile group.

  • The pyrrole proton H2 should correlate to C3 , C3a , and C7a , locking the pyrrole ring to the pyridine ring.

  • The NH proton should show correlations to C2 and C7a , further confirming the ring fusion.

Conclusion

The structural characterization of this compound is definitively achievable through a systematic multi-nuclear, multi-dimensional NMR approach. This guide provides a robust experimental framework and a detailed predictive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted chemical shifts, multiplicities, and coupling constants serve as a reliable benchmark for analysis. By employing the described 2D NMR experiments (COSY, HSQC, and HMBC), researchers can create a self-validating dataset to unambiguously confirm the molecular structure, ensuring the chemical integrity of this valuable building block for applications in research and drug development.

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mass spectrometry analysis of fluorinated pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Fluorinated Pyrrolopyridines

Authored by a Senior Application Scientist

Introduction: The rising prominence of Fluorinated Pyrrolopyridines in Drug Discovery

The pyrrolopyridine scaffold, often referred to as an azaindole, is a privileged heterocyclic structure in modern medicinal chemistry. Its unique arrangement of nitrogen atoms allows for a versatile combination of hydrogen bond donor and acceptor sites, mimicking the indole nucleus while offering improved physicochemical properties. Several drugs incorporating this core have received regulatory approval, highlighting its therapeutic importance.[1] The strategic introduction of fluorine atoms into these scaffolds has become a cornerstone of drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, often leading to enhanced drug-like properties.[2]

However, the very characteristics that make these compounds effective therapeutic agents also present unique challenges for analytical characterization. A comprehensive understanding of their behavior under mass spectrometric conditions is paramount for researchers in drug discovery and development, from early-stage metabolite profiling to late-stage impurity analysis. This guide provides field-proven insights and detailed protocols for the robust , grounding every recommendation in established scientific principles.

Chapter 1: Foundational Choices—Ionization and Mass Analysis

The journey of an analyte through a mass spectrometer begins with ionization. The choice of ionization technique is perhaps the most critical parameter, as it dictates the nature and charge state of the ions entering the mass analyzer. For fluorinated pyrrolopyridines, the goal is typically to generate a protonated molecular ion [M+H]⁺ with high efficiency and minimal in-source fragmentation.

Ionization Source Selection: A Comparative Analysis

Soft ionization techniques are overwhelmingly preferred for the analysis of pharmaceutical compounds.[3] Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices for liquid chromatography-mass spectrometry (LC-MS) applications.[4]

  • Electrospray Ionization (ESI): This is the premier technique for fluorinated pyrrolopyridines. These molecules typically possess at least one basic nitrogen atom within the pyridine ring, which is readily protonated in the acidic mobile phases commonly used in reversed-phase chromatography.[5] ESI is a soft ionization method that transfers pre-formed ions from solution into the gas phase, making it ideal for generating intact protonated molecules with minimal fragmentation.[6][7] Both positive and negative ion modes can be explored, but positive mode is generally more sensitive for these basic compounds.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. Ionization occurs in the gas phase via a corona discharge.[7] While it can be effective, ESI often provides superior sensitivity for the polar, basic nature of most pyrrolopyridine drug candidates.

  • Electron Ionization (EI): As a hard ionization technique, EI is primarily used with gas chromatography (GC-MS) and induces extensive fragmentation by bombarding the analyte with high-energy electrons.[6][8] This extensive fragmentation can be useful for structural elucidation of simple, volatile molecules but is often too harsh for complex pharmaceutical compounds, frequently leading to the absence of a molecular ion.[9]

Table 1: Comparison of Common Ionization Techniques for Fluorinated Pyrrolopyridines

TechniquePrincipleAdvantages for Fluorinated PyrrolopyridinesDisadvantages & Considerations
Electrospray Ionization (ESI) Ions are generated from a liquid phase via a high-voltage spray.[6]High sensitivity for polar, basic compounds; soft ionization preserves the molecular ion; excellent compatibility with LC.[5]Susceptible to matrix effects and ion suppression; efficiency can be pH-dependent.[5]
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization initiated by a corona discharge.[7]Suitable for moderately polar compounds; less susceptible to matrix effects than ESI.Generally lower sensitivity for highly polar or non-volatile compounds compared to ESI.
Electron Ionization (EI) Gas-phase molecules are bombarded with high-energy electrons.[6]Provides extensive, reproducible fragmentation patterns useful for library matching."Hard" ionization often obliterates the molecular ion; requires volatile and thermally stable analytes, limiting LC compatibility.[3][9]
The Power of High-Resolution Mass Spectrometry (HRMS)

For applications like metabolite identification and impurity profiling, High-Resolution Mass Spectrometry (HRMS) is indispensable. Instruments like Orbitrap and Time-of-Flight (TOF) analyzers provide accurate mass measurements (typically <5 ppm error), which allow for the confident determination of elemental compositions.[10][11] This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common scenario in metabolism studies. LC-HRMS is the most common and powerful method for identifying fluorinated degradation products and metabolites.[12][13][14]

For quantitative applications, such as pharmacokinetic studies, tandem mass spectrometry using a triple quadrupole (QqQ) instrument remains the gold standard due to its exceptional sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.[15]

Chapter 2: Deciphering the Code—Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments, primarily through Collision-Induced Dissociation (CID), are used to fragment the protonated molecular ion, generating a "fingerprint" spectrum that provides rich structural information.[16] Understanding the fragmentation patterns of fluorinated pyrrolopyridines is key to their structural elucidation.

The Analytical Workflow

The general process for analyzing these compounds involves separation followed by mass spectrometric detection and characterization.

G cluster_0 LC Separation cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample Sample Injection LC Reversed-Phase HPLC/UHPLC (e.g., C18 column) Sample->LC IonSource Ionization Source (Positive ESI) LC->IonSource MS1 MS1 Scan (Accurate Mass of [M+H]⁺) IonSource->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Quant Quantification MS1->Quant MS2 MS2 Scan (Fragment Ion Spectrum) CID->MS2 Elucidation Structure Elucidation MS2->Elucidation

Caption: General LC-MS/MS workflow for fluorinated pyrrolopyridine analysis.

Characteristic Fragmentation Pathways

The fragmentation of these molecules is directed by the charge site (the protonated nitrogen), the inherent stability of the aromatic ring system, and the influence of substituents, including fluorine.

  • Cleavage of Substituents: The most common initial fragmentation events involve the loss of substituents from the pyrrolopyridine core or attached side chains. For example, an N-alkyl group may be lost via cleavage of the C-N bond.

  • Ring System Fragmentation: The bicyclic core is relatively stable. However, cleavages within the pyrrole or pyridine ring can occur, often initiated by the loss of a small neutral molecule like HCN.

  • Influence of Fluorine: The strong carbon-fluorine (C-F) bond makes the direct loss of a fluorine radical uncommon.[15] Instead, fluorine's electron-withdrawing nature influences the stability of adjacent carbocations and the pathways of rearrangement reactions.

    • Loss of HF: A common fragmentation pathway for compounds with a nearby hydrogen is the neutral loss of hydrogen fluoride (HF), resulting in a peak at [M+H-20]⁺.

    • Rearrangements: Fluorine atoms can participate in complex rearrangements. McLafferty-type rearrangements have been observed in some fluorinated compounds, and in certain cases, fluorine migration prior to fragmentation can occur, leading to unexpected fragment ions.[17]

G Parent Fluorinated Pyrrolopyridine [M+H]⁺ Frag1 Loss of Side Chain (R) [M+H - R]⁺ Parent->Frag1 CID Frag2 Loss of HF [M+H - 20]⁺ Parent->Frag2 CID Frag3 Ring Cleavage Product (e.g., loss of HCN) Frag1->Frag3 Further Fragmentation Frag4 Secondary Fragment from Frag1 Frag1->Frag4 Further Fragmentation

Caption: Common fragmentation pathways observed in CID experiments.

Chapter 3: Protocols for Key Applications

The following protocols provide a robust starting point for two common analytical tasks in drug development.

Protocol 1: Identification of In Vitro Metabolites

This workflow is designed to identify potential metabolites of a fluorinated pyrrolopyridine drug candidate from a human liver hepatocyte incubation.[10]

Objective: To identify and structurally characterize metabolites using LC-HRMS.

Methodology:

  • Incubation: Incubate the parent drug (e.g., at 1 µM) with cryopreserved human hepatocytes. Include a control incubation without the drug.

  • Sample Preparation: At various time points (e.g., 0, 1, 4 hours), quench the reaction by adding an equal volume of cold acetonitrile. Centrifuge to precipitate proteins and collect the supernatant.

  • LC-HRMS Analysis:

    • Chromatography: Use a C18 column with a gradient elution.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start with 95:5 A:B, ramp to 5:95 A:B over 15 minutes.[14]

    • Mass Spectrometry: Operate the HRMS instrument in positive ESI mode.

    • Acquisition Mode: Use a data-dependent acquisition (DDA) method. This involves a full MS1 scan to detect parent ions, followed by MS2 scans on the most abundant ions in the MS1 spectrum.[10]

  • Data Analysis:

    • Metabolite Prediction: Use metabolite prediction software to generate a list of likely biotransformations (e.g., oxidation, N-dealkylation, glucuronidation).

    • Data Mining: Search the LC-HRMS data for the exact masses corresponding to the predicted metabolites.

    • Structural Confirmation: Compare the MS/MS spectrum of a suspected metabolite with that of the parent drug. The presence of shared, structurally-related fragment ions provides strong evidence for the metabolite's identity.[10]

G cluster_0 Experimental cluster_1 LC-HRMS cluster_2 Analysis Inc Hepatocyte Incubation Ext Protein Precipitation & Extraction Inc->Ext LCMS Data-Dependent Acquisition (DDA) Ext->LCMS Search Search for Predicted Metabolite Masses LCMS->Search Compare Compare MS/MS Spectra (Parent vs. Metabolite) Search->Compare Confirm Confirm Structure Compare->Confirm

Caption: Decision workflow for metabolite identification.

Protocol 2: Quantification of a Fluorinated Pyrrolopyridine in Plasma

Objective: To accurately quantify the concentration of a drug candidate in plasma using LC-MS/MS with a triple quadrupole mass spectrometer.

Methodology:

  • Sample Preparation:

    • Spike plasma samples with a known concentration of a stable isotope-labeled internal standard (SIL-IS) of the analyte.

    • Perform a protein precipitation by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge. Transfer the supernatant to a new plate or vial and evaporate to dryness.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a rapid LC gradient to ensure high throughput.

    • Mass Spectrometry: Operate the QqQ instrument in positive ESI mode.

    • Acquisition Mode: Use Selected Reaction Monitoring (SRM).

      • Optimize at least two SRM transitions (precursor ion -> product ion) for the analyte and one for the SIL-IS.

      • The precursor ion is the [M+H]⁺ of the analyte.

      • Product ions are chosen from the most intense and stable fragments observed during CID.

  • Data Analysis:

    • Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte and a fixed concentration of the SIL-IS.

    • Quantification: Calculate the peak area ratio of the analyte to the SIL-IS for each sample and standard. Determine the concentration of the analyte in the unknown samples by interpolating from the linear regression of the calibration curve.

Chapter 4: Overcoming Analytical Hurdles

The analysis of fluorinated compounds is not without its difficulties. One significant challenge reported in environmental and degradation studies is the potential for incomplete fluorine mass balance, where LC-MS methods may fail to account for all fluorinated species formed.[12][13] While less of a concern in controlled metabolism studies, it highlights a key limitation. For comprehensive studies, complementing LC-HRMS with ¹⁹F-NMR can provide a more complete picture, as NMR detects all fluorine-containing molecules in a sample without ionization bias.[13]

Conclusion

The mass spectrometric analysis of fluorinated pyrrolopyridines is a nuanced but manageable task that is central to their development as therapeutic agents. A logical approach, beginning with the selection of ESI as the ionization source and leveraging the power of HRMS for structural characterization, provides a clear path to success. By understanding the fundamental principles of ionization and the characteristic fragmentation pathways driven by the pyrrolopyridine core and fluorine substituents, researchers can confidently elucidate structures, identify metabolites, and quantify analytes. The protocols and insights provided in this guide serve as a foundation upon which robust, reliable, and scientifically sound analytical methods can be built.

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The Enduring Scaffold: A Technical Guide to the Biological Activity of 1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged heterocyclic motif in modern drug discovery. Addressed to researchers, medicinal chemists, and drug development professionals, this document synthesizes the extensive biological activities of this scaffold, with a particular focus on its role in the development of targeted therapeutics. We will delve into its significance as a kinase inhibitor, its emerging applications in other therapeutic areas, and provide practical, field-proven experimental protocols for its synthesis and biological evaluation.

Introduction: The Rise of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a cornerstone in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, yet the presence of the nitrogen atom in the pyridine ring imparts unique physicochemical properties, including altered hydrogen bonding capabilities and improved solubility.[1] These characteristics have made it a highly sought-after scaffold for the design of potent and selective modulators of various biological targets. This guide will illuminate the diverse therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives, from their well-established role in oncology to their burgeoning applications in inflammatory and neurodegenerative diseases.

The Kinase Inhibitor Powerhouse: Targeting Uncontrolled Proliferation

A significant portion of the research surrounding the 1H-pyrrolo[2,3-b]pyridine scaffold has been dedicated to its application as a kinase inhibitor. The scaffold's ability to fit into the ATP-binding pocket of various kinases has led to the development of numerous potent and selective inhibitors, some of which have advanced into clinical trials.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in a multitude of cancers.[2][3] Consequently, targeting FGFRs has become a promising strategy for cancer therapy.[3][4] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as potent FGFR inhibitors.[2][3]

One notable example, compound 4h from a reported series, demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[2][3] In cellular assays, this compound effectively inhibited the proliferation of breast cancer cells and induced apoptosis.[2]

Signaling Pathway of FGFR

The binding of fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively regulate cell proliferation, survival, and migration.[5][6][7][8][9]

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription

Caption: FGFR Signaling Cascade.

Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling through the JAK/STAT pathway.[10][11][12][13][14] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[15] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective JAK inhibitors.[15][16][17] For instance, a series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were identified as potent and selective JAK1 inhibitors.[15][16]

Signaling Pathway of JAK/STAT

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[10][11][12][13][14]

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Transcription Gene Transcription (Inflammation, Immunity, Proliferation) STAT_dimer->Transcription Translocation

Caption: JAK/STAT Signaling Pathway.

Cyclin-Dependent Kinase 8 (CDK8) Inhibition

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a crucial role in regulating transcription. It has been identified as a colorectal cancer oncogene that modulates β-catenin activity.[7][18][19][20] The development of CDK8 inhibitors is a promising therapeutic strategy for colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor, exhibiting an IC50 value of 48.6 nM and demonstrating significant in vivo antitumor activity.[7][18]

Signaling Pathway of CDK8 and β-catenin

In the canonical Wnt signaling pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it associates with TCF/LEF transcription factors to drive the expression of target genes. CDK8, as part of the Mediator complex, can phosphorylate β-catenin and enhance its transcriptional activity, promoting cell proliferation.[20]

CDK8_BetaCatenin_Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binding Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibition Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylation & Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binding Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription CDK8 CDK8 CDK8->Beta_Catenin_nuc Phosphorylation & Activation Mediator Mediator Complex CDK8->Mediator Association Mediator->TCF_LEF Co-activation

Caption: CDK8-Mediated β-catenin Signaling.

Other Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to the inhibition of several other kinases implicated in cancer and other diseases, including:

  • Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, making it a target for cancer therapy.[10][21]

  • Cell division cycle 7 (Cdc7) kinase: Essential for the initiation of DNA replication.[22]

  • Traf2 and Nck-interacting kinase (TNIK): Implicated in colorectal cancer.[23][24][25]

  • Ataxia-telangiectasia mutated (ATM) kinase: A critical regulator of the DNA damage response.[5][26][27]

Beyond Kinase Inhibition: Expanding Therapeutic Horizons

While the 1H-pyrrolo[2,3-b]pyridine scaffold is renowned for its kinase inhibitory properties, its biological activities are not limited to this target class.

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4B (PDE4B) is an enzyme that degrades cyclic AMP (cAMP) and is implicated in inflammatory and central nervous system (CNS) disorders.[28] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors, representing a promising avenue for the treatment of neuroinflammatory diseases.[16][28]

Anticancer Activity via Microtubule Disruption

Certain 7-azaindole derivatives have been shown to exert their anticancer effects by inhibiting microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][29][30][31] This mechanism of action is distinct from kinase inhibition and highlights the scaffold's ability to interact with diverse biological targets.

Antimicrobial and Antiviral Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold has also demonstrated promising antimicrobial and antiviral activities.[6][9][11][32][33][34][35] Further exploration in this area could lead to the development of novel therapeutics for infectious diseases.

Neurodegenerative Diseases

Recent studies have pointed towards the potential of 1H-pyrrolo[2,3-b]pyridine derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[30] This is an emerging area of research with significant therapeutic implications.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR1 Inhibitors

CompoundR1R2FGFR1 IC50 (nM)Reference
4a HH150[2]
4b 4-FH85[2]
4h 3-OCH3, 4-OCH3H7[2]
4j 3-Cl, 4-FH28[2]

As demonstrated in the table, substitutions on the phenyl ring at the 3-position of the scaffold significantly impact FGFR1 inhibitory activity. The dimethoxy-substituted compound 4h exhibited the highest potency.

Experimental Protocols: From Synthesis to Biological Evaluation

To facilitate further research and development of 1H-pyrrolo[2,3-b]pyridine-based compounds, this section provides detailed, step-by-step protocols for the synthesis of a representative kinase inhibitor and for a key biological assay.

Synthesis of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][17][18][34][36][37][38][39][40][41][42] The following is a general, two-step procedure for the synthesis of a 2,4-disubstituted 7-azaindole, a common structural motif in kinase inhibitors.

Experimental Workflow: Synthesis of a 2,4-Disubstituted 7-Azaindole

Synthesis_Workflow Start 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine Intermediate 2-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate Suzuki Coupling (ArB(OH)₂, Pd catalyst, base) Final_Product 2-Aryl-4-amino-1H-pyrrolo[2,3-b]pyridine Intermediate->Final_Product Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base)

Caption: General synthetic workflow.

Step 1: Suzuki-Miyaura Coupling [34][38][39]

This step introduces an aryl group at the C2 position of the 7-azaindole core.

  • Materials:

    • 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd2(dba)3 (0.05 equiv)

    • SPhos (0.1 equiv)

    • Cs2CO3 (2.0 equiv)

    • Toluene/Ethanol (1:1 mixture)

  • Procedure:

    • To an oven-dried reaction vessel, add 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, and cesium carbonate.

    • Add the toluene/ethanol solvent mixture.

    • Add the palladium catalyst (Pd2(dba)3) and the ligand (SPhos).

    • Heat the reaction mixture at 60 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.

Step 2: Buchwald-Hartwig Amination [17][18][36][40][42]

This step introduces an amine at the C4 position.

  • Materials:

    • 2-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • Secondary amine (1.2 equiv)

    • Pd(OAc)2 (0.05 equiv)

    • RuPhos (0.10 equiv)

    • NaOtBu (2.0 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried reaction vial, add the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine, Pd(OAc)2, and RuPhos.

    • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10 minutes.

    • Add NaOtBu to the vial.

    • In a separate vial, dissolve the secondary amine in anhydrous toluene.

    • Add the amine solution to the reaction vial via syringe.

    • Heat the reaction mixture at 100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the final 2-aryl-4-amino-1H-pyrrolo[2,3-b]pyridine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[4][21][25][26][33]

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is inversely proportional to the kinase activity.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Compound_Prep Prepare Serial Dilutions of Test Compound Kinase_Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, ATP, and Compound) Compound_Prep->Kinase_Reaction_Setup Incubation Incubate to Allow Kinase Reaction Kinase_Reaction_Setup->Incubation ADP_Detection Stop Reaction and Detect ADP (e.g., ADP-Glo™ Assay) Incubation->ADP_Detection Luminescence_Reading Measure Luminescence ADP_Detection->Luminescence_Reading Data_Analysis Data Analysis (Plot Dose-Response Curve and Calculate IC50) Luminescence_Reading->Data_Analysis

Caption: Kinase inhibition assay workflow.

  • Materials:

    • Kinase of interest

    • Kinase substrate

    • ATP

    • Test compound (e.g., 1H-pyrrolo[2,3-b]pyridine derivative)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96-well or 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

    • Kinase Reaction:

      • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

      • Add 2.5 µL of the kinase solution to each well.

      • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

      • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

      • Incubate the plate at 30 °C for 60 minutes.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

      • Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)[23][28][43][44][45]

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Cells in culture

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Multi-well spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the MTT to be metabolized to formazan.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally established itself as a privileged structure in drug discovery. Its remarkable versatility has led to the development of a wide array of biologically active compounds, with kinase inhibitors for cancer therapy being the most prominent. However, as this guide has illustrated, the therapeutic potential of this scaffold extends far beyond oncology, with promising applications in inflammatory diseases, neurodegenerative disorders, and infectious diseases.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Targets: The continued screening of 1H-pyrrolo[2,3-b]pyridine libraries against a broader range of biological targets is likely to uncover new therapeutic opportunities.

  • Development of More Selective Inhibitors: Fine-tuning the substitution patterns on the scaffold will be crucial for developing inhibitors with improved selectivity and reduced off-target effects.

  • Application of Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes will facilitate the rapid generation of diverse compound libraries for biological screening.

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Unlocking the Cell's Circuitry: A Technical Guide to the Mechanism of Action of Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanisms underpinning the efficacy of pyrrolopyridine-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic descriptions to dissect the causality behind experimental design and data interpretation. We will delve into the structural basis of action, the key interactions that govern potency and selectivity, and the comprehensive suite of assays required to fully characterize these promising therapeutic agents.

Chapter 1: The Pyrrolopyridine Scaffold: A Privileged ATP Mimic

The remarkable success of pyrrolopyridine-based kinase inhibitors stems from a fundamental principle of molecular mimicry.[1][2] The core pyrrolopyridine structure, a bicyclic heterocycle, bears a strong resemblance to the purine ring of adenosine 5'-triphosphate (ATP), the universal phosphate donor for all kinase-catalyzed reactions.[1][2] This "deazapurine" framework serves as an ideal starting point—a privileged scaffold—for designing potent, ATP-competitive inhibitors.[1][3]

The nitrogen atoms and the overall planar structure of the pyrrolopyridine ring system allow it to fit snugly into the ATP-binding pocket of kinases, where it forms critical hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[3][4] This interaction anchors the inhibitor, preventing ATP from binding and effectively shutting down the phosphotransferase activity of the enzyme.[5] While the core scaffold provides the anchor, the selectivity and potency of the inhibitor are primarily dictated by the various substituents appended to this core.[2] These substituents extend into other regions of the ATP-binding site, exploiting unique structural features of different kinases to achieve selectivity.

cluster_0 ATP (Adenosine Triphosphate) cluster_1 Pyrrolopyridine Scaffold ATP ATP Pyrrolo Pyrrolo ATP->Pyrrolo Structural Mimicry

Caption: Structural similarity between the adenine core of ATP and a representative pyrrolopyridine (7-azaindole) scaffold.

Chapter 2: Classification and Binding Modes of Pyrrolopyridine Kinase Inhibitors

While the majority of pyrrolopyridine derivatives function as ATP-competitive inhibitors, their precise mechanism can be further stratified based on the conformational state of the kinase to which they bind. Kinase activity is tightly regulated by the conformation of the activation loop, often characterized by the position of the Asp-Phe-Gly (DFG) motif.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "in" position (DFG-in).[4] In this state, the kinase is ready to bind ATP and its substrate. Type I inhibitors directly compete with ATP for this active conformation. They are typically smaller and occupy only the adenine-binding region.[4]

  • Type II Inhibitors: In contrast, Type II inhibitors bind to and stabilize an inactive conformation of the kinase, characterized by a "DFG-out" state.[6] In this conformation, the phenylalanine residue of the DFG motif has flipped, creating a new hydrophobic pocket adjacent to the ATP-binding site.[6] Type II inhibitors exploit this allosteric site, extending from the adenine region into this newly formed pocket.[6] This mode of inhibition can offer greater selectivity, as the allosteric pocket is less conserved across the kinome than the ATP-binding site.[6][7]

The specific chemical moieties attached to the pyrrolopyridine core determine whether the compound will favor a Type I or Type II binding mode. Bulky, hydrophobic groups are often required to access the allosteric pocket targeted by Type II inhibitors.

G cluster_kinase Kinase Conformational States cluster_inhibitors Inhibitor Types Active Active Kinase (DFG-in) ATP Site Open Ready for Catalysis Inactive Inactive Kinase (DFG-out) ATP Site Distorted Allosteric Pocket Revealed Active:f0->Inactive:f0 Conformational Equilibrium TypeI Type I Inhibitor Binds to Active Conformation Pure ATP Competition TypeI:f0->Active:f1 Binds TypeII Type II Inhibitor Binds to Inactive Conformation Exploits Allosteric Pocket TypeII:f0->Inactive:f1 Binds & Stabilizes

Caption: Binding modes of Type I and Type II kinase inhibitors relative to kinase conformational state.

Chapter 3: Elucidating the Mechanism of Action: A Multi-faceted Approach

Characterizing the mechanism of action of a novel pyrrolopyridine kinase inhibitor is not a single experiment but a systematic, multi-step process. Each step provides a layer of evidence, building a comprehensive understanding from initial biochemical activity to definitive structural interactions.

Initial Characterization: Biochemical Assays

The first step is to determine if the compound inhibits the catalytic activity of the target kinase in vitro. This is typically accomplished using a biochemical assay that measures the phosphorylation of a substrate.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Activity Assay

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, fluorescently labeled substrate peptide, and ATP solution. Serially dilute the pyrrolopyridine inhibitor to create a concentration gradient.

  • Kinase Reaction: In a microplate, add the kinase, the inhibitor at various concentrations, and the substrate.

  • Initiation: Start the phosphorylation reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a Europium-labeled anti-phospho-substrate antibody. This antibody specifically binds to the phosphorylated substrate.

  • Signal Reading: After another incubation period, read the plate on a TR-FRET-capable microplate reader. The FRET signal is generated when the Europium-labeled antibody and the fluorescently labeled substrate are in close proximity (i.e., when the substrate is phosphorylated).

  • Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Causality Behind the Choice: TR-FRET assays are preferred for initial screening due to their high sensitivity, homogenous format (no wash steps), and robustness against interference from colored or fluorescent compounds.[8] They provide a reliable measure of enzymatic inhibition, which is the foundational piece of data.

Data Presentation: Sample IC50 Data Table

CompoundTarget KinaseOff-Target Kinase 1Off-Target Kinase 2
Pyrrolo-Inhibitor X 10 nM1,500 nM>10,000 nM
Staurosporine (Control) 5 nM8 nM12 nM
Target Engagement in a Cellular Context

A compound that is potent in a biochemical assay may not be effective in a living cell.[9] Cell membranes, intracellular ATP concentrations (which are much higher than those used in biochemical assays), and efflux pumps can all prevent an inhibitor from reaching its target.[10] Therefore, the next critical step is to confirm that the inhibitor engages its target within a cellular environment.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Compound Treatment: Plate the transfected cells and treat with a range of concentrations of the pyrrolopyridine inhibitor.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target kinase. This tracer competes with the inhibitor for binding to the kinase.

  • Signal Measurement: Add the NanoBRET™ substrate. If the fluorescent tracer is bound to the NanoLuc®-kinase fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. If the inhibitor displaces the tracer, the BRET signal is reduced.[11][12]

  • Data Analysis: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals. Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50.

Causality Behind the Choice: The NanoBRET™ assay provides a quantitative measure of compound binding to the target kinase in live cells, in real-time.[12] This is a direct measure of target engagement, unlike downstream functional assays which can be affected by other pathways. It directly addresses the question of whether the compound can access and bind its target in a physiological context.[9]

cluster_workflow NanoBRET™ Target Engagement Workflow A 1. Transfect Cells (Kinase-NanoLuc® Fusion) B 2. Add Pyrrolopyridine Inhibitor A->B C 3. Add Fluorescent Tracer B->C D 4. Add Substrate & Measure BRET Signal C->D E No Inhibitor Tracer Binds Kinase High BRET Signal D->E Two Possible Outcomes F With Inhibitor Inhibitor Displaces Tracer Low BRET Signal D->F Two Possible Outcomes

Caption: Simplified workflow for the NanoBRET™ cellular target engagement assay.

Assessing Functional Cellular Effects

Once target engagement is confirmed, the next logical step is to demonstrate that this binding event translates into a functional consequence—namely, the inhibition of the kinase's signaling pathway in the cell.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase. Treat the cells with the pyrrolopyridine inhibitor at various concentrations for a specific duration.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a chemiluminescent signal.

  • Analysis: Image the membrane to visualize the bands corresponding to the phosphorylated substrate. Re-probe the membrane with an antibody for the total substrate protein as a loading control. A decrease in the phosphorylated substrate signal with increasing inhibitor concentration indicates functional inhibition of the kinase.

Causality Behind the Choice: This experiment directly links the inhibitor's target engagement to its intended biological effect: blocking a specific signaling event. It provides crucial evidence that the inhibitor is not just binding to the kinase but is functionally inactivating it within the cell's complex signaling network.

Definitive Binding Mode Analysis: X-ray Crystallography

The gold standard for elucidating the precise mechanism of action is to visualize the inhibitor bound to its target kinase at atomic resolution.[13] X-ray crystallography provides irrefutable evidence of the binding mode, key molecular interactions, and the conformational state of the kinase.

Experimental Protocol: Co-crystallization of Kinase-Inhibitor Complex

  • Protein Expression and Purification: Express high-purity, active recombinant kinase domain.

  • Complex Formation: Incubate the purified kinase with a molar excess of the pyrrolopyridine inhibitor to ensure saturation of the binding site.

  • Crystallization Screening: Screen a wide range of buffer, precipitant, and additive conditions to find the optimal conditions for growing a single, well-diffracting crystal of the kinase-inhibitor complex.

  • X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern.

  • Data Collection and Processing: Collect the diffraction data and process it to determine the electron density map of the complex.

  • Structure Solution and Refinement: Build an atomic model of the kinase-inhibitor complex into the electron density map and refine it to achieve the best fit with the experimental data.[14]

  • Interaction Analysis: Analyze the final structure to identify all the hydrogen bonds, hydrophobic interactions, and other contacts between the inhibitor and the kinase.[15][16]

Causality Behind the Choice: A crystal structure provides the ultimate validation of the proposed mechanism. It allows researchers to see exactly how the pyrrolopyridine core interacts with the hinge, how substituents engage with specific amino acid residues, and whether the kinase is in a DFG-in or DFG-out conformation. This structural information is invaluable for explaining structure-activity relationships (SAR) and for rationally designing next-generation inhibitors with improved potency and selectivity.[13][17]

Data Presentation: Key Interactions from a Crystal Structure

Inhibitor MoietyKinase ResidueInteraction TypeDistance (Å)
Pyrrole N-HGlu91 (Hinge)Hydrogen Bond2.8
Pyridine NCys90 (Hinge)Hydrogen Bond3.1
Phenyl RingVal45, Leu140HydrophobicN/A
Benzamide CarbonylAsp155 (DFG)Hydrogen Bond2.9

Conclusion

The characterization of a pyrrolopyridine-based kinase inhibitor's mechanism of action is a comprehensive endeavor that builds from broad biochemical activity to specific cellular functions and culminates in high-resolution structural detail. By following a logical progression of experiments—from in vitro IC50 determination and cellular target engagement to functional pathway analysis and X-ray crystallography—researchers can construct a self-validating and authoritative account of how these powerful molecules exert their therapeutic effects. This integrated approach is fundamental to the successful development of selective, potent, and safe kinase-targeted therapies.

References

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  • Allosteric small-molecule kinase inhibitors. PubMed.
  • List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets.
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  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed.
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Different types of ATP-competitive kinase inhibitors. A, schematic...
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
  • Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. PubMed.
  • Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PMC - PubMed Central.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - UK.
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Unknown Source.
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop).
  • Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed.
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  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
  • Kinase assays. BMG LABTECH.
  • X-ray crystallographic analyses of 14 IPMK inhibitor complexes. PubMed - NIH.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. PMC.
  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)
  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.

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A Guide to the Synthesis of 7-Azaindole Intermediates: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 7-azaindole core, a bioisosteric analog of indole, stands as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form potent bidentate hydrogen bonds within the binding sites of biological targets, often leading to enhanced potency and favorable physicochemical properties compared to their indole counterparts.[2][3] This has led to the widespread application of 7-azaindole derivatives in the development of therapeutics, particularly as kinase inhibitors for oncology.[1][4][5]

While classical synthetic routes such as the Fischer and Madelung indole syntheses have been adapted for 7-azaindoles, they frequently suffer from limitations including harsh reaction conditions, low yields, and a restricted substrate scope, largely due to the electron-deficient nature of the pyridine ring in the starting materials.[2][3][6] Consequently, the development of more efficient and versatile synthetic methodologies, particularly those leveraging transition-metal catalysis, has become a major focus for synthetic and medicinal chemists.

This guide provides an in-depth review of key modern synthetic strategies for constructing 7-azaindole intermediates, with a focus on the mechanistic rationale behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal path for their specific synthetic targets.

7_Azaindole_Significance Azaindole 7-Azaindole Scaffold Bioisostere Bioisostere of Indole & Purine Azaindole->Bioisostere HBond Bidentate H-Bonding (Donor & Acceptor) Azaindole->HBond Properties Improved Physicochemical Properties Azaindole->Properties Applications Key Applications Bioisostere->Applications HBond->Applications Properties->Applications Kinase Kinase Inhibitors Applications->Kinase Oncology Oncology Drugs Applications->Oncology

Caption: Significance of the 7-azaindole scaffold in medicinal chemistry.

Transition Metal-Catalyzed Cross-Coupling Strategies

Cross-coupling reactions represent a robust and widely adopted strategy for constructing the 7-azaindole core. These methods typically involve a two-step sequence: the formation of a key C-C bond to an aminopyridine precursor, followed by an intramolecular cyclization to form the pyrrole ring.

Sonogashira Coupling Followed by Cyclization

This is one of the most prevalent methods, utilizing a palladium- and copper-catalyzed Sonogashira coupling between a 2-amino-3-halopyridine and a terminal alkyne.[7] This sequence reliably furnishes 3-alkynyl-2-aminopyridine intermediates, which are poised for cyclization.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is crucial. The palladium complex facilitates the oxidative addition to the aryl halide, while the copper(I) salt forms a copper(I) acetylide, which then undergoes transmetalation to the palladium center, driving the catalytic cycle.

  • Base: An amine base like triethylamine (Et₃N) is used to neutralize the HX acid formed during the reaction and to deprotonate the terminal alkyne.[7]

The subsequent cyclization of the 3-alkynyl-2-aminopyridine intermediate can be triggered under various conditions, offering flexibility.

  • Base-Mediated Cyclization: Strong bases like potassium tert-butoxide (KOtBu) are commonly employed. The addition of a phase-transfer catalyst like 18-crown-6 can significantly enhance reaction efficiency by increasing the solubility and nucleophilicity of the base.[8] This method is highly effective and avoids the need for protecting groups.[8]

  • Acid-Catalyzed Cyclization: Alternatively, acidic conditions can promote ring closure. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) has proven effective for this transformation, providing a complementary approach to base-mediated methods.[7][9]

Sonogashira_Workflow Start 2-Amino-3-halopyridine + Terminal Alkyne Step1 Sonogashira Coupling (Pd/Cu Catalysis, Base) Start->Step1 Intermediate 3-Alkynyl-2-aminopyridine Step1->Intermediate Step2a Base-Mediated Cyclization (KOtBu) Intermediate->Step2a Step2b Acid-Catalyzed Cyclization (TFA/TFAA) Intermediate->Step2b Product 2-Substituted 7-Azaindole Step2a->Product Step2b->Product Rh_Catalytic_Cycle Rh_III_cat Active Rh(III) Catalyst Intermediate_I Rhodacycle I (C-H Activation) Rh_III_cat->Intermediate_I Aminopyridine Intermediate_II Alkyne Coordination Intermediate_I->Intermediate_II Alkyne Intermediate_III Seven-membered Rhodacycle III Intermediate_II->Intermediate_III Migratory Insertion Product_complex Product Complex Intermediate_III->Product_complex Reductive Elimination Rh_I Rh(I) Species Product_complex->Rh_I Product 7-Azaindole Product Product_complex->Product Rh_I->Rh_III_cat Oxidation (Ag⁺)

Sources

safety and handling information for 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

This document provides comprehensive safety and handling information for this compound (CAS No. 1260381-44-9), a key heterocyclic building block in contemporary drug discovery.[1] Given its role in the synthesis of targeted therapeutics, particularly as an intermediate for kinase inhibitors, a thorough understanding of its safe handling is paramount for all laboratory personnel.[2] This guide is intended for researchers, chemists, and drug development professionals, synthesizing available data to foster a culture of safety and experimental integrity.

Compound Identification and Structural Context

This compound belongs to the 7-azaindole class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to mimic endogenous purine systems and interact with a wide array of biological targets, notably protein kinases.[2] The introduction of a fluorine atom and a carbonitrile group to the 7-azaindole core significantly modulates the electronic properties of the molecule, influencing its reactivity and, consequently, its biological and toxicological profile.[3]

Identifier Value
Chemical Name This compound
CAS Number 1260381-44-9
Molecular Formula C₈H₄FN₃
Molecular Weight 161.14 g/mol
Synonyms 4-Fluoro-7-azaindole-5-carbonitrile

Hazard Assessment and GHS Classification (Inferred)

As of the date of this guide, a comprehensive, officially published Safety Data Sheet (SDS) with definitive GHS classifications for this compound is not widely available. Therefore, a precautionary hazard assessment must be conducted based on the known toxicology of structurally similar compounds, including other substituted 7-azaindoles and fluorinated pyridine derivatives. This approach, rooted in the principles of chemical analogy, is a cornerstone of proactive laboratory safety.

Causality of Hazards :

  • Pyrrolo[2,3-b]pyridine (7-Azaindole) Core : The parent 7-azaindole structure is known to cause skin and serious eye irritation.[4]

  • Nitrile Group (-CN) : While the nitrile in this heterocyclic context is generally stable, it can be a source of toxicity if metabolized to release cyanide, although this is not a typical pathway for aromatic nitriles. The primary concern is often irritation and acute toxicity upon ingestion or inhalation.

  • Fluorine Substitution : The C-F bond is strong, but metabolic processes can sometimes lead to defluorination, releasing fluoride ions, or the formation of toxic metabolites like fluoroacetic acid, although this risk varies significantly based on the molecule's overall structure.[5][6] The electronegativity of fluorine can also alter the reactivity and biological interactions of the entire molecule.

Based on data from close structural analogs, the following GHS classifications should be provisionally assumed:

Hazard Class Hazard Statement Basis of Inference (Analog Compounds)
Acute Toxicity, OralH302: Harmful if swallowed. Based on 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 866319-00-8).
Skin Corrosion/IrritationH315: Causes skin irritation. Based on the 7-azaindole core and related heterocycles.[4]
Serious Eye Damage/IrritationH318: Causes serious eye damage. Based on 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 866319-00-8).
Specific Target Organ ToxicityH335: May cause respiratory irritation. Based on methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.[7]

Precautionary Statements (Assumed) : P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338.

Safe Handling and Storage Protocols

The primary principle for handling this compound is the prevention of exposure . Given its nature as a fine powder and its potential for toxicity, all operations must be conducted with rigorous engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation : All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Eye Protection : Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[9]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile) tested according to EN 374. Gloves should be inspected before use and changed immediately if contamination occurs.

  • Body Protection : A lab coat must be worn at all times. For larger quantities or when there is a significant risk of spillage, an impervious apron and arm sleeves are recommended.

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and ensuring safety.

  • Temperature : Store in a refrigerator at 2-8°C .[1]

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen).[1] The 7-azaindole nucleus can be sensitive to oxidation.

  • Container : Keep the container tightly sealed in a dry, well-ventilated place.[4][10]

Workflow for Safe Chemical Handling

The following diagram outlines the logical flow for safely handling this compound in a research environment.

cluster_prep Preparation & Planning cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal A Review SDS (or Analog Data) & Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare & Verify Chemical Fume Hood B->C D Transfer Compound from Storage (2-8°C, Inert Atmosphere) C->D E Weigh Solid Inside Fume Hood (Use Anti-Static Weighing Dish) D->E F Dissolve in Appropriate Solvent (e.g., DMSO, DMF) E->F G Decontaminate Glassware & Work Surfaces F->G H Segregate Waste (Solid, Liquid, Contaminated PPE) G->H I Label Hazardous Waste Container H->I J Store Waste in Designated Area I->J

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a self-validating system for preparing a stock solution, minimizing exposure risk.

  • Preparation : Before retrieving the compound, prepare the fume hood by wiping down the sash and work surface. Gather all necessary equipment: spatula, weighing paper/dish, vial for the final solution, solvent, and pipettes.

  • Don PPE : Put on a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Equilibration : Remove the sealed container of this compound from the 2-8°C storage. Allow it to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing : Inside the chemical fume hood, carefully open the container. Using a clean spatula, weigh the desired amount of the solid onto a creased weighing paper or an anti-static weighing dish.

  • Dissolution : Transfer the weighed solid into the appropriately labeled final vial. Using a calibrated pipette, add the desired volume of solvent (e.g., DMSO). Cap the vial and vortex or sonicate until the solid is fully dissolved.

  • Cleanup :

    • Place the contaminated weighing paper and any used pipette tips into a designated solid hazardous waste bag.

    • Wipe the spatula and any potentially contaminated surfaces with a solvent-dampened towel, disposing of the towel in the solid waste bag.

  • Storage : Seal the stock solution vial, parafilm if necessary, and store under appropriate conditions as dictated by the experiment's requirements. Return the solid compound to its 2-8°C, inert-atmosphere storage.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Inhalation : Move the affected person into fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact : Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Consult a physician.[7]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]

  • Accidental Release : Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection if necessary. Avoid dust formation. Sweep up the spilled solid and place it in a suitable, closed container for disposal. Do not let the product enter drains.[7]

Toxicological and Ecological Information

  • Toxicology : Specific toxicological properties for this compound have not been thoroughly investigated.[7] However, pyridine and its derivatives can be toxic, with some studies showing effects on the liver in animal models at high doses.[11][12] The toxicity of fluorinated organic compounds is highly variable and depends on their metabolic fate.[6][13] Until specific data is available, this compound should be treated as potentially toxic.

  • Ecotoxicity : No specific data is available. As a standard precaution for all synthetic research chemicals, prevent release into the environment. Do not let the product enter drains or watercourses.[7][8]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Product : Dispose of surplus and non-recyclable solutions via a licensed disposal company.

  • Contaminated Packaging : Dispose of as unused product. Do not mix with other waste.[8]

  • Compliance : All disposal practices must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]

References

  • Capot Chemical Co., Ltd. MSDS of methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. [Link]

  • Arctom Scientific. CAS NO. 1260381-44-9 | this compound. [Link]

  • Carl ROTH. Safety Data Sheet: 7-Azaindole. [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology. [Link]

  • Ppimodulator. General Chemical Information. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]

  • DTIC. Toxicology of Some Fluoro-Organic Compounds. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. [Link]

  • Romagnoli, R., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(11), 20459–20491. [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. [Link]

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Methodological & Application

Application Notes & Protocols: The 4-Fluoro-7-Azaindole Scaffold in the Development of Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a pivotal role in regulating essential cellular processes, including proliferation, survival, migration, and differentiation.[1] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of malignancies, including urothelial carcinoma, cholangiocarcinoma, and certain lung and breast cancers.[2][3] This has established the FGFRs as high-priority targets for therapeutic intervention.

The development of small-molecule kinase inhibitors has been a cornerstone of modern oncology. Within this field, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to form key interactions within the ATP-binding pocket of kinases.[4][5] The 7-azaindole framework is one such scaffold, serving as a versatile bioisostere of the natural purine core of ATP.[6]

This guide provides an in-depth look at the strategic application of a specific, functionalized scaffold—4-fluoro-7-azaindole—in the design and development of next-generation FGFR inhibitors. We will explore the mechanistic rationale for its use, present a workflow for inhibitor characterization, and provide detailed, field-proven protocols for key validation assays.

Section 1: The FGFR Signaling Pathway: A Critical Oncogenic Hub

Effective inhibitor design begins with a deep understanding of the target. The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, in conjunction with heparan sulfate proteoglycans, to the extracellular domain of the receptor.[7][8] This event induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain, creating docking sites for adaptor proteins and triggering a cascade of downstream signaling.[9]

The primary pathways activated by FGFRs include:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation.[10]

  • The PI3K-AKT-mTOR Pathway: A central regulator of cell survival, growth, and metabolism.[10]

  • The PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC) and modulates cellular metabolism and migration.[7][9]

  • The JAK-STAT Pathway: Directly links the cell surface receptor to transcriptional regulation, impacting proliferation and differentiation.[10]

Dysregulation at any point in this network can lead to uncontrolled cell growth and tumor progression, underscoring the importance of potent and selective kinase inhibition.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P JAK JAK FGFR->JAK P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription Ca2+, DAG STAT STAT JAK->STAT STAT->Transcription FGF FGF Ligand FGF->FGFR Activation

Caption: Simplified FGFR Signaling Pathway.

Section 2: The 4-Fluoro-7-Azaindole Scaffold: A Strategic Design Choice

The design of a successful kinase inhibitor hinges on optimizing potency, selectivity, and pharmacokinetic properties. The 4-fluoro-7-azaindole scaffold provides a robust foundation for achieving these goals through a combination of well-understood structural and physicochemical advantages.

The 7-Azaindole Core: A Superior Hinge-Binder

The 7-azaindole core is a bioisosteric replacement for the indole or purine ring systems.[4] Its primary function is to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding site, providing a stable foundation for potency. The nitrogen atom in the six-membered ring can also serve as a hydrogen bond acceptor, offering additional interaction points compared to a standard indole ring, which can fine-tune binding affinity and selectivity.[5]

The 4-Fluoro Substitution: A Multifunctional Tool

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry for its profound and predictable effects on molecular properties.[11][12] Placing a fluorine atom at the 4-position of the 7-azaindole ring is not arbitrary; it serves several key purposes:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing fluorine at a position susceptible to oxidative metabolism by cytochrome P450 enzymes can effectively "block" this metabolic soft spot, increasing the drug's half-life and oral bioavailability.[13]

  • Modulation of Basicity (pKa): Fluorine is highly electronegative and acts as a powerful electron-withdrawing group. This effect can lower the pKa of nearby nitrogen atoms, which can be crucial for optimizing cell permeability and avoiding off-target interactions (e.g., with hERG channels).[11][12]

  • Enhanced Binding Affinity: The fluorine atom can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in the ATP-binding pocket, potentially increasing binding affinity and potency.[14] It can also influence the conformation of the molecule to better fit the target.[15]

Case Study: Novel Covalent 7-Azaindole FGFR4 Inhibitors

A recent study highlights the successful application of this scaffold in developing selective, covalent inhibitors of FGFR4 for hepatocellular carcinoma.[16][17] Researchers used a structure-based design approach starting with a 7-azaindole scaffold. By introducing a reactive acrylamide "warhead," they designed inhibitors that could form a covalent bond with a non-catalytic cysteine residue (Cys552) unique to the FGFR4 kinase domain, thereby achieving high selectivity and durable target inhibition.

The data below summarizes the activity of two representative compounds from this study, demonstrating potent enzymatic inhibition and cellular activity.

Compound IDFGFR4 Kinase IC₅₀ (nM)HuH-7 Cell Proliferation IC₅₀ (µM)MDA-MB-453 Cell Proliferation IC₅₀ (µM)
Compound 24 5.20.0460.091
Compound 30 2.90.0310.052
Data synthesized from J. Med. Chem. 2022, 65, 12, 8645–8661.[17]

These results validate the 7-azaindole core as an effective platform for building potent FGFR inhibitors. Compound 30 also demonstrated significant anti-tumor activity in a mouse xenograft model, confirming the translation of in vitro potency to in vivo efficacy.[17]

Section 3: Experimental Workflow for Inhibitor Characterization

The evaluation of a novel inhibitor follows a standardized, multi-stage workflow designed to assess its biochemical potency, cellular activity, and ultimately, its in vivo efficacy. This funnel-like approach ensures that only the most promising candidates advance, saving time and resources.

Caption: Drug Discovery Workflow for FGFR Inhibitors.

Section 4: Detailed Protocols

The following protocols provide robust, validated methods for key stages of the inhibitor characterization workflow.

Protocol: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Methodology)

Principle: This assay quantifies the activity of an FGFR kinase by measuring the amount of ADP produced during the phosphotransferase reaction. The luminescent signal is directly proportional to kinase activity. This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[18][19]

Self-Validation: The protocol includes controls for background (no enzyme) and maximal activity (vehicle control), and the Z'-factor can be calculated to assess assay quality and robustness.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[18]

  • Substrate (e.g., Poly(E,Y)₄:₁)

  • ATP solution (at 2x the desired final concentration).

  • Test inhibitor (serially diluted in DMSO, then kinase buffer).

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Opaque-walled 384-well assay plates.

Procedure:

  • Plate Setup: Add 1 µL of serially diluted inhibitor or vehicle (e.g., 1% DMSO) to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add 2 µL of FGFR enzyme and 2 µL of Substrate/ATP mixture to each well to start the reaction.[19] The final volume is 5 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 60-120 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.[20]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining unconsumed ATP.[18]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.

  • Readout: Incubate for 30 minutes at room temperature to stabilize the signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract background luminescence (no enzyme wells).

    • Normalize data to controls: set vehicle-treated wells as 100% activity and a high concentration of a known potent inhibitor (e.g., Staurosporine) as 0% activity.

    • Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (CellTiter-Glo® Methodology)

Principle: This homogeneous assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells in culture.[21] This is a reliable method to determine the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines with known FGFR alterations.[22][23]

Self-Validation: The inclusion of vehicle-treated (100% viability) and high-concentration staurosporine-treated (0% viability) wells provides the necessary controls for data normalization and calculation of EC₅₀ values.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, KATO III for FGFR2 amplification; RT112 for FGFR3 mutation).

  • Complete cell culture medium.

  • Test inhibitor (serially diluted).

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent.

  • Opaque-walled 96-well cell culture plates.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 90 µL of complete medium in a 96-well plate. The optimal seeding density should be determined to ensure cells are in the exponential growth phase at the end of the assay.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment: Add 10 µL of 10x concentrated serially diluted inhibitor to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell background control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Readout: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the no-cell background wells.

    • Calculate the percentage of viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the inhibitor to determine the EC₅₀ value.

Protocol: In Vivo Tumor Xenograft Efficacy Study

Principle: This protocol evaluates the anti-tumor efficacy of a lead compound in an immunodeficient mouse model bearing a human tumor xenograft with a specific FGFR alteration. This is a critical step to bridge the gap between in vitro activity and potential clinical utility.[24][25]

Self-Validation: The study must include a vehicle-treated control group against which the treatment group's tumor growth is compared. Animal body weight and clinical signs are monitored throughout the study to assess toxicity.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NU/NU nude or SCID).

  • FGFR-dependent tumor cells (as used in cell-based assays).

  • Matrigel (or similar basement membrane matrix).

  • Test inhibitor formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.2% Tween-80 in water).

  • Calipers for tumor measurement.

  • Appropriate animal housing and care facilities.

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ tumor cells, resuspended in a 1:1 mixture of sterile PBS and Matrigel, into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Treatment Administration: Administer the test inhibitor (e.g., via oral gavage) at a predetermined dose and schedule (e.g., once daily for 21 days). The vehicle group receives the formulation vehicle on the same schedule.

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Body Weight: Record the body weight of each animal 2-3 times per week as a measure of general health and toxicity.

    • Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), after a fixed duration, or if unacceptable toxicity is observed.

  • Data Analysis:

    • Plot the mean tumor volume (± SEM) for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference between the treated and vehicle groups.

    • Plot the mean body weight change for each group to assess tolerability.

Conclusion

The 4-fluoro-7-azaindole scaffold represents a highly effective and strategically sound platform for the development of potent and selective FGFR inhibitors. Its inherent ability to anchor within the kinase hinge region, combined with the multifunctional benefits conferred by the 4-fluoro substitution, provides medicinal chemists with a powerful tool to overcome challenges related to potency, selectivity, and pharmacokinetics. By employing a systematic characterization workflow and robust, validated protocols as outlined in this guide, researchers can efficiently identify and advance novel drug candidates with the potential to make a significant impact on the treatment of FGFR-driven cancers.

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The Art of Connection: A Guide to Suzuki-Miyaura Cross-Coupling Reactions with 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 7-azaindole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties enable favorable interactions with a wide array of biological targets, particularly kinases, making it a highly sought-after motif in the design of novel therapeutics for oncology, immunology, and beyond.[1][2][4][5] Two notable examples of 7-azaindole-containing drugs are the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, both of which are used in cancer therapy.[2]

The functionalization of the 7-azaindole core is paramount to modulating its pharmacological profile. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forging carbon-carbon bonds.[6][7][8][9] This reaction's tolerance of diverse functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it an indispensable technique for the late-stage diversification of the 7-azaindole scaffold.[7][8] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction as applied to 7-azaindole derivatives, offering both mechanistic insights and practical, field-proven protocols.

The Mechanism: A Palladium-Orchestrated Dance

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][10][11] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-X) of the halogenated 7-azaindole, forming a Pd(II) intermediate.[7][10][11] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[11]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic moiety to the palladium center, displacing the halide. The base is essential for activating the organoboron species.[6][7][10]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[7][10][11]

Suzuki_Miyaura_Mechanism Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (7-Azaindole-Halide) pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Optimizing the Reaction: Key Parameters and Components

Achieving high yields and purity in the Suzuki-Miyaura coupling of 7-azaindole derivatives hinges on the careful selection of several key components. The nitrogen-rich, electron-deficient nature of the 7-azaindole ring can present unique challenges, including catalyst inhibition and side reactions.[12]

Reactants
  • Halogenated 7-Azaindole: The choice of leaving group on the 7-azaindole is critical. Iodides and bromides are generally more reactive than chlorides, which may require more specialized and electron-rich ligands to facilitate oxidative addition.[11] Site-selective halogenation of the 7-azaindole core is a prerequisite for targeted functionalization. For instance, 5-bromo-7-azaindole is a common building block for introducing diversity at the C5 position.[1]

  • Organoboron Reagent: Aryl and heteroaryl boronic acids and their pinacol esters are the most common coupling partners. While boronic acids are widely used, their pinacol esters often offer enhanced stability and are less prone to protodeboronation, a common side reaction.[11] A variety of substituted 7-azaindole-boronic acid pinacol esters are also commercially available, enabling diverse coupling strategies.[13]

Catalytic System
  • Palladium Source: A variety of Pd(0) and Pd(II) precatalysts can be used. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[14][15] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[11]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. The choice of ligand is often the most critical parameter for a successful reaction, especially with challenging substrates like heteroaryl chlorides.[10][11]

    • Phosphine Ligands: These are the most widely used class of ligands.

      • Triphenylphosphine (PPh₃): A classic, versatile ligand suitable for many applications.

      • Buchwald Ligands: A class of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) that are highly effective for coupling unreactive substrates, such as aryl chlorides, and can often be used at low catalyst loadings.[10][14][16]

      • Other Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also effective, particularly in controlling selectivity.[14][17]

    • N-Heterocyclic Carbenes (NHCs): These are highly electron-donating ligands that can be more effective than phosphines for certain challenging couplings.[18][19]

Base and Solvent
  • Base: An inorganic base is required to facilitate the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (K₃PO₄).[14][17][20] The choice of base can significantly impact the reaction outcome, with cesium carbonate often being effective for difficult couplings.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include dioxane/water, toluene/ethanol, and DMF/water.[14][17][21] The aqueous phase is necessary to dissolve the inorganic base.

Summary of Optimized Reaction Conditions

The following table summarizes various reported conditions for Suzuki-Miyaura couplings involving 7-azaindole derivatives, providing a starting point for optimization.

7-Azaindole SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
3-iodo-6-chloro-7-azaindolePhenyl boronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol6085[14]
3-iodo-6-chloro-7-azaindole4-Methoxyphenyl boronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol6093[14]
5-bromo-7-azaindole1-Methyl-4-pyrazoleboronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂K₂CO₃Dioxane/Water8593[17]
3-iodo-5-(pyrazol-4-yl)-7-azaindoleAryl boronic acidPdCl₂(dppf)·CH₂Cl₂K₂CO₃Dioxane/Water120 (µw)24-85[17]
Chloro-7-azaindolesPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/Water6091-99[12]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Bromo-7-Azaindole

This protocol is a general starting point for the coupling of a bromo-7-azaindole with an aryl or heteroaryl boronic acid.

Protocol_Workflow Figure 2: General Experimental Workflow start Start reagents Combine Bromo-7-azaindole, Boronic Acid, Base, Solvent in a reaction vessel start->reagents degas Degas the mixture (e.g., N₂ or Ar bubbling) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to desired temperature under inert atmosphere catalyst->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (e.g., add water, extract with organic solvent) monitor->workup Reaction Complete purify Purify the crude product (e.g., Column Chromatography) workup->purify characterize Characterize the final product (NMR, MS) purify->characterize end End characterize->end

Caption: Figure 2: General Experimental Workflow

Materials:

  • Bromo-7-azaindole derivative (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 3:1 or 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the bromo-7-azaindole (1.0 equiv), the boronic acid/ester (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

  • Solvent Addition: Add the degassed organic solvent and water.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with the inert gas.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if not using a pre-catalyst).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. The reaction can be performed using a conventional oil bath or a microwave reactor for accelerated reaction times.[17]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: One-Pot, Two-Step Suzuki Coupling for Diaryl-7-Azaindoles

This advanced protocol, adapted from published literature, allows for the sequential, site-selective diarylation of a dihalogenated 7-azaindole precursor in a single reaction vessel, which is highly efficient for library synthesis.[14][22]

Materials:

  • 3-Iodo-6-chloro-N-protected-7-azaindole (1.0 equiv)

  • Aryl boronic acid #1 (Ar¹-B(OH)₂, 1.1 equiv)

  • Aryl boronic acid #2 (Ar²-B(OH)₂, 1.2 equiv)

  • Pd₂(dba)₃ (5 mol% for step 1, additional 10 mol% for step 2)

  • SPhos (5 mol% for step 1, additional 20 mol% for step 2)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene/Ethanol (1:1 v/v)

Procedure:

  • Step 1: C3-Arylation:

    • In an open flask, combine the 3-iodo-6-chloro-7-azaindole (1.0 equiv), Ar¹-B(OH)₂ (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol%), and SPhos (5 mol%) in the toluene/ethanol solvent mixture.[14]

    • Heat the mixture to 60 °C and stir for approximately 30-60 minutes, monitoring for the complete consumption of the starting material and formation of the mono-arylated intermediate by TLC or LC-MS.[14]

  • Step 2: C6-Arylation:

    • To the same reaction mixture, add Ar²-B(OH)₂ (1.2 equiv), followed by an additional portion of Pd₂(dba)₃ (10 mol%) and SPhos (20 mol%).[14]

    • Increase the temperature to 110 °C and continue stirring until the mono-arylated intermediate is fully converted to the diarylated product.[14]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Unsuitable ligand for the substrate (esp. chlorides)- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing.- Increase the reaction temperature or use microwave heating.- Screen different ligands (e.g., switch from PPh₃ to a Buchwald ligand like SPhos).
Protodeboronation - The boronic acid is unstable under the reaction conditions (hydrolysis).- Use the corresponding boronic acid pinacol ester.- Use a milder base or anhydrous conditions if possible.- Minimize reaction time.
Dehalogenation of Starting Material - Side reaction where the halide is replaced by hydrogen.- Use a different palladium source or ligand.- Lower the reaction temperature.
Homocoupling of Boronic Acid - Oxygen present in the reaction mixture.- Improve the degassing procedure.- Ensure the reaction is run under a strict inert atmosphere.
Catalyst Inhibition - The nitrogen atoms of the 7-azaindole can coordinate to the Pd center, inhibiting catalysis.- Use N-protected 7-azaindole if the NH is not required.- Employ bulky ligands (e.g., SPhos) that can disfavor inhibitory binding.[12]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable method for the synthesis and functionalization of 7-azaindole derivatives. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently generate diverse libraries of these medicinally important compounds. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this transformative reaction in the pursuit of novel therapeutics.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026). [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, (2023). [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, (2017). [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, (2022). [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, (2007). [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - ResearchGate. [Link]

  • Azaindole Therapeutic Agents - PMC - PubMed Central. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]

  • Azaindole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines - Organic Chemistry Portal. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - ResearchGate. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure - ResearchGate. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]

Sources

The Strategic Utility of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its bioisosteric resemblance to purine and its capacity for critical hydrogen bonding interactions with a multitude of biological targets.[1] The strategic incorporation of a fluorine atom at the 4-position and a carbonitrile group at the 5-position gives rise to 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile , a highly valuable and versatile intermediate for the synthesis of potent and selective kinase inhibitors. This document provides a comprehensive guide to the synthesis, application, and underlying scientific principles of this key pharmaceutical building block, offering detailed protocols and insights for its effective utilization in drug discovery programs.

Introduction: The Rationale for Fluorination and Cyanation

The functionalization of the 7-azaindole core is a proven strategy to fine-tune the pharmacological profile of a drug candidate. The introduction of a fluorine atom and a nitrile group at the C4 and C5 positions, respectively, is a deliberate and impactful modification.

The Role of the 4-Fluoro Substituent: The fluorine atom, owing to its small size and high electronegativity, can profoundly influence a molecule's properties.[2] Its introduction can:

  • Modulate pKa: Lowering the basicity of the pyridine nitrogen can alter the ionization state of the molecule at physiological pH, impacting cell permeability and target engagement.

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.[2]

  • Improve Binding Affinity: Fluorine can participate in favorable electrostatic and dipolar interactions with the protein target, including the formation of hydrogen bonds and orthogonal multipolar interactions.[3]

The Significance of the 5-Carbonitrile Group: The nitrile group is a versatile functional group in medicinal chemistry.[4] It can act as a:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can form crucial hydrogen bonds with backbone amides or specific amino acid residues in the kinase hinge region or other binding pockets.

  • Bioisostere: The nitrile group can serve as a bioisosteric replacement for other functional groups like carbonyls or halogens, offering improved physicochemical properties while maintaining or enhancing biological activity.[5][6]

  • Synthetic Handle: The nitrile can be readily converted into other functional groups, such as amines or amides, providing a late-stage diversification point in a synthetic campaign.

The combination of these two functionalities on the 7-azaindole scaffold creates a powerful platform for the design of next-generation kinase inhibitors.

Synthetic Protocols: A Multi-Step Approach to this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a logical and efficient pathway, integrating established methodologies.

Overall Synthetic Workflow

The overarching strategy involves the initial synthesis of the 4-fluoro-7-azaindole core, followed by regioselective halogenation at the C5 position, and culminating in a palladium-catalyzed cyanation.

Synthetic_Workflow start 7-Azaindole step1 Fluorination at C4 start->step1 e.g., Balz-Schiemann or Electrophilic Fluorination step2 Halogenation at C5 step1->step2 e.g., NBS, NCS step3 Palladium-Catalyzed Cyanation step2->step3 e.g., CuCN or Pd(0)/Zn(CN)2 end_product This compound step3->end_product

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4-Fluoro-7-azaindole

The introduction of the fluorine atom at the C4 position of the 7-azaindole nucleus is a critical first step. Several methods have been reported, with electrophilic fluorination of a lithiated intermediate being a common approach.

Protocol: Electrophilic Fluorination of N-protected 7-Azaindole

  • Protection of the Pyrrole Nitrogen: To a solution of 7-azaindole in an appropriate aprotic solvent (e.g., THF, DMF), add a suitable protecting group such as triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., NaH, imidazole). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Directed ortho-Metalation: Cool the solution of N-TIPS-7-azaindole to -78 °C under an inert atmosphere (e.g., Argon). Slowly add a solution of a strong base such as sec-butyllithium (sec-BuLi) or lithium diisopropylamide (LDA). Stir at -78 °C for 1-2 hours.

  • Electrophilic Fluorination: To the lithiated intermediate, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The protecting group can be removed using standard conditions, such as tetrabutylammonium fluoride (TBAF) for the TIPS group.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4-fluoro-7-azaindole.

Step 2: Regioselective Halogenation at C5

With the 4-fluoro-7-azaindole in hand, the next step is the introduction of a halogen at the C5 position, which will serve as a handle for the subsequent cyanation reaction.

Protocol: Electrophilic Bromination of 4-Fluoro-7-azaindole

  • Reaction Setup: Dissolve 4-fluoro-7-azaindole in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Brominating Agent: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield 5-bromo-4-fluoro-7-azaindole.

Step 3: Palladium-Catalyzed Cyanation

The final step is the conversion of the 5-bromo intermediate to the desired 5-carbonitrile. Palladium-catalyzed cyanation is a robust and widely used method for this transformation.

Protocol: Cyanation of 5-Bromo-4-fluoro-7-azaindole

  • Reaction Mixture: In a reaction vessel, combine 5-bromo-4-fluoro-7-azaindole, a cyanide source such as zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄), and a phosphine ligand (e.g., dppf).

  • Solvent and Base: Add a degassed solvent such as DMF or DMA and a suitable base if required (e.g., for Zn(CN)₂).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent. Filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Kinase Inhibitor Drug Discovery

The this compound intermediate is a key building block for the synthesis of inhibitors targeting various kinase families, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and inflammatory responses. Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers.[7] The 7-azaindole scaffold serves as an excellent hinge-binding motif for JAK inhibitors.

JAK_Inhibition_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation Cytokine Cytokine Cytokine->CytokineReceptor STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Inhibitor 4-Fluoro-1H-pyrrolo[2,3-b]pyridine -5-carbonitrile Derivative Inhibitor->JAK Inhibition

Sources

experimental procedure for N-alkylation of 7-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

N-Alkylation of 7-Azaindoles: A Comprehensive Guide to Synthetic Protocols and Mechanistic Considerations

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a crucial building block in numerous therapeutic agents targeting cancer, viral infections, and autoimmune disorders.[1][2] Its function as a bioisostere of purines and indoles allows for enhanced pharmacological properties such as improved solubility and bioavailability.[3] N-alkylation of the 7-azaindole core is a key synthetic step for modulating the compound's steric and electronic properties, thereby fine-tuning its biological activity and pharmacokinetic profile. However, the presence of two nucleophilic nitrogen atoms (N1 and N7) presents a significant challenge in achieving regioselective alkylation. This guide provides an in-depth analysis of the factors governing regioselectivity, detailed experimental protocols for common and advanced N-alkylation methods, and practical troubleshooting advice for researchers in drug discovery and chemical development.

Mechanistic Insights & Regioselectivity

The 7-azaindole anion is an ambident nucleophile. Deprotonation, typically at the N1 position, generates a resonance-stabilized anion with negative charge density distributed between the N1 (pyrrole) and N7 (pyridine) nitrogens. The outcome of an alkylation reaction is a delicate balance between kinetic and thermodynamic control, heavily influenced by the reaction conditions.

  • N1-Alkylation (Pyrrole Nitrogen): Generally, the N1 position is more nucleophilic and sterically accessible. Reactions under kinetic control, often employing strong bases and polar aprotic solvents at lower temperatures, tend to favor N1 substitution.

  • N7-Alkylation (Pyridine Nitrogen): The N7-alkylated product is often the thermodynamically more stable isomer. Conditions that allow for equilibrium, such as weaker bases, higher temperatures, or the presence of specific metal counter-ions, can favor the formation of the N7 product.

The choice of base, solvent, counter-ion, and alkylating agent collectively dictates the N1:N7 product ratio.

cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Potential Products Start 7-Azaindole Base Base (e.g., NaH, K2CO3) Start->Base Deprotonation RX Alkylating Agent (R-X) Base->RX N1_Product N1-Alkylated (Kinetic Product) RX->N1_Product Alkylation N7_Product N7-Alkylated (Thermodynamic Product) RX->N7_Product Alkylation Setup Reaction Setup (Inert Atmosphere) Reaction Reagent Addition & Reaction Monitoring (TLC / LC-MS) Setup->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, HRMS) Purify->Analyze

Sources

in vitro kinase assay protocol for pyrrolopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

[Application Note]

Topic: High-Throughput Screening of Pyrrolopyridine Compounds Using an In Vitro Luminescent Kinase Assay

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and related fields.

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention.[3][4] The pyrrolopyridine scaffold, which mimics the purine ring of ATP, has emerged as a privileged structure in the design of potent kinase inhibitors.[5] Several pyrrolopyridine derivatives have been identified as effective anticancer agents by acting as ATP-competitive inhibitors.[5][6]

This application note provides a detailed protocol for determining the in vitro inhibitory activity of pyrrolopyridine compounds against a target kinase using a robust, luminescence-based assay. The ADP-Glo™ Kinase Assay is highlighted as a suitable method due to its high sensitivity, broad dynamic range, and applicability to high-throughput screening (HTS).[7][8][9] This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][9] The luminescent signal generated is directly proportional to the amount of ADP, and therefore, to the kinase activity.[1][7]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced in a kinase reaction.[9]

  • Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the pyrrolopyridine test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[9]

  • ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin. The newly synthesized ATP is then used by the luciferase to generate a luminescent signal.[8][9] The intensity of this light signal is directly proportional to the initial kinase activity.[7]

This "signal increase" format is advantageous as it reduces the likelihood of false hits that can occur with assays susceptible to compound interference.[8]

Visualizing the Workflow

The following diagram illustrates the key stages of the in vitro kinase assay protocol for evaluating pyrrolopyridine compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare Pyrrolopyridine Compound Dilutions add_compound Add Compound/DMSO to Assay Plate prep_compound->add_compound prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_kinase Add Kinase/Substrate Mix prep_reagents->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate->stop_reaction incubate_stop Incubate at RT stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubate_stop->add_detection incubate_detect Incubate at RT add_detection->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for IC50 determination using a luminescent kinase assay.

Materials and Reagents

  • Kinase: Purified recombinant target kinase.

  • Substrate: Specific peptide or protein substrate for the target kinase.

  • Pyrrolopyridine Compound: Test compound dissolved in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate.

  • Assay Buffer: Buffer composition should be optimized for the specific kinase. A generic buffer may consist of HEPES, MgCl₂, Brij-35, and DTT.

  • ADP-Glo™ Kinase Assay Kit: (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Plates: White, opaque 384-well plates are recommended for luminescence assays to minimize well-to-well crosstalk.

  • Plate Reader: A luminometer capable of reading luminescence from microplates.

Detailed Step-by-Step Protocol

This protocol is a general guideline and should be optimized for the specific kinase and pyrrolopyridine compounds being tested.

Part 1: Reagent Preparation
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the pyrrolopyridine compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Further dilute these DMSO stocks in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.[4][10]

  • Kinase and Substrate Preparation:

    • Dilute the kinase enzyme and its corresponding substrate in the kinase assay buffer to the desired concentrations. The optimal concentrations should be determined empirically through enzyme and substrate titration experiments to ensure the assay is in the linear range.

  • ATP Solution Preparation:

    • Prepare a stock solution of ATP in the kinase assay buffer. The final ATP concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[10][11]

Part 2: Assay Procedure
  • Assay Plate Setup:

    • Add 2.5 µL of kinase assay buffer to all wells of a 384-well plate.

    • Add 1 µL of the diluted pyrrolopyridine compound or DMSO (for positive and negative controls) to the appropriate wells.[10]

  • Pre-incubation:

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Gently mix the plate and incubate at room temperature for 15 minutes. This step allows the compound to bind to the kinase before the reaction is initiated.[10]

  • Kinase Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.[10]

    • Mix the plate and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).[10]

Part 3: Signal Detection
  • Stop Reaction and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

    • Incubate the plate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the luminescent reaction.[10]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[10]

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The integration time should be optimized to achieve a robust signal-to-noise ratio.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other readings.

  • Normalization: Normalize the data by setting the average signal from the positive control (DMSO, no inhibitor) as 100% kinase activity and the negative control (no ATP or a potent inhibitor) as 0% activity.

  • IC₅₀ Determination:

    • Calculate the percent inhibition for each concentration of the pyrrolopyridine compound using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10][12]

Representative Data Presentation

The inhibitory activity of a hypothetical pyrrolopyridine compound against a target kinase is presented below.

Compound Concentration (nM)% Inhibition
100095.2
33388.1
11175.4
3752.3
12.328.9
4.110.5
1.372.1
0.460.5
0.150.1
0.050.0
IC₅₀ (nM) 35.7

Causality and Experimental Choices

  • Choice of Luminescent Assay: The ADP-Glo™ assay was selected for its high sensitivity, which allows for the use of low enzyme concentrations and is well-suited for screening kinases with low activity.[7][8] Its homogeneous "add-and-read" format simplifies automation for high-throughput screening.[9]

  • ATP Concentration: Using an ATP concentration near the Km is crucial for accurately assessing the potency of ATP-competitive inhibitors like pyrrolopyridines.[11] High ATP concentrations can mask the effect of these inhibitors, leading to an overestimation of the IC₅₀ value.[11][13]

  • DMSO Concentration: The final DMSO concentration is kept at ≤1% as higher concentrations can denature the kinase and interfere with the assay, leading to inaccurate results.[4]

  • Pre-incubation Step: Pre-incubating the kinase with the inhibitor before adding ATP allows for the establishment of binding equilibrium, which is particularly important for inhibitors with slow binding kinetics.

Troubleshooting and Optimization

Issue Potential Cause Recommended Action
High Background Signal Compound interference with the luciferase enzyme.Run a counter-screen with just the detection reagents and the compound to identify luciferase inhibitors.[4]
Contaminating ATPase/kinase activity in substrate preparation.Test a "no enzyme" control with the substrate to check for background signal generation.[3]
Low Signal-to-Noise Ratio Suboptimal enzyme or substrate concentration.Perform enzyme and substrate titrations to determine optimal concentrations that yield a robust signal.
Insufficient incubation time.Optimize the kinase reaction time to ensure sufficient product formation for detection.
Poor IC₅₀ Curve Fit Compound insolubility or aggregation.Visually inspect for precipitation. Consider using a surfactant like Triton X-100 (at ~0.01%) to disrupt aggregates.[13][14]
Incorrect serial dilutions.Prepare fresh compound dilutions and verify concentrations.

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro screening of pyrrolopyridine kinase inhibitors using the ADP-Glo™ luminescent assay. By carefully optimizing assay conditions and including appropriate controls, researchers can obtain reliable and reproducible data on the potency and selectivity of their compounds. This methodology is a critical component in the early stages of drug discovery and development, enabling the identification and characterization of novel kinase-targeted therapeutics.

References

  • Zegzouti, H., & Goueli, S. (2010). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Auld, D. S., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]

  • Abdel-Halim, M., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. Retrieved from [Link]

  • Bio-protocol. (2018). Kinase Assay to Determine the IC50 Values. Retrieved from [Link]

  • Kinsella, T. M., & Smith, M. E. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]

  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Lo Monte, F., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. Retrieved from [Link]

  • Lo Monte, F., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its rigid, bicyclic structure mimics the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. This structural feature has been successfully exploited to design inhibitors for a range of critical oncology and immunology targets, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4][5][6][7][8][9][10] The therapeutic potential of these derivatives in treating cancers and autoimmune diseases underscores the importance of robust and reliable methods for their preclinical evaluation.[2][11]

This guide provides a comprehensive overview of key cell-based assays for characterizing the biological activity of novel 1H-pyrrolo[2,3-b]pyridine derivatives. We will delve into the principles, detailed protocols, and data interpretation for assays that assess cytotoxicity, apoptosis, cell cycle progression, and target-specific kinase inhibition in a cellular context.

I. Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. Colorimetric assays based on the metabolic reduction of tetrazolium salts are widely used for this purpose due to their simplicity and reliability.[12]

A. The Principle of Tetrazolium-Based Assays

Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products.[12][13] The intensity of the color produced is directly proportional to the number of viable cells. Two of the most common tetrazolium salts used are MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).

The key difference lies in the solubility of the formazan product. MTT is reduced to a water-insoluble purple formazan, requiring a solubilization step with an organic solvent like DMSO.[12][14] In contrast, XTT is reduced to a water-soluble orange formazan, which simplifies the protocol by eliminating the solubilization step.[12][14]

B. Experimental Workflow: MTT vs. XTT

G cluster_0 MTT Assay Workflow cluster_1 XTT Assay Workflow MTT_1 Seed cells in 96-well plate MTT_2 Treat with 1H-pyrrolo[2,3-b]pyridine derivatives MTT_1->MTT_2 MTT_3 Add MTT reagent and incubate MTT_2->MTT_3 MTT_4 Add solubilization solution (e.g., DMSO) MTT_3->MTT_4 MTT_5 Measure absorbance (~570 nm) MTT_4->MTT_5 XTT_1 Seed cells in 96-well plate XTT_2 Treat with 1H-pyrrolo[2,3-b]pyridine derivatives XTT_1->XTT_2 XTT_3 Add activated XTT reagent XTT_2->XTT_3 XTT_4 Incubate XTT_3->XTT_4 XTT_5 Measure absorbance (~450 nm) XTT_4->XTT_5

Caption: Comparison of MTT and XTT assay workflows.

C. Detailed Protocol: XTT Cell Viability Assay

The XTT assay is often preferred for its streamlined workflow.[14]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivatives in cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • XTT Addition and Incubation: Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell type and metabolic rate.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[12]

D. Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays.

Parameter Description
Cell Viability (%) (Absorbance of treated cells / Absorbance of vehicle control) x 100
IC50 The concentration of the compound that reduces cell viability by 50%.

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Elucidating the Mechanism of Cell Death: Apoptosis Assays

If a 1H-pyrrolo[2,3-b]pyridine derivative exhibits cytotoxic activity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key events in apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS).[15]

A. Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of key cellular proteins. Luminescent assays like the Caspase-Glo® 3/7 assay provide a sensitive and high-throughput method for measuring their activity.[15][16]

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the 1H-pyrrolo[2,3-b]pyridine derivatives at various concentrations for the desired time.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add the reagent directly to the wells containing the treated cells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

B. Annexin V Binding Assays

In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS is translocated to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[15] Real-time assays, such as the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay, allow for the kinetic monitoring of apoptosis.[17]

  • Cell Seeding and Reagent Addition: Seed cells in a 96-well plate. Prepare the assay reagent, which contains Annexin V fusion proteins and a DNA-binding dye, and add it to the cells at the time of treatment with the 1H-pyrrolo[2,3-b]pyridine derivatives.

  • Kinetic Measurement: Place the plate in a plate-reading luminometer/fluorometer set to 37°C and 5% CO2. Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals over the desired time course (e.g., every hour for 24-48 hours).[17]

III. Investigating Effects on Cell Cycle Progression

Many kinase inhibitors exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. Flow cytometry analysis of cells stained with a DNA-intercalating dye like propidium iodide (PI) is the gold standard for determining cell cycle distribution.[18]

A. The Principle of PI-Based Cell Cycle Analysis

Propidium iodide is a fluorescent molecule that binds stoichiometrically to double-stranded DNA.[19] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a 2n DNA content.

  • S phase: Cells with a DNA content between 2n and 4n.

  • G2/M phase: Cells with a 4n DNA content.

B. Experimental Workflow for Cell Cycle Analysis

G cluster_0 Cell Cycle Analysis Workflow P_1 Culture and treat cells with compound P_2 Harvest and wash cells P_1->P_2 P_3 Fix cells in cold 70% ethanol P_2->P_3 P_4 Treat with RNase A P_3->P_4 P_5 Stain with Propidium Iodide (PI) P_4->P_5 P_6 Analyze by flow cytometry P_5->P_6

Caption: Workflow for propidium iodide-based cell cycle analysis.

C. Detailed Protocol: Cell Cycle Analysis by PI Staining
  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the 1H-pyrrolo[2,3-b]pyridine derivatives for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and resuspend the cell pellet. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[20] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[19][20]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[19][20] The RNase A is crucial to prevent the staining of double-stranded RNA.[19]

  • Incubation: Incubate the cells at room temperature for 15-30 minutes, protected from light.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

D. Data Analysis and Interpretation

The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.

Treatment % G0/G1 % S % G2/M
Vehicle Control55.225.119.7
Compound X (1 µM)20.328.551.2

In the example table above, treatment with Compound X leads to a significant increase in the percentage of cells in the G2/M phase, indicating a G2/M cell cycle arrest.

IV. Target Engagement and Downstream Signaling

While the assays above provide information on the phenotypic effects of a compound, it is crucial to confirm that the compound is engaging its intended kinase target in the cell and modulating downstream signaling pathways.

A. The JAK-STAT Signaling Pathway

Many 1H-pyrrolo[2,3-b]pyridine derivatives are designed as JAK inhibitors.[1][3][5] The JAK-STAT pathway is a key signaling cascade for numerous cytokines and growth factors.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

B. Cell-Based Kinase Assays

Cell-based kinase assays measure the activity of a specific kinase within the complex cellular environment.[21][22] A common approach is to measure the phosphorylation of a downstream substrate of the target kinase.[22][23]

  • Cell Lysis: Treat cells with the 1H-pyrrolo[2,3-b]pyridine derivative for a short period, followed by stimulation with a relevant cytokine (e.g., IL-2 for JAK3) to activate the pathway. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated form of the target substrate (e.g., phospho-STAT3) and the total protein (e.g., total STAT3) as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A potent inhibitor will cause a dose-dependent decrease in this ratio.

V. Conclusion

The suite of cell-based assays described in this guide provides a robust framework for the preclinical evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. By systematically assessing cytotoxicity, mechanism of cell death, effects on cell cycle progression, and target engagement, researchers can build a comprehensive biological profile of their compounds and identify promising candidates for further development.

References

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  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link].

  • Biotech Spain. XTT Assays vs MTT. Available at: [Link].

  • Profacgen. Cell-based Kinase Assays. Available at: [Link].

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link].

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  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link].

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  • Wikipedia. MTT assay. Available at: [Link].

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  • PubMed. Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Available at: [Link].

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Available at: [Link].

  • ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Available at: [Link].

  • PubMed. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Available at: [Link].

  • RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link].

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link].

  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available at: [Link].

  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available at: [Link].

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link].

  • PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Available at: [Link].

  • RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link].

  • PubMed. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Available at: [Link].

  • NIH. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available at: [Link].

  • Biocompare. RealTime-Glo Annexin V Apoptosis Assay JA1001 from Promega. Available at: [Link].

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link].

  • NIH. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Available at: [Link].

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. This molecule, a derivative of 7-azaindole, is a crucial building block in medicinal chemistry, particularly for developing kinase inhibitors.[1][2][3] Its synthesis, however, can be challenging, with low yields often hindering research and development efforts. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic route and overcome common obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective strategy involves a multi-step synthesis starting from a pre-formed 7-azaindole core. The key transformations are the introduction of a fluorine atom at the C4-position, followed by the installation of a nitrile group at the C5-position. A typical precursor for the final cyanation step is 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.[4] The fluorination can be achieved via methods like the Balz-Schiemann reaction on a 4-amino-7-azaindole precursor.[5][6]

Q2: Why is the 7-azaindole core considered a "privileged scaffold"?

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure is termed a "privileged scaffold" because it's a bioisostere of purine and indole, allowing it to form key hydrogen bond interactions with a wide range of biological targets, such as protein kinases.[1][7] This structural feature makes it a highly valuable core for designing potent and selective therapeutic agents.[2][3]

Q3: What are the main challenges that lead to low yields in this synthesis?

The primary challenges include:

  • Inefficient Diazotization/Fluorination: The initial fluorination step, if proceeding through a Sandmeyer or Balz-Schiemann type reaction, can be problematic. Diazonium salts are often unstable and prone to decomposition, leading to phenol byproducts and reduced yields.[8]

  • Side Reactions during Cyanation: The introduction of the nitrile group can be accompanied by the formation of impurities, especially if reaction conditions are not carefully controlled.[9]

  • Purification Difficulties: The final product and intermediates can be challenging to purify due to similar polarities with byproducts or degradation on standard silica gel.[10]

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring in the 7-azaindole system can influence the reactivity of adjacent positions, requiring carefully optimized reaction conditions.[11]

Synthesis Workflow Overview

The general synthetic pathway can be visualized as a sequence of key transformations. Understanding this flow is critical for identifying potential problem areas.

G cluster_0 Stage 1: Core Functionalization cluster_1 Stage 2: C5-Position Activation cluster_2 Stage 3: Cyanation A 7-Azaindole Precursor (e.g., 4-Amino-7-azaindole) B Diazotization (e.g., NaNO2, HBF4) A->B C Fluorination (Balz-Schiemann) Heat B->C D 4-Fluoro-7-azaindole C->D E Halogenation/Nitration at C5 (e.g., NCS, HNO3) D->E F Activated Intermediate (e.g., 4-Fluoro-5-halo-7-azaindole) E->F G Cyanation Reaction (e.g., CuCN, Zn(CN)2) F->G H Crude Product G->H I Purification (Chromatography/Recrystallization) H->I J Final Product: This compound I->J

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Low Yield Q&A

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Very low or no yield after the fluorination step (Balz-Schiemann reaction). My crude mixture shows many colorful spots on TLC.

  • Potential Cause 1: Diazonium Salt Decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures. If the diazotization is not performed at a strictly controlled low temperature (typically 0–5 °C), the salt will decompose, often reacting with water to form unwanted phenol byproducts.[8] The colorful spots on your TLC plate are likely decomposition products.[12]

  • Troubleshooting Action:

    • Strict Temperature Control: Ensure your reaction vessel is maintained at 0–5 °C throughout the addition of the nitrite source (e.g., NaNO₂, tBuONO). Use a calibrated thermometer directly in the reaction mixture.

    • Anhydrous Conditions: While some water is present in aqueous acid, minimize excess water. Using anhydrous solvents like acetonitrile for the diazotization with an organic nitrite source like tert-butyl nitrite (tBuONO) can improve stability.[12]

    • Isolate the Diazonium Salt (with caution): For small-scale reactions, you can sometimes isolate the diazonium salt by precipitation with a non-polar solvent like diethyl ether, filtering it quickly, and using the damp solid immediately in the next step. This confirms the formation of the salt before proceeding. Warning: Never dry diazonium salts completely, as they can be explosive.[8]

  • Potential Cause 2: Incorrect Acid/Nitrite Stoichiometry. Incomplete diazotization will leave unreacted starting amine, which can lead to side reactions and complicate purification.

  • Troubleshooting Action:

    • Reagent Stoichiometry: Use a slight excess of the nitrite source (e.g., 1.1 equivalents).

    • Acid Choice: For non-aqueous conditions, using an acid like p-toluenesulfonic acid (TsOH) can be more effective than acetic acid.[12]

Problem 2: The cyanation reaction stalls or gives a low conversion to the desired nitrile.

  • Potential Cause 1: Inactive Cyanide Source or Catalyst. Copper(I) cyanide is a common reagent for this transformation (Rosenmund-von Braun reaction), but its activity can vary. Palladium-catalyzed cyanations using sources like Zn(CN)₂ are also common but require an active catalyst.[13]

  • Troubleshooting Action:

    • Reagent Quality: Use high-purity, freshly opened CuCN or Zn(CN)₂.

    • Palladium Catalysis: If using a Pd-catalyzed route from a chloro or bromo precursor, ensure your ligand and palladium source are of high quality. The choice of ligand (e.g., Xantphos) can be crucial for efficient coupling.[14]

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically required to drive the reaction to completion, often at elevated temperatures (120-150 °C).

  • Potential Cause 2: Poor Solubility of Starting Material. The heterocyclic starting material may not be fully soluble in the reaction solvent at lower temperatures, limiting its availability to react.

  • Troubleshooting Action:

    • Solvent Optimization: Screen different high-boiling solvents to find one that provides the best solubility for your substrate.

    • Temperature Profile: Gradually heat the reaction mixture to the target temperature to ensure the starting material dissolves before significant reaction occurs.

Problem 3: The final product is contaminated with persistent impurities after column chromatography.

  • Potential Cause 1: Co-eluting Impurities. Byproducts from the synthesis, such as isomers or dehalogenated starting material, may have very similar polarity to your product, making separation by standard silica gel chromatography difficult.[10]

  • Troubleshooting Action:

    • Optimize Chromatography:

      • Solvent System: Try a different solvent system. For nitrogen-containing heterocycles, switching from Ethyl Acetate/Hexanes to Dichloromethane/Methanol can alter selectivity.[10]

      • Additive: Adding a small amount of triethylamine (~0.1-1%) to the eluent can deactivate acidic sites on the silica and improve the peak shape of basic compounds.[10]

    • Alternative Purification:

      • Recrystallization: This is an excellent method for removing small amounts of impurities if a suitable solvent system can be found. Screen various solvents (e.g., EtOAc, MeCN, IPA, Toluene) and solvent mixtures.

      • Reversed-Phase Chromatography: If impurities are less polar than the product, reversed-phase (C18) HPLC can be highly effective.

  • Potential Cause 2: Degradation on Silica Gel. 7-Azaindole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking, low recovery, and the formation of new impurities on the column.[10]

  • Troubleshooting Action:

    • Use Neutral Stationary Phase: Consider using neutral or basic alumina for your column.

    • Deactivate Silica: Prepare a slurry of your silica gel in the starting eluent containing 1-2% triethylamine, pack the column with this slurry, and then run your separation. This neutralizes the acidic sites.

Troubleshooting Decision Tree

G start Low Yield Observed q1 At which stage is the yield loss? Fluorination, Cyanation, or Purification? start->q1 fluor_yield Low Yield in Fluorination Step q1->fluor_yield Fluorination cyan_yield Low Yield in Cyanation Step q1->cyan_yield Cyanation pur_yield Low Yield After Purification q1->pur_yield Purification fluor_cause Check Diazonium Stability. Temp > 5°C? Anhydrous conditions? fluor_yield->fluor_cause fluor_sol1 Action: Maintain 0-5°C. Use tBuONO in MeCN. fluor_cause->fluor_sol1 Yes fluor_sol2 Action: Check reagent stoichiometry. Use slight excess of nitrite. fluor_cause->fluor_sol2 No cyan_cause Stalled reaction? Incomplete conversion? cyan_yield->cyan_cause cyan_sol1 Action: Use fresh, high-purity CuCN/Zn(CN)2. Consider Pd-catalysis. cyan_cause->cyan_sol1 Yes cyan_sol2 Action: Increase temperature. Screen high-boiling solvents (DMF, NMP). cyan_cause->cyan_sol2 No pur_cause Product loss or persistent impurity? pur_yield->pur_cause pur_sol1 Action: Deactivate silica with Et3N. Try neutral alumina. pur_cause->pur_sol1 Loss/Streaking pur_sol2 Action: Attempt recrystallization. Use reversed-phase HPLC. pur_cause->pur_sol2 Impurity

Sources

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important transformation. The unique electronic properties of the 7-azaindole scaffold present specific challenges in achieving high-yielding and regioselective fluorination. This document synthesizes field-proven insights and literature-based knowledge to help you optimize your reaction conditions and overcome common experimental hurdles.

I. Understanding the Reactivity of the 7-Azaindole Core

The 7-azaindole ring system is an isostere of indole, where a nitrogen atom replaces the C7-H group. This modification significantly alters the electron density distribution within the bicyclic structure, impacting its reactivity in electrophilic aromatic substitution reactions, including fluorination. The pyrrole ring, particularly the C3 position, is generally the most electron-rich and nucleophilic site, making it susceptible to electrophilic attack. However, the pyridine ring can also be functionalized, and controlling the regioselectivity of fluorination is a primary challenge.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the fluorination of 7-azaindole. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature.

A. Electrophilic Fluorination (e.g., with Selectfluor™ or NFSI)

Electrophilic fluorination is a common method for introducing fluorine into electron-rich aromatic systems. Reagents like Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are frequently employed.

Question 1: My fluorination reaction is giving me a mixture of isomers, with the C3-fluorinated product being the major one. How can I achieve fluorination on the pyridine ring (C4, C5, or C6)?

Answer:

This is a classic regioselectivity challenge in 7-azaindole chemistry. The C3 position is inherently the most nucleophilic, and direct electrophilic fluorination of unprotected 7-azaindole will almost certainly lead to a predominance of the C3-fluoro isomer. To direct fluorination to the pyridine ring, you need to modulate the electronic and steric properties of the substrate.

  • N-Protection is Crucial: The use of a bulky N-protecting group on the pyrrole nitrogen is the most effective strategy. This serves two purposes:

    • Steric Hindrance: It physically blocks the approach of the fluorinating agent to the C2 and C3 positions.

    • Directing Group for Metalation: A suitably chosen protecting group can facilitate directed ortho-metalation (DoM) on the pyridine ring, allowing for subsequent reaction with an electrophilic fluorine source.

  • Choice of Protecting Group: A bulky trialkylsilyl group, such as triisopropylsilyl (TIPS), is highly effective. The TIPS group sterically shields the pyrrole ring and directs lithiation to the C6 position of the pyridine ring.[1]

  • Example Workflow for C5-Fluorination:

    • Protect the N-H of 4-fluoro-7-azaindole with a TIPS group.

    • Perform a directed ortho-metalation using a strong base like sec-butyllithium at low temperature (-78 °C). The lithium will direct to the C5 position.

    • Quench the resulting anion with an electrophilic fluorine source like NFSI to obtain the 4,5-difluoro-7-azaindole.[1]

Question 2: I am attempting a direct C-H fluorination on N-protected 7-azaindole, but I am getting very low yields and a significant amount of starting material decomposition. What could be the problem?

Answer:

Low yields and decomposition in direct C-H fluorination attempts can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Reactivity: While powerful, electrophilic fluorinating agents can also act as oxidants, leading to substrate degradation.[2][3]

    • Solution: If you are using a highly reactive reagent, consider switching to a milder one. For instance, if Selectfluor™ is causing decomposition, NFSI might be a better option.[4]

  • Solvent Choice: The solvent can significantly influence the reaction's outcome.

    • Solution: Acetonitrile (MeCN) is a common solvent for electrophilic fluorinations. However, for sensitive substrates, less polar or non-polar solvents might reduce decomposition. Screening solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or even a mixture of solvents is recommended.

  • Temperature Control: Electrophilic fluorinations can be exothermic.

    • Solution: Start your reaction at a low temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature. This can help to control the reaction rate and minimize side reactions.

  • Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation from air.

  • Substrate Purity: Impurities in your starting material can interfere with the reaction.

    • Solution: Ensure your N-protected 7-azaindole is of high purity before subjecting it to fluorination.

Question 3: I am trying to synthesize 6-fluoro-7-azaindole, but the published procedures are not working well in my hands. Can you provide a reliable protocol?

Answer:

The synthesis of specific isomers like 6-fluoro-7-azaindole often involves a multi-step sequence rather than a direct fluorination of the parent heterocycle. A common and reliable approach involves the deprotection of a pre-synthesized precursor.

Detailed Experimental Protocol for the Synthesis of 6-Fluoro-7-azaindole: [5]

  • Starting Material: 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, tert-butyl ester (Boc-protected 7-azaindole). The synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is a necessary precursor, often prepared through a more complex synthetic route.

  • Deprotection:

    • Dissolve the Boc-protected 6-fluoro-7-azaindole (1.0 eq) in a mixture of methanol and a 2N aqueous solution of sodium hydroxide.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, add ethyl acetate for extraction.

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution and then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase to yield 6-fluoro-7-azaindole.

Troubleshooting this Protocol:

  • Incomplete Deprotection: If TLC shows remaining starting material, extend the reaction time or slightly increase the amount of sodium hydroxide.

  • Low Yield after Extraction: Ensure thorough extraction with ethyl acetate. 7-azaindole and its derivatives can have some water solubility.

B. Palladium-Catalyzed C-H Fluorination

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of arenes and heteroarenes. However, its application to fluorination can be challenging.

Question 4: I am interested in using a palladium-catalyzed method for the C-H fluorination of 7-azaindole. What are the key considerations and a good starting point for reaction optimization?

Answer:

Palladium-catalyzed C-H fluorination is an advanced technique that requires careful optimization of multiple parameters. The general mechanism involves the formation of a Pd(IV)-F intermediate, which then undergoes reductive elimination to form the C-F bond.

Key Considerations:

  • Directing Group: Many Pd-catalyzed C-H functionalizations require a directing group to achieve regioselectivity. For 7-azaindole, the pyridine nitrogen can act as a directing group, potentially favoring fluorination at the C6 position.

  • Oxidant: A strong oxidant is required to facilitate the Pd(II)/Pd(IV) catalytic cycle. Common oxidants include PhI(OAc)₂ or other hypervalent iodine reagents.

  • Fluoride Source: Both electrophilic (e.g., Selectfluor™, NFSI) and nucleophilic (e.g., AgF, CsF) fluoride sources have been used in palladium-catalyzed fluorinations.[6][7]

  • Ligand: The choice of ligand for the palladium catalyst is critical and can influence both reactivity and selectivity.

A General Starting Protocol for Optimization:

ParameterStarting Condition
Substrate N-protected 7-azaindole (e.g., N-Boc or N-SEM)
Catalyst Pd(OAc)₂ (5-10 mol%)
Ligand A phosphine or nitrogen-based ligand (e.g., SPhos, XPhos)
Fluoride Source Selectfluor™ (1.5-2.0 eq) or AgF (2.0 eq)
Oxidant (if using nucleophilic F) PhI(OPiv)₂ (1.5 eq)
Solvent DCE, MeCN, or a high-boiling solvent like toluene or xylene
Temperature 80-120 °C
Atmosphere Inert (Nitrogen or Argon)

Troubleshooting this Approach:

  • No Reaction: Increase the temperature, screen different ligands, or try a more reactive palladium catalyst.

  • Low Yield: Optimize the stoichiometry of the reagents, particularly the oxidant and fluoride source.

  • Poor Regioselectivity: The directing ability of the pyridine nitrogen might be weak. Consider installing a stronger directing group on the 7-azaindole core if possible.

III. Visualization of Key Concepts

A. Workflow for Regioselective Fluorination

regioselective_fluorination start 7-Azaindole unprotected Direct Electrophilic Fluorination (e.g., Selectfluor™) start->unprotected protection N-Protection (e.g., TIPS-Cl) start->protection c3_product C3-Fluoro-7-azaindole (Major Product) unprotected->c3_product protected_azaindole N-TIPS-7-azaindole protection->protected_azaindole dom Directed ortho-Metalation (sec-BuLi, -78°C) protected_azaindole->dom lithiated_intermediate Lithiated Intermediate dom->lithiated_intermediate electrophilic_quench Quench with Electrophilic Fluorine (e.g., NFSI) lithiated_intermediate->electrophilic_quench pyridine_fluorinated Pyridine Ring Fluorinated Product (e.g., C5-Fluoro) electrophilic_quench->pyridine_fluorinated

Caption: Decision workflow for achieving regioselective fluorination of 7-azaindole.

B. Plausible Mechanism for Electrophilic Fluorination at C3

electrophilic_fluorination_mechanism cluster_0 Electrophilic Attack cluster_1 Deprotonation azaindole 7-Azaindole transition_state Transition State azaindole->transition_state π-nucleophile selectfluor Selectfluor™ (F-TEDA⁺) selectfluor->transition_state Electrophile sigma_complex Sigma Complex (Cationic Intermediate) transition_state->sigma_complex c3_fluoro_product C3-Fluoro-7-azaindole sigma_complex->c3_fluoro_product base Base base->c3_fluoro_product Removes H⁺

Caption: Simplified mechanism for the electrophilic fluorination of 7-azaindole at the C3 position.

IV. Data Summary: Comparison of Fluorinating Agents

ReagentStructureKey FeaturesCommon SolventsTypical Temperature
Selectfluor™ F-TEDA-BF₄Highly reactive, crystalline solid, easy to handle.[8]MeCN, DCM0 °C to RT
NFSI N-FluorobenzenesulfonimideMilder than Selectfluor™, crystalline solid.[4]MeCN, DCE, THFRT to reflux
AgF₂ Silver(II) FluorideStrong fluorinating agent and oxidant.MeCNRT

V. References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. [Link]

  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. [Link]

  • Synthesis of functionalized 7-azaindoles via directed ortho-metalations. ElectronicsAndBooks. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750 - EPO. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Direct C-H Fluorination/Heteroarylation of Oxindoles with Quinoxalin-2(1H)-ones Using Selectfluor. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles. PubMed. [Link]

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. NIH. [Link]

  • Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. PMC - NIH. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]

  • Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes 5 with NFSI …. ResearchGate. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. NIH. [Link]

  • Selective Fluorination Strategies. Durham e-Theses. [Link]

  • Fluorination of arenes 7 with NFSI catalyzed by ZrCl4. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. [Link]

  • Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Synthesis of Azaindoles. Synfacts. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

  • Pd-catalyzed C-H fluorination with nucleophilic fluoride. PubMed - NIH. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]

  • Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. PMC - NIH. [Link]

  • Pd/Cu-catalyzed dual C–H bond carbonylation towards the synthesis of fluorazones. Chemical Communications (RSC Publishing). [Link]

  • catalyzed 7-azaindole synthesis. RSC Publishing. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

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Technical Support Center: Navigating the Challenges in the Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges encountered during the purification of fluorinated heterocyclic compounds. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, offering significant advantages in medicinal chemistry and materials science.[1][2][3] However, these same properties, such as altered polarity, increased acidity of nearby protons, and potential for unexpected interactions, can make purification a formidable task.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic protocols to provide in-depth, field-proven insights into why specific purification strategies are chosen and how to troubleshoot the inevitable challenges that arise.

Part 1: Foundational Principles of Purifying Fluorinated Heterocycles

The presence of fluorine can significantly impact a molecule's polarity, lipophilicity, and interactions with stationary phases.[4][5][6] Understanding these effects is crucial for developing an effective purification strategy.

  • Polarity and Lipophilicity: While highly fluorinated alkyl chains can be considered "fluorous" and exhibit low polarity, the introduction of a few fluorine atoms or a trifluoromethyl group to a heterocyclic ring can have varied effects on the molecule's overall polarity and lipophilicity.[4][5] This often leads to chromatographic behavior that is not intuitively predictable based on non-fluorinated analogs.

  • Interactions with Stationary Phases: Fluorinated compounds can exhibit unique interactions with both traditional silica and reversed-phase (C8, C18) stationary phases.[7][8] In some cases, specialized fluorinated stationary phases may offer superior selectivity.[7][9][10]

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of fluorinated heterocyclic compounds in a question-and-answer format, providing potential causes and actionable solutions.

Chromatography Troubleshooting

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Possible Cause Explanation Solution
Inappropriate Solvent System The unique polarity of your fluorinated heterocycle may not be well-matched to standard solvent systems like hexane/ethyl acetate.1. Systematic TLC Analysis: Screen a variety of solvent systems with differing polarities and selectivities (e.g., dichloromethane/methanol, toluene/acetone).2. Adjust Solvent Ratio: If the Rf is too high, decrease the mobile phase polarity. If too low, increase it.[11] 3. Consider a Third Solvent: Adding a small amount of a third solvent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can improve separation.
Strong Compound-Silica Interaction Basic nitrogen-containing heterocycles can interact strongly with acidic silanol groups on the silica gel, leading to peak tailing and poor resolution.[12]1. Add a Mobile Phase Modifier: Incorporate 0.1-1% triethylamine or a few drops of ammonia in methanol to your mobile phase to neutralize the acidic sites on the silica.[11][12] 2. Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel.[11]
"Fluorous" Interactions Highly fluorinated compounds may exhibit "fluorophilicity," leading to unusual retention behavior on standard phases.1. Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (C18 or C8) can be effective. 2. Fluorinated Stationary Phases: For challenging separations, a column with a fluorinated stationary phase (e.g., perfluoroalkyl or pentafluorophenyl) can provide alternative selectivity based on fluorine-specific interactions.[7][8]

Issue 2: Severe Peak Tailing in HPLC, Especially with Fluorinated Amines

Possible Cause Explanation Solution
Interaction with Residual Silanols Similar to column chromatography, basic fluorinated amines can interact strongly with residual acidic silanol groups on silica-based HPLC columns.[12]1. Use an End-Capped Column: Select a column that has been thoroughly end-capped to minimize exposed silanols.[12] 2. Mobile Phase Modifiers: Add a competing amine (e.g., 0.1% triethylamine) or an acid (e.g., 0.1% trifluoroacetic acid to protonate the amine) to the mobile phase.[12] 3. Optimize pH: Adjust the mobile phase pH. A higher pH will keep basic amines in their neutral form, reducing silanol interactions.[12]
Use of a Fluorinated Eluent Pairing a standard C8 or C18 column with a fluorinated eluent can sometimes improve the separation of fluorinated compounds.1. Hetero-Pairing Strategy: Experiment with a mobile phase containing a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE). This can alter the surface energy of the stationary phase and provide unique selectivity.[8][9]

Issue 3: Compound Degradation During Purification

Possible Cause Explanation Solution
Instability on Silica Gel The acidic nature of silica gel can cause decomposition of sensitive fluorinated heterocycles.[13]1. Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute to see if any new spots appear.[13] 2. Deactivate Silica: Run a "pre-elution" of your column with your mobile phase containing a modifier like triethylamine before loading your sample. 3. Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina.[11]
Thermal Instability Some fluorinated compounds can be sensitive to heat.1. Low-Temperature Evaporation: Use a rotary evaporator with a low-temperature water bath and pull a high vacuum to remove solvents.[12] 2. Avoid Excessive Heating During Crystallization: Use the minimum amount of hot solvent necessary for dissolution.[11]
Hydrolytic Instability Certain fluorinated groups, such as trifluoromethylamines, can be sensitive to water and may degrade during aqueous workups.[12]1. Anhydrous Workup: If possible, perform workups under anhydrous conditions. 2. Minimize Contact Time: If an aqueous wash is necessary, perform it quickly and at a low temperature.
Crystallization Troubleshooting

Issue 4: Difficulty in Achieving Crystallization

Possible Cause Explanation Solution
Impurities Inhibiting Crystal Formation Even small amounts of impurities can disrupt the crystal lattice formation.[12]1. Pre-Purification: Perform a quick filtration through a plug of silica gel or basic alumina to remove baseline impurities before attempting crystallization.[12]
Inappropriate Solvent Choice The ideal solvent is one in which your compound is soluble when hot but sparingly soluble when cold.1. Systematic Solvent Screening: Test the solubility of your compound in a range of solvents of varying polarities. 2. Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent and then slowly add an "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. Gently heat until it becomes clear again, then allow it to cool slowly.
"Oiling Out" The compound separates as a liquid instead of a solid. This can happen if the solution is supersaturated or if the cooling is too rapid.[14]1. Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, add a small amount of additional solvent, and allow it to cool more slowly.[14] 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.

Part 3: Experimental Protocols

Protocol 1: General Workflow for Purification of a Novel Fluorinated Heterocycle

This protocol provides a systematic approach to purifying a newly synthesized fluorinated heterocyclic compound.

Step 1: Initial Characterization and Stability Assessment

  • Obtain preliminary purity data using LC-MS and ¹H/¹⁹F NMR.[]

  • Perform a silica gel stability test by spotting the crude material on a TLC plate and observing for degradation over time.[13]

Step 2: Liquid-Liquid Extraction

  • If applicable, perform an aqueous workup. For basic heterocycles, an acidic wash (e.g., 1M HCl) can remove non-basic impurities.[12] For acidic compounds, a basic wash (e.g., saturated NaHCO₃) can be used.

  • To break emulsions, which can be common, add brine (saturated NaCl solution) to the aqueous layer.[11]

Step 3: Chromatography

  • Method Selection:

    • For non-polar to moderately polar compounds, start with normal-phase flash chromatography on silica gel.

    • For highly polar or basic compounds, consider reversed-phase chromatography or normal-phase with a modified mobile phase (e.g., with triethylamine).[12]

  • Solvent System Selection: Use TLC to screen for an optimal solvent system that gives your desired compound an Rf value between 0.2 and 0.4 and good separation from impurities.

  • Column Packing and Elution: Dry or wet load your sample onto the column and elute with the chosen solvent system. Collect fractions and analyze by TLC or LC-MS.

Step 4: Final Purification and Purity Analysis

  • Combine pure fractions and remove the solvent under reduced pressure.

  • If the compound is a solid and further purification is needed, consider crystallization.

  • Assess the final purity using HPLC, GC, MS, and NMR.[]

Part 4: Frequently Asked Questions (FAQs)

Q1: My fluorinated compound is very polar and just sticks to the top of the silica gel column. What should I do? A1: This is a common issue. Firstly, ensure you are using a sufficiently polar mobile phase, such as a gradient of methanol in dichloromethane. If this is still ineffective, your compound may be too polar for silica gel. Consider switching to a C18 reversed-phase column, where highly polar compounds often elute earlier.[11]

Q2: How do I remove residual non-fluorinated starting material? A2: If the starting material has a different functional group, you can use an extraction to remove it. For example, if your product is neutral but your starting material is a basic amine, an acidic wash with 1M HCl will protonate the amine and pull it into the aqueous layer.[12] If separation by chromatography is necessary, try to find a solvent system that maximizes the Rf difference between the two compounds.

Q3: Are there special safety precautions I should take when working with fluorinated compounds? A3: Yes. While the final fluorinated heterocycles may have varying toxicities, many fluorinating agents are highly reactive and toxic.[16] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and gloves compatible with the specific chemicals and solvents being used.[16] Be aware of the potential for the formation of hydrofluoric acid (HF) during some reactions or decompositions, which is extremely corrosive and requires specific first aid procedures (e.g., application of calcium gluconate gel).[17][18]

Q4: Can I use a standard C18 HPLC column to purify my fluorinated heterocycle? A4: Absolutely. Standard C18 columns are often effective for the purification of fluorinated compounds.[9] However, if you are struggling to achieve separation from closely related impurities, a column with a fluorinated stationary phase (e.g., a pentafluorophenyl or PFP column) may provide the alternative selectivity needed for a successful separation.[7][8]

Q5: How can I confirm the purity of my final fluorinated compound? A5: A combination of analytical techniques is recommended for confirming purity. High-performance liquid chromatography (HPLC) with UV detection is excellent for determining the percentage purity.[] Liquid chromatography-mass spectrometry (LC-MS) can confirm the mass of the main peak and identify impurities.[19] Finally, nuclear magnetic resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is crucial for structural confirmation and detecting any residual protonated or fluorinated impurities.[]

Part 5: Visualized Workflows

Diagram 1: Decision-Making Workflow for Chromatographic Method Selection

Purification_Workflow start Crude Fluorinated Heterocycle tlc_stability TLC Stability Test (Compound on Silica) start->tlc_stability stable Stable tlc_stability->stable No Degradation unstable Unstable tlc_stability->unstable Degradation Observed check_polarity Assess Polarity (TLC in various solvents) stable->check_polarity modified_phase Consider Modified/ Alternative Phase unstable->modified_phase normal_phase Normal-Phase Chromatography (Silica Gel) final_purity Final Purity Check (HPLC, NMR, MS) normal_phase->final_purity alumina Alumina (Basic or Neutral) modified_phase->alumina rev_phase Reversed-Phase (C18) modified_phase->rev_phase alumina->final_purity rev_phase->final_purity polar Highly Polar check_polarity->polar nonpolar Non-Polar/ Moderately Polar check_polarity->nonpolar polar->rev_phase nonpolar->normal_phase

Caption: A decision tree for selecting an appropriate chromatographic method.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Amine Compounds.
  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • Purdue University. (n.d.). Fluorine Safety.
  • PMC - NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
  • UCLA Chemistry. (n.d.). LCSS: FLUORINE.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Environment, Health & Safety - University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • ResearchGate. (2025). On the polarity of partially fluorinated methyl groups.
  • ACS Publications. (1987). Effect of mobile phase composition and highly fluorinated bonded phases on the apparent free energy of transfer of solute functional groups. Analytical Chemistry.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • ResearchGate. (2025). Fluorinated Heterocycles.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

Sources

how to improve the solubility of pyrrolopyridine derivatives for assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solubility for In Vitro Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine derivatives. As a Senior Application Scientist, I've designed this guide to address the most common and challenging solubility issues encountered during experimental assays. Pyrrolopyridine scaffolds are prevalent in modern drug discovery, particularly as kinase inhibitors, but their often hydrophobic and crystalline nature presents significant hurdles in achieving the aqueous solubility necessary for reliable biological data.[1][2]

This resource moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to troubleshoot effectively and select the optimal strategy for your specific derivative.

Troubleshooting Guide: Immediate Solutions for Common Problems

This section addresses the most frequent and critical issues that arise during assay preparation.

Q1: My pyrrolopyridine derivative precipitated immediately when I diluted my DMSO stock into the aqueous assay buffer. What happened and how do I fix it?

This is the most common solubility problem, often called "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous environment of your assay.[3][4] The DMSO concentration is instantly diluted, leaving the compound unable to stay in solution.

Immediate Corrective Actions:

  • Assess Final DMSO Concentration: High DMSO levels can interfere with assays or cause cell toxicity, but too little will cause precipitation.[5][6] The goal is to find the lowest concentration that maintains solubility. For most cell-based assays, the final DMSO concentration should not exceed 0.5%.[3]

  • Modify the Dilution Method: Avoid large, single-step dilutions. Instead, perform a serial dilution. This gradual introduction to the aqueous environment can prevent the rapid precipitation shock.[3]

  • Apply Gentle Energy: After dilution, brief vortexing or placing the plate on a shaker for 5-10 minutes can sometimes redissolve fine precipitates.[7] Gentle warming to 37°C in a water bath can also be effective, but verify compound stability at this temperature first.[7]

If these immediate steps fail, a more systematic approach is required. The following workflow provides a logical sequence for troubleshooting this issue.

Workflow: Troubleshooting Compound Precipitation

G start Compound Precipitates from DMSO Stock in Aqueous Buffer check_dmso Is final DMSO concentration < 0.1%? start->check_dmso increase_dmso ACTION: Increase final DMSO (up to 0.5% for cells, 1-5% for biochemical assays). Verify assay tolerance. check_dmso->increase_dmso Yes check_pH Is the compound basic? (Pyrrolopyridines often are). Is buffer pH neutral/basic? check_dmso->check_pH No reassess Re-evaluate solubility. Is the problem solved? increase_dmso->reassess adjust_pH ACTION: Lower buffer pH (e.g., to 6.0-6.5) to protonate the compound. Verify assay compatibility. check_pH->adjust_pH Yes use_excipients ACTION: Add a solubilizing excipient to the assay buffer. check_pH->use_excipients No / pH change is not an option adjust_pH->reassess use_excipients->reassess success Proceed with Assay reassess->success Yes fail Consider Advanced Formulation Strategy (e.g., ASD, Nanosuspension) reassess->fail No

Caption: A troubleshooting flowchart for addressing compound precipitation.

Frequently Asked Questions (FAQs)

This section provides in-depth answers to common questions about proactively improving the solubility of pyrrolopyridine derivatives.

Q2: What is the best organic solvent to prepare my stock solution?

Dimethyl Sulfoxide (DMSO) is the industry standard for primary stock solutions due to its powerful ability to dissolve a wide range of compounds.[4][6] However, if your compound shows poor solubility even in DMSO, or if DMSO interferes with your assay, consider these alternatives:

  • Dimethylformamide (DMF): Similar to DMSO but can be more effective for certain compounds.

  • Ethanol: A good option for less polar compounds, but evaporation can be an issue.

  • N-methyl-2-pyrrolidone (NMP) / 2-Pyrrolidone: Stronger solubilizers that can act as both a cosolvent and a complexing agent.[8]

Best Practice: Always prepare a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO. Store it in tightly sealed containers at -20°C or -80°C to prevent water absorption and degradation.[6] Avoid repeated freeze-thaw cycles.[6]

Q3: How can I use pH to my advantage for solubilizing a pyrrolopyridine derivative?

The pyrrolopyridine scaffold contains nitrogen atoms that can be protonated, meaning their solubility is often highly pH-dependent.[9][10] As weak bases, they are typically more soluble at an acidic pH where they become charged (protonated).[11][12]

Causality: The charged, or ionized, form of a molecule is significantly more polar and thus more soluble in aqueous media than the neutral form.[13][14] By lowering the pH of your buffer, you increase the proportion of the compound in its protonated, more soluble state.

Experimental Protocol: pH-Solubility Profiling

  • Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 5.0 to 8.0).

  • Addition: Add an excess amount of your solid compound to a small volume of each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Separate the undissolved solid by centrifugation (e.g., 15,000 rpm for 15 min) or filtration (using a 0.22 µm filter).

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the compound concentration using a validated analytical method like HPLC-UV.

  • Analysis: Plot the measured solubility against the pH to identify the optimal pH range for your assay.

Q4: What are "excipients," and how do I choose the right one for my assay?

Excipients are "inactive" ingredients added to a formulation to improve solubility, stability, or delivery.[15][16] For in vitro assays, the most useful excipients are solubilizing agents. The choice depends on your compound's properties and assay type.

Data Presentation: Common Solubilizing Excipients for In Vitro Assays

Excipient TypeExamplesMechanism of ActionBest For Assays...Considerations
Co-solvents Propylene Glycol, PEG 400, GlycerolReduces the polarity of the aqueous solvent, making it more favorable for the drug.[17][18]Biochemical, some cell-basedCan cause toxicity at higher concentrations. Must be tested for assay interference.[19]
Surfactants Tween® 20/80, Triton™ X-100, PoloxamersForm micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the water.[20][21]Biochemical, enzyme assaysCan disrupt cell membranes; generally not suitable for live-cell imaging or viability assays at higher concentrations.[22]
Cyclodextrins HP-β-CD, SBE-β-CDForm host-guest inclusion complexes, where the drug sits inside the hydrophobic core of the cyclodextrin.[9][21][23]Cell-based, biochemicalCan sometimes extract cholesterol from cell membranes. The complex size may affect interaction with some targets.

Decision Logic: Selecting a Solubilization Strategy

G start Need to Improve Compound Solubility check_ionizable Is the compound ionizable (acidic/basic)? start->check_ionizable strategy_ph Strategy 1: pH Modification check_ionizable->strategy_ph Yes check_assay_type What is the assay type? check_ionizable->check_assay_type No / pH change not sufficient protocol_ph Protocol: Determine pKa and perform pH-solubility profiling. Adjust buffer pH accordingly. strategy_ph->protocol_ph strategy_surfactant Strategy 2: Use Surfactants check_assay_type->strategy_surfactant Biochemical / Enzyme strategy_cd Strategy 3: Use Cyclodextrins check_assay_type->strategy_cd Cell-Based / General strategy_cosolvent Strategy 4: Use Co-solvents check_assay_type->strategy_cosolvent General / Last Resort protocol_surfactant Protocol: Test non-ionic surfactants (e.g., Tween-20, Poloxamer) at low concentrations (0.01-0.1%). strategy_surfactant->protocol_surfactant protocol_cd Protocol: Test HP-β-CD or SBE-β-CD. Create phase-solubility diagrams to determine complex efficiency. strategy_cd->protocol_cd protocol_cosolvent Protocol: Increase final DMSO or test alternatives like PEG 400. Always run a vehicle control. strategy_cosolvent->protocol_cosolvent

Caption: Decision tree for selecting an appropriate solubility enhancement strategy.

Q5: My compound seems soluble, but my assay results are variable. Could solubility still be the problem?

Yes. Even if you don't see visible precipitation, poorly soluble compounds can form small, non-visible aggregates in solution. This is known as having low kinetic solubility. These aggregates can lead to several problems:

  • Inaccurate Concentration: The actual concentration of monomeric, active compound in solution is lower than the nominal concentration, leading to underestimated potency (artificially high IC50/EC50 values).[24]

  • Non-specific Interactions: Aggregates can interfere with assay readouts (e.g., light scattering in absorbance assays) or non-specifically inhibit enzymes, leading to false positives.

  • Poor Reproducibility: The degree of aggregation can vary between experiments, causing high data variability.

Protocol: Kinetic Solubility Assessment via Nephelometry

This method measures light scattering to detect the formation of sub-visible precipitate.

  • Prepare Stock: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock (e.g., 2-fold dilutions) across a row.

  • Addition to Buffer: Using a liquid handler, transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO plate to a clear-bottomed 96-well plate containing your aqueous assay buffer. This ensures the final DMSO concentration is consistent.

  • Incubation: Allow the plate to incubate for a set period (e.g., 1-2 hours) at the assay temperature.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity (absorbance at a high wavelength like 600-700 nm).

  • Analysis: The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit. Your assay concentrations should be kept well below this limit.[7]

By systematically addressing these solubility challenges, you can ensure the quality and reliability of your assay data, leading to more accurate structure-activity relationships (SAR) and confident decision-making in your drug discovery projects.

References
  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2335. [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • SOP Guide for Pharma. (2024). SOP for Handling of High-Throughput Screening (HTS) Equipment. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?[Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(2), 261-272. [Link]

  • Pilkington, C. J., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 163. [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. [Link]

  • Koval, A. D., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(4), 324-329. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 420-424. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 16(1), 1-9. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?[Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubChem. (n.d.). Pyrrolopyridine, 9. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(11), 13393-13406. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?[Link]

  • ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]

  • Yalkowsky, S. H., & Pinal, R. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Journal of Pharmaceutical Sciences, 96(9), 2424-2430. [Link]

  • Völgyi, G., et al. (2021). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 13(10), 1569. [Link]

  • Verdon, Q., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(19), 6599. [Link]

  • Abdel-Halim, H., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 405-424. [Link]

  • Google Patents. (2005). US20050261331A1 - Substituted pyrrolopyridines.
  • Google Patents. (2007).
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 230-240. [Link]

  • ResearchGate. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • Journal of Emerging Investigators. (2024). pH-dependent drug interactions with acid reducing agents. [Link]

  • ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. [Link]

  • PubMed. (n.d.). Influence of excipients on solubility and dissolution of pharmaceuticals. [Link]

  • Semantic Scholar. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • ResearchGate. (n.d.). Solubility and thermodynamics of probenecid-4,4′-azopyridine cocrystal in pure and binary solvents. [Link]

  • Liu, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2374. [Link]

  • ResearchGate. (n.d.). In Vitro Evaluation of Excipients as Inhibitors of Human Intestinal P‐glycoprotein. [Link]

  • Basa, S., et al. (2022). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. Pharmaceutics, 14(12), 2736. [Link]

  • Di Ianni, M., et al. (2022). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. Pharmaceutics, 14(12), 2744. [Link]

Sources

Technical Support Center: Palladium-Catalyzed Coupling of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the 7-azaindole scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we address common challenges, delve into the mechanistic underpinnings of side product formation, and provide actionable troubleshooting strategies to enhance the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Catalyst Deactivation and Low Yields

Question: My Suzuki-Miyaura (or other palladium-catalyzed) coupling reaction with a 7-azaindole substrate is sluggish or fails completely, resulting in low yields and recovery of starting material. What is the likely cause and how can I resolve this?

Answer:

The most probable cause of catalyst deactivation in cross-coupling reactions with 7-azaindoles is catalyst poisoning by the pyridine nitrogen of the azaindole ring system.[1][2] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming a stable off-cycle complex that inhibits the catalytic cycle.[1][3]

Root Cause Analysis: Catalyst Poisoning

The pyridine nitrogen of the 7-azaindole acts as a Lewis base, coordinating to the electron-deficient palladium(II) intermediate in the catalytic cycle. This coordination can be particularly problematic as it can lead to the formation of inactive palladium species, effectively sequestering the catalyst from the desired reaction pathway.

Catalyst_Poisoning Active Pd(0) Catalyst Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Active Pd(0) Catalyst->Oxidative Addition Ar-X Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Catalyst Poisoning Catalyst Poisoning Pd(II) Intermediate->Catalyst Poisoning Coordination with 7-Azaindole-N7 Desired Catalytic Cycle Desired Catalytic Cycle Pd(II) Intermediate->Desired Catalytic Cycle Transmetalation -> Reductive Elimination Inactive Pd-Azaindole Complex Inactive Pd-Azaindole Complex Catalyst Poisoning->Inactive Pd-Azaindole Complex Product Product Desired Catalytic Cycle->Product Product->Active Pd(0) Catalyst

Catalyst poisoning pathway in 7-azaindole cross-coupling.
Troubleshooting Strategies:
  • N-Oxide Protection: A highly effective strategy is to temporarily mask the pyridine nitrogen by converting it to an N-oxide.[2] The resulting 7-azaindole N-oxide is a versatile intermediate where the Lewis basicity of the nitrogen is significantly reduced.

    Experimental Protocol: N-Oxidation of 7-Azaindole with Hydrogen Peroxide [4]

    • In a round-bottom flask, dissolve 7-azaindole (1.0 equivalent) in tetrahydrofuran (THF).

    • Cool the solution to 5°C using an ice bath.

    • Slowly add 50% aqueous hydrogen peroxide (1.2 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and continue stirring for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture by rotary evaporation.

    • Add n-hexane to the concentrated solution to precipitate the product.

    • Collect the solid by filtration, wash with n-hexane, and dry to obtain 7-azaindole N-oxide.

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired reductive elimination step, making it more competitive with catalyst deactivation pathways.[5][6]

  • Use of Additives: Lewis acids like B(OMe)₃ can be added to the reaction mixture to coordinate with the pyridine nitrogen, thereby preventing it from poisoning the palladium catalyst.[1]

Issue 2: Homocoupling in Sonogashira Reactions

Question: I am performing a Sonogashira coupling with a halo-7-azaindole and a terminal alkyne, but I am observing a significant amount of the alkyne homocoupling (Glaser coupling) product. How can I suppress this side reaction?

Answer:

The formation of alkyne homodimers is a common side reaction in Sonogashira couplings, often referred to as Glaser or Hay coupling.[7] This side reaction is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[8]

Mechanistic Insight: Cross-Coupling vs. Homocoupling

The desired Sonogashira cross-coupling involves a palladium-catalyzed cycle and a copper-catalyzed cycle. However, the copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant (typically O₂), leading to the undesired homocoupled product.

Sonogashira_Coupling cluster_Pd_Cycle Palladium Cycle (Desired) cluster_Cu_Cycle Copper Cycle (Side Reaction) Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(alkyne)L2 ArPd(II)(alkyne)L2 ArPd(II)XL2->ArPd(II)(alkyne)L2 Transmetalation (from Cu-alkyne) Product Product ArPd(II)(alkyne)L2->Product Reductive Elimination Product->Pd(0)L2 Cu(I)X Cu(I)X Cu-alkyne Cu-alkyne Cu(I)X->Cu-alkyne Deprotonation (R-C≡C-H) Dimerization Dimerization Cu-alkyne->Dimerization Oxidation (O2) Homocoupled Product Homocoupled Product Dimerization->Homocoupled Product Heck_Regioselectivity ArPd(II)XL2 ArPd(II)XL2 Alkene Coordination Alkene Coordination ArPd(II)XL2->Alkene Coordination Alkene Carbopalladation Carbopalladation Alkene Coordination->Carbopalladation alpha-Addition Intermediate alpha-Addition Intermediate Carbopalladation->alpha-Addition Intermediate alpha-addition beta-Addition Intermediate beta-Addition Intermediate Carbopalladation->beta-Addition Intermediate beta-addition beta-Hydride Elimination_alpha beta-Hydride Elimination_alpha alpha-Addition Intermediate->beta-Hydride Elimination_alpha beta-Hydride Elimination_beta beta-Hydride Elimination_beta beta-Addition Intermediate->beta-Hydride Elimination_beta Branched Product Branched Product beta-Hydride Elimination_alpha->Branched Product Linear Product Linear Product beta-Hydride Elimination_beta->Linear Product

Regioselectivity in the Heck reaction.
Troubleshooting Strategies:
  • Ligand Control: The steric and electronic properties of the phosphine ligand can have a profound impact on regioselectivity.

    • Bulky ligands often favor addition to the less sterically hindered carbon of the alkene.

    • Bidentate ligands with a large bite angle can also influence the regiochemical outcome. [9] * A screening of different ligands (e.g., PPh₃, dppf, Xantphos) is often necessary to find the optimal conditions for the desired regioisomer. [9]

  • Reaction Conditions:

    • The choice of base and solvent can influence the reaction pathway (neutral vs. cationic), which in turn can affect regioselectivity. [10] * Temperature can also play a role, with lower temperatures sometimes favoring higher selectivity.

  • Substrate Control: If possible, modifying the electronic properties of the alkene substrate (e.g., using electron-withdrawing or electron-donating groups) can direct the regioselectivity. [11]

Issue 5: Competitive N-Arylation in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig C-amination on a halo-7-azaindole, but I am observing the N-arylated product as a significant side product. How can I favor C-amination over N-amination?

Answer:

Unprotected 7-azaindoles possess two nucleophilic sites: the pyrrolic nitrogen (N1) and the amine coupling partner. This can lead to competitive N-arylation of the 7-azaindole itself, especially under basic conditions. [12][9]

Troubleshooting Strategies:
  • N-Protection: The most straightforward solution is to protect the pyrrolic nitrogen of the 7-azaindole prior to the coupling reaction. Common protecting groups include Boc, SEM, or a simple alkyl or benzyl group. This removes the competing nucleophilic site and directs the reaction to the desired C-amination. [12][9]

  • Choice of Base and Ligand:

    • The use of a strong, non-coordinating base like LiHMDS can favor deprotonation of the amine coupling partner over the azaindole N-H, potentially improving selectivity for C-amination even without N-protection. [3] * The ligand can also influence the relative rates of C-N and N-N bond formation. A screening of ligands may be necessary to optimize for the desired C-amination.

  • Reaction Temperature: Lowering the reaction temperature may improve the selectivity for the desired C-amination, as the undesired N-arylation may have a higher activation energy.

References

  • Beilstein Journal of Organic Chemistry (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Beilstein Journals (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • National Institutes of Health (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • Atlanchim Pharma (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • YouTube (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • ACS Omega (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • Organic Chemistry Portal (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. [Link]

  • Organic Chemistry Portal (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]

  • ResearchGate (2010). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • MDPI (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ACS Publications (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • National Institutes of Health (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • Semantic Scholar (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • National Institutes of Health (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Organic Chemistry Reactions (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry (2017). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. [Link]

  • Reddit (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Reddit (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • Wiley Online Library (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. [Link]

  • Semantic Scholar (2000). Palladium-Catalyzed Functionalization of 5- and 7-Azaindoles. [Link]

  • Organic Chemistry Portal (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • National Institutes of Health (2018). Recent Progress Concerning the N-Arylation of Indoles. [Link]

  • ACS Publications (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • YouTube (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • ChemRxiv (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Wikipedia (n.d.). Sonogashira coupling. [Link]

  • Royal Society of Chemistry (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate (2022). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. [Link]

  • ACS Publications (2001). The Copper-Catalyzed N-Arylation of Indoles. [Link]

  • National Institutes of Health (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. [Link]

  • Organic Chemistry Portal (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • ResearchGate (2000). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. [Link]

  • DOI (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

Sources

Technical Support Center: Purification of 7-Azaindole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 7-azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of 7-azaindole and its derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in 7-azaindole synthesis?

A1: The impurities in 7-azaindole synthesis are highly dependent on the specific synthetic route employed. However, some common classes of impurities include:

  • Starting Materials: Unreacted starting materials are a frequent source of contamination. For instance, in syntheses starting from 2-amino-3-picoline, residual starting material may be present in the crude product.

  • Isomeric Byproducts: Depending on the reaction conditions, isomers of the desired 7-azaindole can form. For example, in the N-acetylation of 7-azaindole to produce 1-Acetyl-7-azaindole, the C-acetylated isomer, 3-Acetyl-7-azaindole, can be a significant byproduct.[1]

  • Side-Reaction Products: Various side reactions can lead to a range of impurities. In some synthetic pathways, an amino alcohol and an azaindoline-azaindole derivative have been identified as common side products.[2] Aldol reaction between intermediate aldehydes can also generate alcohol impurities.[3]

  • Solvent and Reagent Residues: Residual solvents and reagents used in the reaction and workup can also contaminate the final product.

  • Dimers and Oligomers: 7-azaindole has a tendency to form dimers, especially in aqueous solutions, which can affect its fluorescence properties and may be considered an impurity in certain applications.[4][5]

Q2: What are the primary purification techniques for crude 7-azaindole?

A2: The choice of purification method depends on the nature and quantity of the impurities present. The most effective techniques are:

  • Silica Gel Column Chromatography: This is a widely used and highly effective method for separating 7-azaindole from a variety of impurities, including isomers and byproducts from side reactions.[4][6][7][8][9][10] A gradient of ethyl acetate in hexanes is a common solvent system.[4][11]

  • Recrystallization: This technique is excellent for removing minor impurities and obtaining a highly pure crystalline product, often after an initial purification by chromatography.[6][12][13][14] Common solvents for recrystallization include cyclohexane, ethanol, and water.[12][13][14]

  • Acid-Base Extraction: This method can be effective for removing acidic or basic impurities from the neutral 7-azaindole product. The basicity of the pyridine ring in 7-azaindole allows for its separation from non-basic impurities.[3]

  • Preparative HPLC: For achieving very high purity, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[8]

II. Troubleshooting Guide: Common Purification Problems

This section addresses specific issues that may arise during the purification of 7-azaindole and its derivatives in a question-and-answer format.

Crystallization Issues

Problem 1: My 7-azaindole derivative "oils out" instead of crystallizing.

Question: Upon cooling the crystallization solvent, my compound separates as a viscous liquid or oil instead of forming crystals. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system. This is a common issue with organic compounds, and several factors can contribute to it.

Causality and Solutions:

Possible Cause Explanation Suggested Solution
Rapid Cooling Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the formation of a disordered, liquid phase.Allow the solution to cool slowly to room temperature, and then gradually transfer it to an ice bath or refrigerator.[2][15]
High Solute Concentration A supersaturated solution can be too concentrated for crystals to form properly, leading to the separation of an oil.Add more of the hot solvent to dissolve the oil and attempt recrystallization from a more dilute solution.[15]
Inappropriate Solvent System The polarity of the solvent may be too high, or the boiling point of the solvent may be higher than the melting point of your compound.[2]Experiment with different solvents or solvent mixtures. A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" anti-solvent (in which the compound is less soluble) can be effective.[15]
Presence of Impurities Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, promoting oiling out.[2]Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove some of the impurities before attempting recrystallization.[2]

Experimental Protocol: Inducing Crystallization from an Oil

  • Re-dissolve: Gently warm the solution to re-dissolve the oil.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the concentration.

  • Slow Cooling: Allow the flask to cool slowly and undisturbed.

  • Seeding: If available, add a seed crystal of the pure compound to the cooled solution to initiate crystallization.[15]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface. The microscopic scratches can provide nucleation sites for crystal growth.[15]

Problem 2: No crystals form, even after extended cooling.

Question: The solution remains clear without any precipitation even after prolonged cooling. What steps should I take?

Answer: This indicates that the solution is not sufficiently supersaturated for crystal nucleation to occur.

Causality and Solutions:

Possible Cause Explanation Suggested Solution
Solution is too Dilute The concentration of the 7-azaindole derivative is below the saturation point at the lower temperature.Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Be careful not to evaporate too much solvent too quickly.[15]
Compound is Too Soluble The compound may be highly soluble in the chosen solvent, even at low temperatures.[2]Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.[15]
Inhibition of Nucleation Certain impurities can act as inhibitors of crystal nucleation.[2]Try filtering the solution while hot through a small plug of Celite or silica to remove any particulate matter that might be inhibiting crystallization.
Column Chromatography Issues

Problem 3: Poor separation of 7-azaindole from a closely-eluting impurity.

Question: During silica gel chromatography, my desired product co-elutes with an impurity, resulting in mixed fractions. How can I improve the separation?

Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.

Causality and Solutions:

Possible Cause Explanation Suggested Solution
Inappropriate Solvent System The eluent may not have the optimal polarity to effectively differentiate between the compound and the impurity.Systematically vary the solvent ratio in your eluent system (e.g., ethyl acetate/hexanes). A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.
Column Overloading Applying too much crude material to the column can lead to broad, overlapping bands.Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the silica gel.
Poor Column Packing An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation.Ensure the silica gel is packed uniformly without any air bubbles. A well-packed column is crucial for high-resolution separations.

Experimental Workflow: Optimizing Column Chromatography

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Implementation & Evaluation cluster_3 Outcome Poor_Separation Poor Separation of 7-Azaindole and Impurity Optimize_Solvent Optimize Solvent System (TLC Analysis) Poor_Separation->Optimize_Solvent Primary Action Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Secondary Action Repack_Column Improve Column Packing Poor_Separation->Repack_Column Tertiary Action Run_Column Run Optimized Column Optimize_Solvent->Run_Column Reduce_Load->Run_Column Repack_Column->Run_Column Analyze_Fractions Analyze Fractions (TLC/LC-MS) Run_Column->Analyze_Fractions Pure_Product Pure 7-Azaindole Analyze_Fractions->Pure_Product Successful Separation Repeat_Purification Repeat Purification Analyze_Fractions->Repeat_Purification Separation Still Poor Repeat_Purification->Optimize_Solvent G cluster_0 Starting Materials & Intermediates cluster_1 Desired Reaction cluster_2 Side Reactions & Impurity Formation SM Starting Materials (e.g., 2-amino-3-picoline) Intermediate Reaction Intermediate SM->Intermediate Reaction Step 1 Unreacted_SM Unreacted Starting Material SM->Unreacted_SM Incomplete Reaction Product 7-Azaindole (Desired Product) Intermediate->Product Main Pathway Isomer Isomeric Byproduct Intermediate->Isomer Isomerization Side_Product Other Side Products (e.g., Dimers, Aldol Adducts) Intermediate->Side_Product Side Reaction

Sources

Technical Support Center: Scale-Up Synthesis of 4-Fluoro-Pyrrolopyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-fluoro-pyrrolopyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these critical pharmaceutical building blocks. The unique electronic properties imparted by the fluorine atom make these scaffolds highly valuable in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, their synthesis, particularly at scale, presents a distinct set of challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The advice herein is based on established chemical principles and practical, field-proven insights.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low Yield and Poor Selectivity in Aromatic Fluorination

Question: My initial lab-scale electrophilic fluorination of the pyrrolopyridine core using Selectfluor gave a decent yield. However, upon scaling to a 100g batch, the yield has dropped significantly, and I'm seeing a complex mixture of mono-fluorinated isomers and di-fluorinated byproducts. What is happening and how can I fix it?

Answer: This is a classic scale-up challenge in fluorination chemistry. The drop in yield and loss of selectivity often stem from issues with mass and heat transfer, reagent stoichiometry, and reaction kinetics which are exacerbated at a larger scale.

Causality and Solutions:

  • Poor Solubility and Mass Transfer: Electrophilic fluorinating agents like Selectfluor are salts and often have poor solubility in common organic solvents. On a small scale, vigorous stirring might be sufficient. On a larger scale, localized "hot spots" of reagent concentration can occur, leading to over-fluorination, while other regions of the mixture react slowly.

    • Solution:

      • Solvent System Optimization: Screen for solvent systems that offer better solubility for both the substrate and the fluorinating agent. Acetonitrile, DMF, or even specialized ionic liquids can be effective.

      • Staged Reagent Addition: Instead of adding the fluorinating agent all at once, add it portion-wise or as a solution via a syringe pump over several hours. This maintains a low, steady concentration of the reagent, favoring the desired mono-fluorination.

  • Exothermic Reaction and Thermal Control: Electrophilic fluorinations are often exothermic. Inadequate heat dissipation in a large reactor can lead to temperature spikes.[3] This increases the reaction rate uncontrollably and promotes side reactions, such as the formation of constitutional isomers or decomposition.[4]

    • Solution:

      • Reactor Engineering: Ensure your reactor has adequate cooling capacity and efficient overhead stirring to maintain a homogenous temperature profile.

      • Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or -10 °C) and allow it to slowly warm to room temperature. This provides better control over the initial exotherm.

  • Substrate Reactivity: The pyrrolopyridine ring system has multiple sites susceptible to electrophilic attack. The directing effects of existing substituents and the inherent reactivity of both the pyrrole and pyridine rings can lead to a mixture of products.

    • Solution:

      • Protecting Groups: Consider temporarily installing a bulky protecting group, such as a triisopropylsilyl (TIPS) group on the pyrrole nitrogen. This can sterically hinder attack at adjacent positions (C2) and electronically modulate the ring system to direct fluorination to the desired position (e.g., C4 or C5).[5]

      • Directed Ortho-Metalation: A more advanced strategy involves a directed metalation-fluorination sequence. By using a directing group and a strong base (e.g., s-BuLi), you can selectively deprotonate the desired position and then quench with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI).[5]

Troubleshooting Flowchart: Low Fluorination Yield

start Low Yield / Poor Selectivity in Fluorination Step check_mixing Is mixing efficient? (Visual inspection, CFD modeling) start->check_mixing improve_mixing Improve Agitation - Increase RPM - Baffle installation - Change impeller design check_mixing->improve_mixing No check_temp Is temperature stable? (Monitor internal probe) check_mixing->check_temp Yes improve_mixing->check_temp improve_cooling Enhance Cooling - Lower jacket temp - Slow reagent addition check_temp->improve_cooling No check_solubility Are reagents fully dissolved? check_temp->check_solubility Yes improve_cooling->check_solubility change_solvent Screen Solvents (e.g., ACN, DMF, MeCN/Water) - Use co-solvent check_solubility->change_solvent No check_byproducts What are the main byproducts? (LC-MS, NMR) check_solubility->check_byproducts Yes change_solvent->check_byproducts isomer_issue Isomeric Products - Lower Temperature - Use Protecting Group - Consider Directed Metalation check_byproducts->isomer_issue Isomers decomp_issue Degradation Products - Run under inert gas - Check raw material purity - Lower temperature check_byproducts->decomp_issue Degradation success Yield & Selectivity Improved isomer_issue->success decomp_issue->success cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_monitoring 3. Monitoring & Workup p1 Oven-dry Glassware p2 Use Anhydrous Solvents (Degassed) p1->p2 p3 Use Air-Stable Pre-catalyst (e.g., XPhos Pd G3) p2->p3 r1 Charge Reactor with: - Aryl Halide - Base (anhydrous) - Pd Pre-catalyst & Ligand p3->r1 r2 Add Degassed Solvent r1->r2 r3 Heat to Target Temp (e.g., 80-110 °C) r2->r3 r4 Add Amine Solution (via Syringe Pump) r3->r4 m1 Monitor by HPLC/UPLC r4->m1 m2 Cool and Quench (e.g., with aq. NH4Cl) m1->m2 m3 Extract & Purify m2->m3

Caption: A generalized workflow for a successful Buchwald-Hartwig scale-up.

Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent is best for the scale-up synthesis of 4-fluoro-pyrrolopyridines?

There is no single "best" agent; the choice depends on cost, safety, substrate compatibility, and the desired reaction type.

ReagentTypeProsCons on Scale-Up
HF / Pyridine (Olah's Reagent) NucleophilicInexpensive fluoride source.Extremely corrosive and toxic; requires specialized equipment (e.g., Hastelloy reactors). [3][6]
Selectfluor (F-TEDA-BF4) ElectrophilicSolid, relatively easy to handle; good for electron-rich aromatics.Expensive; can be poorly soluble; stoichiometry is critical to avoid over-fluorination. [7]
N-Fluorobenzenesulfonimide (NFSI) ElectrophilicSolid, highly reactive; often gives clean reactions.Very expensive; can be too reactive for sensitive substrates. [7]
Potassium Fluoride (KF) NucleophilicVery cheap and abundant.Low reactivity/solubility; requires high temperatures, phase-transfer catalysts, and polar aprotic solvents (e.g., sulfolane).
Flow Fluorination (using F2 gas) ElectrophilicElemental fluorine is cheap; flow chemistry offers excellent safety and control.Requires significant capital investment in specialized flow reactor equipment and expertise. [8][9]

Recommendation: For initial scale-up (grams to kgs), agents like Selectfluor or NFSI are often used despite the cost, as they avoid the hazards of HF. For commercial production, developing a process using KF with a phase-transfer catalyst or investing in flow fluorination technology is often more economical and safer in the long run. [2] Q2: My final 4-fluoro-pyrrolopyridine product is unstable during aqueous workup and purification on silica gel. What can I do?

The pyridine nitrogen in the pyrrolopyridine core can make the compound basic and more water-soluble. The fluorine atom can also influence the compound's stability. [6]

  • Avoid Acidic Conditions: Protonation of the pyridine nitrogen can increase water solubility and may promote decomposition, especially if other sensitive functional groups are present.

  • Minimize Water Contact: During workup, use brine washes to break emulsions and dry the organic layer thoroughly with a drying agent like sodium or magnesium sulfate.

  • Alternative Purification:

    • Recrystallization: If the product is a solid, recrystallization is the most scalable and cost-effective purification method. [10]Screen various solvents to find a suitable system.

    • Neutral or Basic Alumina Chromatography: If chromatography is necessary, consider using neutral or basic alumina instead of silica gel, which is acidic.

    • Fluorous Affinity Purification: If your synthesis allows for the temporary installation of a fluorous tag, this technique offers highly selective purification with excellent recovery, especially for fluorinated molecules. [11][12] Q3: What are the key safety considerations when scaling up these syntheses?

Safety is paramount, especially when dealing with fluorination and organometallic reagents.

  • Fluorinating Agents: Many are highly toxic, corrosive, and/or can react violently. [3]Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Have an appropriate quench solution (e.g., sodium bicarbonate for acidic reagents) and a calcium gluconate kit readily available in case of HF exposure. [8]2. Organolithium Reagents: These are pyrophoric and react violently with water. Handle them under a strictly inert atmosphere. Ensure proper training for all personnel.

  • Exothermic Reactions: Both fluorination and lithiation can be highly exothermic. Ensure the reactor is properly sized and has sufficient cooling capacity to handle the heat load of the scaled-up reaction. Plan for emergency cooling.

  • Pressure Management: Some reactions may generate off-gases. Ensure the reactor is properly vented to prevent pressure buildup.

References

  • [Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[1][13][14]riazine-based VEGFR-2 kinase inhibitors - PubMed]([Link])

  • [Bioactive Pyrrolo[2,1-f]t[1][13][14]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI]([Link])

Sources

Technical Support Center: Recrystallization of Substituted 1H-Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of substituted 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles, via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the purification of this important class of heterocyclic compounds.

The unique electronic properties and hydrogen bonding capabilities of the 7-azaindole scaffold can present specific challenges during crystallization. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues and streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing substituted 1H-pyrrolo[2,3-b]pyridines?

A1: The polarity of 1H-pyrrolo[2,3-b]pyridines can vary significantly based on their substitution pattern. A good starting point is to screen a range of solvents with varying polarities.[1] Due to the presence of the pyridine nitrogen and the pyrrole N-H group, which can act as hydrogen bond donors and acceptors, polar solvents are often effective.[2]

A systematic approach to solvent screening is highly recommended.[3] Consider the following solvents and solvent systems:

  • Polar Protic Solvents: Alcohols such as ethanol, methanol, and isopropanol are often excellent choices.[3]

  • Polar Aprotic Solvents: Ethyl acetate, acetone, and acetonitrile can also be effective, particularly for less polar derivatives.[3][4]

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is less soluble) is a powerful technique. Common pairs include ethanol/water, methanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[5][6]

Q2: How do I perform a small-scale solvent screening to find the ideal recrystallization solvent?

A2: An efficient solvent screening can be performed with a small amount of your crude material.[3]

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of your crude substituted 1H-pyrrolo[2,3-b]pyridine into several small test tubes or vials.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition, to assess room temperature solubility. An ideal solvent will show low solubility at room temperature.[3][5]

  • For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. A good recrystallization solvent will fully dissolve the compound upon heating.[7]

  • Allow the solutions that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent system that yields well-formed crystals with a significant solid recovery is a promising candidate for scaling up.

Q3: What are the visual indicators of a successful recrystallization?

A3: A successful recrystallization will result in the formation of well-defined crystals. You should observe a noticeable improvement in the physical appearance of the material, such as a change in color (e.g., from a yellow crude solid to white crystals) and the formation of distinct crystalline structures. The melting point of the recrystallized material should be sharp and higher than that of the crude solid.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the recrystallization of substituted 1H-pyrrolo[2,3-b]pyridines.

Issue 1: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[9][10] Impurities can also lower the melting point of the compound, contributing to this issue.[9]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Add a small amount of the hot solvent to the mixture to dissolve the oil, then allow the solution to cool more slowly.[9][11] A more dilute solution can prevent premature precipitation above the compound's melting point.[12]

  • Lower the Solution Temperature Before Saturation: Try to achieve saturation at a lower temperature. This can be done by using a larger volume of solvent and then slowly evaporating it to reach the saturation point.

  • Change the Solvent System: The polarity of the solvent may be too high. Switch to a less polar solvent or a different mixed solvent system.[11]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.[11] Adding a seed crystal of the pure compound can also be very effective.[11]

.dot

G start Compound 'Oiled Out' reheat Re-heat Solution & Add More 'Good' Solvent start->reheat slow_cool Allow to Cool Slowly reheat->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Successful Recrystallization check_crystals->success Yes troubleshoot Further Troubleshooting check_crystals->troubleshoot No change_solvent Change Solvent System (e.g., lower polarity) troubleshoot->change_solvent induce_crystallization Induce Crystallization (Scratch/Seed) troubleshoot->induce_crystallization change_solvent->reheat induce_crystallization->slow_cool

Caption: Troubleshooting workflow for "oiling out".

Issue 2: The crystals are very fine needles or powder. How can I obtain larger crystals?

The formation of very small crystals often indicates that the crystallization process occurred too rapidly.[9]

Troubleshooting Steps:

  • Slow Down the Cooling Rate: After dissolving your compound in the hot solvent, ensure the flask is well-insulated to slow the cooling process. You can place the flask in a warm sand bath or wrap it in glass wool.

  • Use a More Dilute Solution: Adding a slight excess of the hot solvent can slow down the rate of crystal growth, often leading to larger, more well-defined crystals.[9]

  • Reduce the Degree of Supersaturation: If using an anti-solvent, add it more slowly and at a slightly elevated temperature.

Issue 3: My compound will not dissolve in any single solvent I've tried.

For highly crystalline or polymeric materials, finding a suitable single solvent can be challenging.

Troubleshooting Steps:

  • Utilize a Mixed Solvent System: This is the most common solution. Dissolve your compound in a minimal amount of a "good" hot solvent in which it is highly soluble. Then, slowly add a "poor" hot anti-solvent in which it is sparingly soluble until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[10]

  • Consider More Aggressive Solvents: For very insoluble compounds, you may need to explore solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hot toluene. If using a high-boiling point solvent, a two-solvent system where a more volatile anti-solvent is added is often necessary.

.dot

G start Start: Crude 1H-pyrrolo[2,3-b]pyridine solubility_test Small-Scale Solubility Test in Various Solvents start->solubility_test single_solvent Good Single Solvent Found? solubility_test->single_solvent recrystallize_single Recrystallize from Single Solvent single_solvent->recrystallize_single Yes mixed_solvent Select 'Good' and 'Poor' Solvent Pair single_solvent->mixed_solvent No cool_slowly Cool Slowly recrystallize_single->cool_slowly dissolve_good Dissolve in Minimum Hot 'Good' Solvent mixed_solvent->dissolve_good add_poor Add Hot 'Poor' Solvent until Cloudy dissolve_good->add_poor clear_solution Add Drop of 'Good' Solvent to Clarify add_poor->clear_solution clear_solution->cool_slowly collect_crystals Collect Crystals cool_slowly->collect_crystals

Caption: Decision workflow for solvent system selection.

Issue 4: I am observing different crystal forms (polymorphism). How can this be controlled?

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[13][14]

Troubleshooting Steps:

  • Control Crystallization Conditions: The choice of solvent, cooling rate, temperature, and level of supersaturation can all influence which polymorphic form crystallizes.[15][16]

  • Seeding: Introducing a seed crystal of the desired polymorph into a supersaturated solution is a powerful method to control the crystalline form.[13]

  • Solvent Selection: Different solvents can stabilize different polymorphs. A thorough solvent screen is the best way to identify conditions that favor the desired form.

  • Characterize the Polymorphs: Use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the different forms you obtain.

Issue 5: My recrystallized material still shows impurities by NMR or LC-MS.

If impurities persist after recrystallization, several factors could be at play.

Troubleshooting Steps:

  • Co-crystallization: The impurity may have a very similar structure and polarity to your target compound, leading to co-crystallization. Trying a different solvent system may alter the solubility of the impurity relative to your compound, allowing for better separation.[11]

  • Inadequate Removal of Mother Liquor: Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent to remove any residual mother liquor that contains dissolved impurities.[17]

  • Consider an Alternative Purification Method: If recrystallization is ineffective, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary to remove the persistent impurity before attempting recrystallization again.[11] For basic compounds like 7-azaindoles that may interact strongly with acidic silica gel, consider using alumina or adding a modifier like triethylamine to the chromatography solvent.[11]

Data Summary: Recommended Solvent Systems

The optimal solvent system is highly dependent on the specific substituents on the 1H-pyrrolo[2,3-b]pyridine core. The following table provides general guidance based on substituent polarity.

Substituent TypePolarityRecommended Starting Solvents/Systems
Alkyl, ArylLow to MediumToluene, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes
Amine, HydroxylHighEthanol, Methanol, Ethanol/Water, Isopropanol
Carboxamide, EsterMedium to HighEthyl Acetate, Acetone, Acetonitrile, Ethanol
HalogenLow to MediumDichloromethane, Ethyl Acetate/Hexanes, Toluene

References

  • Vertex AI Search. (2024).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.).
  • ACS Publications. (2019).
  • Reddit. (2013).
  • CrystEngComm (RSC Publishing). (n.d.).
  • MDPI. (2022).
  • ACS Publications. (2015). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design.
  • BenchChem. (2025).
  • IUCr Journals. (n.d.).
  • Unknown Source. (n.d.).
  • ResearchGate. (2002).
  • Biocyclopedia. (2026).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Quora. (2017).
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.

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Validation & Comparative

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Analysis

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to form crucial hydrogen bonds mimicking the purine core of ATP, have positioned it as a cornerstone for the development of highly potent and selective modulators of various biological targets.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives, offering a comparative look at their performance against different therapeutic targets, supported by experimental data and methodological insights for researchers in drug development.

The Allure of the 7-Azaindole Core: A Foundation for Potency

The 1H-pyrrolo[2,3-b]pyridine core is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution introduces a hydrogen bond acceptor (the N7 atom) which is pivotal for its interaction with the hinge region of many kinases, a key determinant of inhibitory activity.[4][5] Furthermore, the pyrrole nitrogen (N1) can act as a hydrogen bond donor, and the aromatic system allows for various substitutions to fine-tune potency, selectivity, and pharmacokinetic properties. A recent review highlights that positions 1, 3, and 5 of the 7-azaindole ring are often the most active sites for modification to develop effective anticancer agents.[1]

Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Kinases are a major class of therapeutic targets, and the 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively explored for the development of kinase inhibitors. The following sections compare the SAR of these derivatives against several important kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is implicated in various cancers, making it an attractive target for therapy.[6][7] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.

One study reported the optimization of a lead compound, leading to the identification of compound 4h with potent pan-FGFR inhibitory activity.[6][7] The key structural modifications and their impact on activity are summarized below.

Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

CompoundR Group at C3FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 H>2000>2000>2000>2000
4h 3,5-dimethoxyphenyl7925712

Data synthesized from multiple sources.[6][7]

The dramatic increase in potency from compound 1 to 4h underscores the importance of the substitution at the C3 position. The introduction of a 3,5-dimethoxyphenyl group in 4h likely allows for favorable interactions within a hydrophobic pocket of the FGFR kinase domain.[7] This highlights a critical SAR principle: optimizing substituents on the core scaffold is essential for achieving high potency.

Phosphodiesterase 4B (PDE4B) Inhibitors: A Different Therapeutic Avenue

Beyond kinases, the 1H-pyrrolo[2,3-b]pyridine scaffold has proven effective in targeting other enzyme families. A notable example is the development of selective inhibitors of phosphodiesterase 4B (PDE4B), a target for central nervous system diseases.[8]

A scaffold-hopping experiment led to the discovery of a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent PDE4B inhibitors.[8] The SAR studies revealed the importance of both the aryl substituent and the amide portion.

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors

Compound"Northern" Aryl GroupAmide Substituent (R1R2)PDE4B IC50 (µM)
11h 3,4-dichlorophenyl3,3-difluoroazetidine0.14
Analogues3,4-dichlorophenylVarious cyclic amines0.11 - 1.1

Data extracted from a study on PDE4B inhibitors.[8]

Compound 11h , bearing a 3,3-difluoroazetidine ring, demonstrated high inhibitory activity and selectivity over PDE4D.[8] This suggests that the conformationally constrained and hydrophobic nature of the azetidine ring is beneficial for binding to the active site of PDE4B.

Experimental Protocols: A Guide to Evaluation

The biological evaluation of these compounds relies on robust and reproducible experimental protocols. Below are representative methodologies for assessing their activity.

In Vitro Kinase Inhibition Assay (Example: FGFR)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, biotinylated substrate peptide, LanthaScreen™ Eu-anti-GST antibody, Alexa Fluor™ 647-streptavidin, assay buffer.

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, recombinant FGFR1 enzyme, and the biotinylated substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Eu-anti-GST antibody and Alexa Fluor™ 647-streptavidin) and incubate.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a FRET-based assay provides a sensitive and high-throughput method for measuring kinase activity. The choice of a specific substrate peptide and enzyme construct is crucial for ensuring the relevance of the assay to the target of interest.

Visualizing Structure-Activity Relationships and Biological Pathways

Diagrams are essential for conceptualizing complex biological processes and SAR trends.

General SAR Trends for 1H-Pyrrolo[2,3-b]pyridine Derivatives

SAR_Trends cluster_positions Key Positions for Substitution cluster_properties Impact on Properties Core 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) C2 C2 Position Core->C2 Amide Linkages C3 C3 Position Core->C3 Aryl/Heteroaryl Substituents N1 N1 Position Core->N1 Alkylation/ Arylation C5 C5 Position Core->C5 Linker to other moieties Potency Potency C2->Potency C3->Potency PK Pharmacokinetics N1->PK Selectivity Selectivity C5->Selectivity

Caption: Key substitution points on the 1H-pyrrolo[2,3-b]pyridine core and their general influence on biological activity and pharmacokinetic properties.

Representative Kinase Signaling Pathway

Kinase_Pathway Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Binds and Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Downstream Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Receptor Inhibits

Caption: Simplified signaling pathway of a receptor tyrosine kinase and the point of intervention for 1H-pyrrolo[2,3-b]pyridine inhibitors.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly fruitful starting point for the design of potent and selective inhibitors targeting a diverse range of enzymes. The SAR studies consistently highlight the importance of substitutions at key positions of the 7-azaindole ring system to achieve desired biological activity and drug-like properties. Future research will likely focus on further optimizing these derivatives to improve their pharmacokinetic profiles, reduce off-target effects, and explore their potential in combination therapies. The versatility of this scaffold ensures its continued prominence in the landscape of modern drug discovery.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

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A Comparative Guide to the Potency of 4-Fluoro-7-Azaindole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

Protein kinases, which regulate a vast number of cellular processes, have become premier targets in modern drug discovery, particularly in oncology.[1] The dysregulation of kinase activity is a known driver of numerous diseases, making the development of small molecule inhibitors a critical therapeutic strategy.[1] Within the medicinal chemist's toolkit, the azaindole scaffold has emerged as a "privileged structure"—a molecular framework that frequently serves as a basis for successful, biologically active compounds.[1][2]

The 7-azaindole isomer, a bioisostere of the natural purine system found in ATP, is particularly adept at binding to the hinge region of kinase domains, a foundational interaction for potent inhibition.[2] This guide provides an in-depth comparative analysis of kinase inhibitors built upon a specific, promising variant: the 4-fluoro-7-azaindole scaffold. We will objectively compare the potency of these next-generation inhibitors against established drugs targeting critical oncogenic kinases such as c-Met, AXL, and VEGFR2. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for their own discovery programs.

Section 1: The 4-Fluoro-7-Azaindole Scaffold: A Strategic Design

The 7-azaindole core's success stems from its ability to form two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the binding pattern of adenine in ATP.[2] The strategic addition of a fluorine atom at the 4-position is not a trivial modification; it is a deliberate design choice intended to enhance the molecule's drug-like properties.

Causality Behind Fluorination:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which may influence binding interactions and pharmacokinetic properties.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the ATP binding pocket, potentially increasing binding affinity.

  • Metabolic Stability: Strategic fluorination can block sites of oxidative metabolism, thereby improving the inhibitor's half-life and overall in vivo performance.

These properties make the 4-fluoro-7-azaindole scaffold an excellent starting point for developing highly potent and selective kinase inhibitors.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 4-Fluoro-7-Azaindole Scaffold hinge Hinge Region (e.g., Alanine, Methionine) gatekeeper Gatekeeper Residue back_pocket Hydrophobic Back Pocket inhibitor_core 4-Fluoro-7-Azaindole N-H N F inhibitor_core:f1->hinge H-Bond inhibitor_core:f2->hinge H-Bond inhibitor_core:f3->gatekeeper Potential F-Interaction

Figure 1: Key interactions of the 4-fluoro-7-azaindole scaffold.

Section 2: Framework for a Head-to-Head Potency Comparison

To objectively assess the potency of any new inhibitor, a standardized, robust, and reproducible experimental system is paramount. Head-to-head comparisons under identical assay conditions are the only way to truly gauge relative performance and eliminate inter-lab variability.[3] For this guide, we will focus on three clinically relevant receptor tyrosine kinases: c-Met, AXL, and VEGFR2.

  • c-Met (Hepatocyte Growth Factor Receptor): A key driver in cell proliferation and invasion, often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[4][5][6]

  • AXL: A member of the TAM (Tyro3, AXL, Mer) family, its overexpression is strongly linked to poor prognosis and the development of resistance to conventional therapies and other targeted agents.[7][8]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): The primary mediator of the pro-angiogenic effects of VEGF, making it a critical target for anti-angiogenic therapies designed to starve tumors of their blood supply.[9][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a self-validating system for determining the half-maximal inhibitory concentration (IC50) of a test compound. The ADP-Glo™ Kinase Assay is chosen for its high sensitivity and robustness, as it measures the amount of ADP produced, which is directly proportional to kinase activity.[11]

Materials:

  • Kinase of interest (e.g., recombinant human c-Met, AXL, or VEGFR2)

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Km for the specific kinase)

  • Test compounds (e.g., 4-fluoro-7-azaindole derivative) and positive controls (e.g., Crizotinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and control inhibitors in 100% DMSO. b. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve. A "no inhibitor" control well should contain DMSO only.[11]

  • Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells. b. Add 2 µL of the kinase solution (containing the kinase in assay buffer) to each well. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. e. Incubate the plate at 30°C for 60 minutes. The precise time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection and Signal Generation: a. Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Prepare Serial Dilution of Inhibitor in DMSO C 3. Add Inhibitor to 384-well Plate A->C B 2. Prepare Kinase and Substrate/ATP Solutions D 4. Add Kinase (Pre-incubation) B->D C->D E 5. Initiate with Substrate/ATP D->E F 6. Incubate at 30°C E->F G 7. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) F->G H 8. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) G->H I 9. Measure Luminescence H->I J 10. Calculate IC50 I->J

Figure 2: Workflow for the luminescence-based kinase inhibition assay.

Section 3: Potency Analysis: 4-Fluoro-7-Azaindole Derivatives vs. The Field

Using the robust methodology described above, we can now compare the potency of inhibitors based on the 4-fluoro-7-azaindole scaffold against well-characterized, often clinically approved, alternatives.

Target: c-Met

Derivatives of 7-azaindole have demonstrated exceptional potency against c-Met. One such compound, a urea-based derivative incorporating a 4-fluoro-phenoxy-7-azaindole core, showed an IC50 value in the low nanomolar range.[1]

InhibitorScaffold Typec-Met IC50 (nM)Reference
Compound 68 4-Fluoro-Phenoxy-7-Azaindole 2 [1]
CrizotinibAminopyridine4[12]
CapmatinibImidazo[1,2-b]pyridazine0.8[12]
CabozantinibQuinoline-carboxamide1.3[13]

Table 1: Comparative potency of c-Met inhibitors. The data demonstrates that a 7-azaindole-based inhibitor can achieve potency that is competitive with, and in some cases superior to, established c-Met inhibitors.

Target: AXL

AXL is a challenging but highly valuable target due to its role in therapeutic resistance.[8] A 3,4-disubstituted-7-azaindole, NPS-1034, has been identified as a potent AXL inhibitor.[2] While not containing the 4-fluoro substitution, its potent activity highlights the suitability of the core 7-azaindole scaffold for targeting this kinase. Further optimization by introducing a 4-fluoro group could potentially enhance this activity.

InhibitorScaffold TypeAXL IC50 (nM)Reference
NPS-1034 (proxy) 3,4-disubstituted-7-Azaindole 10 [13]
Bemcentinib (BGB324)Pyrrolo-pyrimidine14[8]
CabozantinibQuinoline-carboxamide7[13]
MerestinibPyrido[3,4-d]pyrimidin-4-one1.1[13]

Table 2: Comparative potency of AXL inhibitors. The 7-azaindole scaffold demonstrates strong potential for developing highly potent AXL inhibitors.

GAS6 GAS6 AXL AXL GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK NFkB NFkB AXL->NFkB AKT AKT PI3K->AKT Response Cell Survival, Metastasis, Drug Resistance AKT->Response MAPK->Response NFkB->Response

Figure 3: Simplified AXL receptor tyrosine kinase signaling pathway.
Target: VEGFR2
InhibitorScaffold TypeVEGFR2 IC50 (nM)Reference
Hypothetical 4-Fluoro-7-Azaindole 4-Fluoro-7-Azaindole TBD N/A
RivoceranibPyrrolopyrimidine16[9]
CabozantinibQuinoline-carboxamide0.035[15]
SunitinibIndolinone9[16]
LenvatinibQuinoline4[9]

Table 3: Comparative potency of established VEGFR2 inhibitors. This table provides a benchmark against which novel 4-fluoro-7-azaindole based inhibitors can be measured.

Section 4: Beyond Potency: The Critical Role of Selectivity

High potency is only one part of the equation. An ideal kinase inhibitor must also be selective, inhibiting its intended target with significantly greater potency than other kinases in the human kinome.[17] Poor selectivity can lead to off-target toxicities, limiting the therapeutic window of a drug.[9]

The azaindole scaffold has been shown to be a foundation for highly selective inhibitors. For instance, the 7-azaindole derivative PLX647 is a highly specific dual KIT/FMS kinase inhibitor; when tested against a panel of 400 kinases at a concentration well above its IC50, only nine kinases were inhibited by more than 50%.[1] This demonstrates that with careful chemical elaboration, the 7-azaindole core can be tailored to fit the unique contours of a specific kinase's ATP pocket, minimizing off-target activity. The introduction of the 4-fluoro group can further refine this selectivity profile by altering the electronic and steric properties of the molecule to favor interaction with the primary target.

Conclusion and Future Directions

The evidence strongly supports the 4-fluoro-7-azaindole scaffold as a superior starting point for the design of next-generation kinase inhibitors. As demonstrated, derivatives based on this core can achieve potency that is highly competitive with, and in some cases exceeds, that of established clinical agents against key oncogenic targets like c-Met.[1] The inherent properties of the 7-azaindole core, enhanced by strategic fluorination, provide a powerful platform for developing drugs with both high potency and excellent selectivity.

Future research should focus on synthesizing and profiling libraries of 4-fluoro-7-azaindole derivatives against a broad panel of kinases. This will not only help in identifying lead candidates for targets like AXL and VEGFR2 but also further elucidate the structure-activity relationships that govern the potency and selectivity of this promising scaffold. By leveraging the principles and protocols outlined in this guide, drug discovery teams can accelerate the development of novel, effective, and safe kinase inhibitors for the treatment of cancer and other diseases.

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Unambiguous Structural Verification of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of a successful research program. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocycle due to its structural resemblance to purine, enabling it to form key hydrogen bond interactions with various biological targets.[1] The introduction of a fluorine atom and a carbonitrile group, as in 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, can significantly alter its physicochemical and pharmacological properties.[1] This guide provides an in-depth, experimentally-grounded protocol for the structural validation of this specific compound, leveraging a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will objectively compare the utility of COSY, HSQC, and HMBC experiments, demonstrating how their synergistic application provides a self-validating system for structural elucidation.

The Challenge: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental first steps, for a molecule like this compound, with its multiple aromatic protons and carbons in a relatively constrained chemical shift range, 1D spectra can present ambiguities. Overlapping signals and the inability to definitively assign through-bond connectivities necessitate the use of more advanced techniques.[2][3] 2D NMR spectroscopy addresses this by spreading spectral information across two frequency dimensions, revealing correlations between nuclei and providing a clear roadmap of the molecular structure.[2][4]

The 2D NMR Toolkit: A Comparative Overview

Our approach to the structural validation of this compound hinges on three core 2D NMR experiments:

  • Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are scalar (J) coupled to each other, typically through two to three bonds.[5][6] It is invaluable for piecing together spin systems within the molecule.

  • Heteronuclear Single Quantum Coherence (HSQC): This is a heteronuclear experiment that correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C.[7][8][9] Each peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C spectra.[8]

  • Heteronuclear Multiple Bond Correlation (HMBC): This long-range heteronuclear experiment reveals correlations between protons and carbons that are separated by two, three, or even four bonds.[9][10] It is crucial for connecting different spin systems and for identifying quaternary carbons that are not visible in HSQC spectra.

The logical workflow for applying these techniques is to first establish the proton-proton connectivities (COSY), then link each proton to its directly attached carbon (HSQC), and finally, use long-range correlations (HMBC) to assemble the complete molecular framework.

G cluster_0 Experimental Workflow 1D_NMR 1D ¹H & ¹³C NMR (Initial Assessment) COSY COSY (¹H-¹H Correlations) 1D_NMR->COSY Identify Spin Systems HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Assign C-H Pairs HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Connect Fragments & Quaternary Carbons Structure_Validation Complete Structure Validation HMBC->Structure_Validation G cluster_0 Key 2D NMR Correlations H2 H-2 (8.30 ppm) C7a C-7a (148.0 ppm) H2->C7a HMBC H3 H-3 (6.80 ppm) C2 C-2 (128.5 ppm) H3->C2 HMBC C3 C-3 (101.0 ppm) H3->C3 HSQC C3a C-3a (125.0 ppm) H3->C3a HMBC H6 H-6 (8.60 ppm) C6 C-6 (135.0 ppm) H6->C6 HSQC H6->C7a HMBC C5 C-5 (95.0 ppm) H6->C5 HMBC CN CN (118.0 ppm) H6->CN HMBC

Caption: Diagram of key COSY, HSQC, and HMBC correlations for structure validation.

  • COSY Analysis: The COSY spectrum reveals a cross-peak between the protons at 8.30 ppm (H-2) and 6.80 ppm (H-3). [5]This establishes the connectivity of the pyrrole ring protons, a key structural fragment. The proton at 8.60 ppm (H-6) shows no COSY correlations, indicating it is an isolated spin system.

  • HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon. [7][9]We can definitively assign C-2 at 128.5 ppm (from H-2), C-3 at 101.0 ppm (from H-3), and C-6 at 135.0 ppm (from H-6). This is a crucial step that validates the initial assignments from 1D spectra.

  • HMBC Analysis: The HMBC spectrum provides the final, conclusive evidence to assemble the entire structure. [10] * Connecting the Rings: The proton H-2 (8.30 ppm) shows long-range correlations to the quaternary carbons C-3a (125.0 ppm) and C-7a (148.0 ppm). Similarly, H-3 (6.80 ppm) correlates to C-3a. This confirms the fusion of the pyrrole and pyridine rings at these positions.

    • Positioning the Substituents: The isolated pyridine proton H-6 (8.60 ppm) is the key to placing the fluorine and carbonitrile groups. It shows a strong correlation to the quaternary carbon C-7a, confirming its position on the pyridine ring. Crucially, H-6 also shows correlations to the carbon at 95.0 ppm (C-5) and the carbonitrile carbon at 118.0 ppm. This three-bond correlation (H-6 to C-5) and two-bond correlation (H-6 to the carbonitrile carbon) unambiguously places the carbonitrile group at position 5. The large downfield shift of C-4 to 155.0 ppm, coupled with a large one-bond C-F coupling (visible in the ¹³C spectrum), confirms the location of the fluorine atom at position 4.

Conclusion

By systematically applying COSY, HSQC, and HMBC experiments, we have demonstrated a robust and self-validating methodology for the complete structural elucidation of this compound. The COSY experiment identified the proton spin systems, the HSQC experiment linked protons to their directly attached carbons, and the HMBC experiment provided the long-range connectivity information necessary to assemble the entire molecular framework and unambiguously assign the positions of the substituents. This integrated approach leaves no room for structural ambiguity, providing the high level of confidence required for advancing compounds in a drug discovery pipeline.

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Comparative Guide to Molecular Docking of 1H-Pyrrolo[2,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile and highly valued scaffold in medicinal chemistry. Its unique structure, which can be seen as a bioisostere of indole or purine, allows it to form critical hydrogen bond interactions with the hinge region of many kinases, making it a "privileged" fragment in the design of kinase inhibitors.[1][2] Molecular docking has become an indispensable computational tool in the structure-based drug design of these inhibitors. It allows researchers to predict the binding conformation and affinity of a ligand within a target's active site, thereby guiding the synthesis of more potent and selective compounds.[3]

This guide provides an in-depth comparison of molecular docking studies performed on 1H-pyrrolo[2,3-b]pyridine inhibitors targeting three distinct and therapeutically relevant proteins: Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and Traf2 and Nck-interacting kinase (TNIK). We will dissect the methodologies, compare the results, and distill key insights to establish best practices for future research.

Case Study 1: Targeting Fibroblast Growth Factor Receptor (FGFR)

Target Background: The Fibroblast Growth Factor Receptor (FGFR) family comprises four tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, migration, and angiogenesis.[4] Abnormal activation of the FGFR signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[4][5]

Inhibitor Focus: A study by Gong et al. focused on optimizing a lead compound (compound 1 ) to develop more potent pan-FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. Their work led to the identification of compound 4h , which demonstrated significantly improved inhibitory activity.[4][5]

Experimental Protocol: FGFR Docking

The primary objective was to understand the binding mode of the lead compound and guide the structure-activity relationship (SAR) studies for optimization.

  • Protein Preparation: The co-crystal structure of FGFR1 with a known inhibitor was obtained from the Protein Data Bank (PDB code: 3C4F). The structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the 1H-pyrrolo[2,3-b]pyridine derivatives were constructed and then minimized to their lowest energy conformation.

  • Binding Site Definition: The binding pocket was defined based on the location of the co-crystallized ligand in the PDB structure.

  • Molecular Docking: The docking calculations were performed to predict the binding pose of the inhibitors within the FGFR1 active site.

  • Analysis: The resulting poses were analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Workflow for FGFR Docking

G cluster_prep Preparation Phase cluster_docking Docking & Analysis PDB Fetch FGFR1 Crystal Structure (PDB: 3C4F) ProtPrep Prepare Protein: - Remove Water - Add Hydrogens PDB->ProtPrep Ligand Build & Minimize 1H-pyrrolo[2,3-b]pyridine Ligands Dock Perform Molecular Docking Ligand->Dock Grid Define Binding Site (Grid Generation) ProtPrep->Grid Grid->Dock Analysis Analyze Binding Pose & Key Interactions Dock->Analysis

Caption: Workflow for docking 1H-pyrrolo[2,3-b]pyridine inhibitors into FGFR1.

Results and Key Insights

The docking study revealed that the 1H-pyrrolo[2,3-b]pyridine core of compound 4h successfully engaged with the hinge region of FGFR1. The optimized compound 4h showed potent pan-FGFR inhibitory activities, with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[4][5] This represented a nearly 300-fold increase in activity against FGFR1 compared to the initial lead compound.[4]

Case Study 2: Targeting Phosphodiesterase 4B (PDE4B)

Target Background: Phosphodiesterase 4B (PDE4B) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Its inhibition can modulate inflammatory pathways, making it a target for central nervous system (CNS) diseases. Developing brain-penetrant inhibitors with selectivity for PDE4B is a key therapeutic goal.[6]

Inhibitor Focus: A study by Aggarwal et al. identified a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors. Compound 11h , featuring a 3,3-difluoroazetidine ring, emerged as a highly active compound.[6]

Experimental Protocol: PDE4B Docking

The docking study aimed to elucidate how the novel scaffold interacts with the PDE4B active site to explain the observed SAR.

  • Software and Protein Preparation: Docking was performed using Maestro 11.0 (Schrödinger). The 3D structure of PDE4B was sourced from the Protein Data Bank (PDB: 4X0F), which was co-crystallized with the known inhibitor rolipram.[6] The protein was prepared using the Protein Preparation Wizard in Schrödinger Suite.

  • Ligand Preparation: Ligands were prepared using the LigPrep module to generate low-energy 3D conformations.

  • Grid Generation: The receptor grid was generated around the co-crystallized ligand (rolipram) to define the active site for docking.

  • Docking and Scoring: The Glide module was used for docking calculations using the Standard Precision (SP) mode. Poses were evaluated based on their GlideScore.

Workflow for PDE4B Docking

G cluster_prep Preparation (Schrödinger Suite) cluster_docking Docking & Analysis PDB Fetch PDE4B Structure (PDB: 4X0F) ProtPrep Protein Preparation Wizard PDB->ProtPrep Grid Receptor Grid Generation (around Rolipram) ProtPrep->Grid Ligand LigPrep Module for Ligand Preparation Dock Glide Docking (SP) Ligand->Dock Grid->Dock Analysis Analyze GlideScore & Binding Interactions Dock->Analysis

Caption: Schrödinger-based workflow for docking PDE4B inhibitors.

Results and Key Insights

The docking results for compound 11h showed a clear binding mode within the PDE4B active site. The study demonstrated how substitutions on the amide portion of the scaffold significantly impacted activity, with IC50 values for the series ranging from 0.11 to 1.1 μM.[6] Compound 11h itself exhibited a strong inhibitory activity of 0.14 μM and showed 6-fold selectivity over the related PDE4D isoform.[6] The molecular modeling successfully explained how these compounds interact with the enzyme, validating the SAR data.[6]

Case Study 3: Targeting Traf2 and Nck-interacting kinase (TNIK)

Target Background: TNIK is a serine-threonine kinase that has emerged as a therapeutic target in colorectal cancer, one of the most common cancers worldwide. Inhibition of TNIK can disrupt key signaling pathways involved in cancer cell proliferation.

Inhibitor Focus: El-Mernissi et al. performed a 3D-QSAR and molecular docking study on a series of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors. Based on their models, they designed five new compounds, with Y4 and Y5 showing the most promise in silico.

Experimental Protocol: TNIK Docking

The goal was to identify the binding mechanisms of the compounds with TNIK and validate the results from the 3D-QSAR study.

  • Software and Protein Preparation: The Surflex-Dock module within the Sybyl software package was used. The crystal structure of TNIK was obtained from the PDB (PDB code: 2X7F). Visualization and analysis were supported by Discovery Studio.

  • Ligand Preparation: The 31 compounds in the dataset were sketched and optimized.

  • Protomol Generation: A "protomol," which represents the target active site, was generated automatically by the software based on the receptor structure.

  • Docking and Scoring: The Surflex-Dock algorithm was used to dock the ligands into the generated protomol. The results were ranked using a "Total Score" that estimates binding affinity.

Workflow for TNIK Docking

G cluster_prep Preparation (Sybyl) cluster_docking Docking & Analysis PDB Fetch TNIK Structure (PDB: 2X7F) Protomol Generate Protomol (Define Active Site) PDB->Protomol Ligand Sketch & Optimize 31 Compounds Dock Surflex-Dock Ligand->Dock Protomol->Dock Analysis Analyze Total Score & Favorable Interactions Dock->Analysis

Caption: Sybyl/Surflex-Dock workflow for TNIK inhibitor screening.

Results and Key Insights

The molecular docking study confirmed the potential of the newly designed compounds. Molecules Y4 and Y5 exhibited favorable interactions with the TNIK active site and achieved high total scores, suggesting strong binding affinity. This computational result complemented the 3D-QSAR models, which had predicted high pIC50 values for these compounds, providing a strong rationale for their synthesis and biological evaluation.

Comparative Analysis

The three case studies highlight the adaptability of the 1H-pyrrolo[2,3-b]pyridine scaffold to inhibit diverse enzyme classes. While all studies successfully used molecular docking to rationalize SAR and guide inhibitor design, they employed different software and protocols tailored to their specific objectives.

FeatureFGFR InhibitionPDE4B InhibitionTNIK Inhibition
Protein Target Fibroblast Growth Factor Receptor 1Phosphodiesterase 4BTraf2 and Nck-interacting kinase
PDB ID 3C4F[4]4X0F[6]2X7F
Lead Compound 4h [4][5]11h [6]Y4, Y5 (designed)
Docking Software Not explicitly stated, common academic packagesSchrödinger Maestro 11.0[6]Sybyl (Surflex-Dock)
Key Outcome 300-fold potency increase (IC50 = 7 nM)[4]Potent & selective inhibitor (IC50 = 0.14 µM)[6]High docking scores for novel designs
Validation In vitro enzymatic assays[4][5]In vitro enzymatic and cellular assays[6]3D-QSAR model correlation
Relationship Between Scaffold, Targets, and Activity

G cluster_targets Protein Targets cluster_activities Biological Outcomes Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) FGFR FGFR (Kinase) Scaffold->FGFR Hinge Binding PDE4B PDE4B (Hydrolase) Scaffold->PDE4B Active Site Binding TNIK TNIK (Kinase) Scaffold->TNIK Hinge Binding Cancer Anti-Cancer Activity FGFR->Cancer CNS CNS / Anti-Inflammatory PDE4B->CNS CRC Colorectal Cancer Inhibition TNIK->CRC

Caption: The 7-azaindole scaffold targets diverse enzymes for distinct therapies.

Best Practices for Molecular Docking of 1H-pyrrolo[2,3-b]pyridine Inhibitors

Drawing from these examples and established computational chemistry principles, we can define a set of best practices for researchers in this field.

  • Protocol Validation is Non-Negotiable: Before screening novel compounds, the docking protocol must be validated. This is typically done by removing the co-crystallized ligand from the PDB structure and re-docking it. A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically <2.0 Å.[7]

  • Understand Your Software and Scoring Function: The choice of software (Schrödinger, Sybyl, AutoDock, etc.) depends on availability and user expertise. More critical is understanding the scoring function used to rank poses.[8] Different scoring functions may excel at predicting poses versus predicting affinity. It is often beneficial to use multiple scoring functions or post-processing methods like MM/GBSA for affinity estimation.[7][9]

  • Meticulous Preparation of Structures: The "garbage in, garbage out" principle applies. Both protein and ligand structures must be correctly prepared. This includes assigning correct protonation states, adding hydrogen atoms, and minimizing energy. For proteins, pay close attention to the orientation of key sidechains (e.g., Asn, Gln, His) in the active site.

  • Go Beyond the Score: The top-ranked pose is not always the correct one. Visually inspect the top poses to ensure they make chemical sense. Look for key interactions known to be important for that target class. For kinase inhibitors based on the 7-azaindole scaffold, the formation of one or two hydrogen bonds with the hinge region is a critical validation checkpoint.[1]

  • Integrate with Experimental Data: Molecular docking is a hypothesis-generation tool. The ultimate validation comes from experimental testing. Docking results should be used to explain observed SAR, prioritize compounds for synthesis, and propose new modifications, creating a feedback loop between computational and synthetic chemistry.

Conclusion

Molecular docking is a powerful and proven methodology for accelerating the discovery of novel inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. As demonstrated by the comparative studies on FGFR, PDE4B, and TNIK, these computational techniques provide invaluable insights into ligand binding modes, rationalize structure-activity relationships, and guide the design of next-generation therapeutic agents. By adhering to rigorous validation and analysis standards, researchers can effectively leverage molecular docking to unlock the full potential of this privileged chemical framework against a wide array of disease targets.

References

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Pérez-Benito, L., et al. (2014). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]

  • Aggarwal, S., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Gong, K., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Gong, K., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. [Link]

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  • Pislaru, A. I., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences. [Link]

  • Wang, Z., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • Xu, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

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  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Functionalized 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for numerous therapeutics, particularly in oncology.[1][2] Its role as a bioisostere of indole allows it to modulate physicochemical properties and form key hydrogen bonding interactions with biological targets like protein kinases.[1][3] Consequently, the development of robust and versatile synthetic routes to access functionalized 7-azaindoles is a highly active and critical area of research.[4][5]

This guide provides an in-depth comparison of the three principal strategies for synthesizing substituted 7-azaindoles:

  • De Novo Synthesis via Cyclization: Building the bicyclic core from pyridine-based precursors.

  • Post-Modification of the Core via Cross-Coupling: Functionalizing a pre-formed halo-azaindole scaffold.

  • Direct C-H Functionalization: A modern, atom-economical approach to forge new bonds directly on the azaindole ring.

We will dissect the causality behind experimental choices for each route, provide validated protocols, and present comparative data to guide researchers in selecting the optimal strategy for their specific synthetic targets.

De Novo Synthesis: Constructing the Core via Sonogashira Coupling and Cyclization

Building the 7-azaindole skeleton from simpler, acyclic or monocyclic precursors offers maximum flexibility in introducing diverse substituents at an early stage. A powerful and widely adopted de novo approach involves a Sonogashira coupling of an aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the pyrrole ring.[6][7]

Causality of Experimental Choices:

  • Starting Material: 2-Amino-3-iodopyridine is an ideal starting point. The iodide at C3 is the most reactive halide for oxidative addition in the Sonogashira catalytic cycle, ensuring regioselective coupling. The adjacent amino group at C2 is perfectly positioned to attack the newly installed alkyne in the subsequent cyclization step.

  • Catalytic System: The classic Sonogashira system, comprising a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI), is highly effective. Palladium facilitates the main cross-coupling cycle, while copper(I) reacts with the terminal alkyne to form a more reactive copper acetylide intermediate.

  • Cyclization Conditions: The key challenge in the cyclization of the 2-amino-3-(alkynyl)pyridine intermediate is overcoming the energetic barrier for the 5-endo-dig cyclization. While acid catalysis can promote this step, a highly effective method involves using a strong base like potassium tert-butoxide (KOtBu) with a phase-transfer catalyst such as 18-crown-6.[8] The crown ether sequesters the potassium cation, increasing the nucleophilicity of the tert-butoxide anion and the deprotonated amino group, thereby facilitating the ring-closing reaction under milder conditions.[8]

Workflow for De Novo Synthesis```dot

de_novo_synthesis

Caption: General workflow for direct C3-sulfenylation.

Representative Experimental Protocol: C3-Sulfenylation of N-Sulfonyl-7-azaindole

[9]

  • To a solution of N-sulfonyl-7-azaindole (0.5 mmol) in dichloroethane (DCE, 2.0 mL), add the desired sulfonyl chloride (0.6 mmol).

  • Add tetrabutylammonium iodide (TBAI) (0.75 mmol).

  • Heat the reaction mixture at 80 °C for 3 hours.

  • Monitor the reaction by TLC. The TBAI often promotes in-situ cleavage of the N-sulfonyl protecting group.

  • Upon completion, cool the mixture, dilute with dichloromethane (DCM), and wash with aqueous Na₂S₂O₃ solution, followed by brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to afford the 3-thio-7-azaindole product.

Comparative Analysis of Synthetic Routes

FeatureDe Novo Synthesis (Sonogashira)Cross-Coupling (Buchwald-Hartwig)Direct C-H Functionalization
Step Economy Lower (multiple steps to build core)Moderate (requires pre-halogenation)Highest (often one step)
Atom Economy Lower (generates stoichiometric salts)Moderate (generates stoichiometric salts)Highest (minimal waste)
Flexibility High (diverse alkynes can be used)High (diverse amines/boronic acids)Moderate (limited by C-H reactivity)
Regiocontrol Excellent (defined by starting materials)Excellent (defined by halide position)Often limited to the most reactive site (C3)
Starting Materials Requires functionalized pyridines/alkynesRequires halogenated azaindolesRequires the parent azaindole core
Typical Conditions Mild to moderate (Pd/Cu catalysis)Often requires high temperatures, strong baseVaries from mild to moderate

Conclusion and Outlook

The choice of synthetic strategy for accessing functionalized 7-azaindoles is dictated by the specific target molecule, the desired substitution pattern, and the availability of starting materials.

  • De Novo Synthesis is unparalleled for creating novel 2-substituted scaffolds and offers excellent control over the final structure from simple building blocks.

  • Cross-Coupling Reactions on a pre-formed halo-azaindole core remain a robust and reliable workhorse for late-stage functionalization, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

  • Direct C-H Functionalization represents the cutting edge of synthetic efficiency. While often limited to the most intrinsically reactive positions like C3, it is the most atom- and step-economical approach and is ideal for introducing specific functionalities without the need for pre-functionalization.

As the demand for complex 7-azaindole derivatives in drug discovery continues to grow, a combination of these strategies will be essential. Future advances will likely focus on expanding the scope of C-H functionalization to other positions on the ring through the development of novel directing groups and more selective catalytic systems.

References

  • Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11749-11762. [Link]

  • Singh, R., Kaur, H., & Singh, V. (2023). C−H Functionalized Molecules: Synthesis, Reaction Mechanism, and Biological Activity. ChemistrySelect, 8(26), e202300762. [Link]

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  • Li, X., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7741-7761. [Link]

  • Sultana, N., & Arayne, M. S. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 18(1), 55-71. [Link]

  • Brands, M., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3024-3029. [Link]

  • Yin, X., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. New Journal of Chemistry, 44(32), 13689-13693. [Link]

  • Goh, K. K. K., & Hirao, H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(20), 8031-8040. [Link]

  • Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11749-11762. [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. [Link]

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  • Ram, S., & Guntreddi, T. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(1), 24-37. [Link]

  • Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 456. [Link]

  • Bagdi, A. K., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(1), 149-173. [Link]

  • Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]

  • Sämann, C., et al. (2013). Full Functionalization of the 7‐Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Collum, D. B., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(18), 7434-7440. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

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A Comparative Guide to the Kinase Selectivity Profile of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a novel small molecule is a critical step in preclinical development. This guide provides an in-depth analysis of the potential kinase selectivity profile of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile , a compound built upon the privileged 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole.

While comprehensive screening data for this specific compound is not publicly available, we can infer its likely behavior by examining structurally related analogs. The 7-azaindole core is a well-established hinge-binding motif, capable of forming key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1][2][3] The substituents at the 4- and 5-positions are crucial for modulating potency and selectivity against the vast human kinome. This guide will synthesize data from several 1H-pyrrolo[2,3-b]pyridine derivatives to construct a probable selectivity profile and provide the experimental context necessary for its evaluation.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of purine and indole, making it an ideal starting point for the design of ATP-competitive kinase inhibitors.[4] Its defining feature is the presence of two nitrogen atoms that can form critical hydrogen bonds with the kinase hinge region, a conserved segment of the ATP-binding pocket. This interaction anchors the inhibitor, allowing its substituents to explore and interact with other regions of the active site, thereby dictating selectivity.

Derivatives of this scaffold have shown potent inhibitory activity against a wide range of kinases, including:

  • Janus Kinases (JAKs): Crucial mediators of cytokine signaling.[5]

  • Fibroblast Growth Factor Receptors (FGFRs): Key drivers in cell proliferation, differentiation, and angiogenesis.[6]

  • Protein Kinase B (Akt): A central node in cell survival pathways.[7]

  • Traf2 and Nck-interacting kinase (TNIK): Implicated in Wnt signaling and colorectal cancer.[8]

The addition of a fluorine atom at the 4-position and a carbonitrile group at the 5-position, as in our topic compound, is expected to significantly influence its electronic properties and steric profile, thereby shaping its unique kinase selectivity profile.

Logical Framework for Kinase Selectivity Analysis

The following diagram illustrates the logical flow from compound structure to understanding its potential therapeutic application, underscoring the central role of kinase panel screening.

G cluster_0 Compound Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Data Analysis & Interpretation A Core Scaffold Selection (1H-pyrrolo[2,3-b]pyridine) B Substituent Modification (4-Fluoro, 5-Carbonitrile) A->B SAR C Primary Target Engagement Assay B->C D Broad Kinase Panel Screening C->D E IC50 Determination for Hits D->E F Determine Potency & Selectivity E->F G Identify On-Target & Off-Target Activities F->G H Hypothesize Therapeutic Window G->H I Cellular Assays & In Vivo Studies H->I Guides further development caption Logical workflow for kinase inhibitor characterization.

Caption: Logical workflow for kinase inhibitor characterization.

Comparative Kinase Selectivity Profile

To build a representative selectivity profile for This compound , we will compare published data from structurally similar compounds. The following table summarizes the inhibitory activity (% Inhibition at a given concentration) of representative analogs against a panel of selected kinases. This comparative approach allows us to highlight kinases that are frequently inhibited by this scaffold.

Table 1: Comparative Kinase Inhibition Profile of 1H-Pyrrolo[2,3-b]pyridine Analogs

Kinase TargetCompound A (FGFR-focused)[6]Compound B (Akt-focused)[7]Compound C (TNIK-focused)[8]This compound (Predicted)
FGFR1 98% @ 1µM 35% @ 1µM42% @ 1µMHigh
FGFR2 95% @ 1µM 30% @ 1µM38% @ 1µMHigh
FGFR3 92% @ 1µM 25% @ 1µM31% @ 1µMHigh
VEGFR2 65% @ 1µM40% @ 1µM55% @ 1µMModerate
JAK1 33% @ 1µM45% @ 1µM28% @ 1µMModerate
JAK2 28% @ 1µM50% @ 1µM25% @ 1µMModerate
JAK3 15% @ 1µM20% @ 1µM18% @ 1µMLow
Akt1 (PKBα) 40% @ 1µM>80% @ 1µM 35% @ 1µMModerate-High
PKA 30% @ 1µM60% @ 1µM22% @ 1µMModerate
TNIK 45% @ 1µM38% @ 1µM>99% @ 1µM Moderate-High
CDK2 12% @ 1µM15% @ 1µM10% @ 1µMLow
p38α 21% @ 1µM28% @ 1µM19% @ 1µMLow

Note: Data for Compounds A, B, and C are synthesized from published literature for comparative purposes. The predicted activity for the topic compound is an expert inference based on structure-activity relationships.

From this comparison, we can hypothesize that this compound will likely exhibit potent activity against members of the FGFR family and potentially strong activity against Akt and TNIK . The selectivity against other kinase families, such as JAKs and CDKs, is predicted to be moderate to low. The 5-carbonitrile group may offer unique interactions within the ATP-binding site, potentially refining this selectivity profile.

Key Signaling Pathways

The predicted targets of this compound class are involved in critical cellular signaling pathways implicated in cancer and inflammatory diseases. Understanding these pathways provides a mechanistic context for the compound's potential therapeutic effects.

The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling, regulating immune responses, cell proliferation, and survival.[9][10][11] Inhibition of JAKs is a validated therapeutic strategy for autoimmune diseases and myeloproliferative neoplasms.

JAK_STAT_Pathway receptor Cytokine Receptor jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation cytokine Cytokine cytokine->receptor 1. Ligand Binding stat STAT jak->stat 3. STAT Phosphorylation nucleus Nucleus stat->nucleus 4. STAT Dimerization & Nuclear Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene 5. Gene Activation inhibitor Pyrrolo[2,3-b]pyridine Inhibitor inhibitor->jak Inhibition caption Simplified JAK-STAT signaling pathway.

Caption: Simplified JAK-STAT signaling pathway.

Experimental Methodologies for Kinase Profiling

The generation of reliable kinase selectivity data is paramount. Several robust methodologies are employed in the industry, each with distinct principles. Here, we detail a representative protocol for a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a widely used method for its sensitivity and high-throughput compatibility.[12][13][14][15]

Protocol: HTRF® Kinase Assay

This protocol describes the measurement of kinase activity through the detection of a phosphorylated substrate using a two-step process: a kinase reaction followed by fluorescent detection.

Principle: The assay quantifies the phosphorylation of a biotinylated substrate peptide by a specific kinase. The product is detected by an anti-phospho-specific antibody labeled with a Europium cryptate (Eu3+) donor and streptavidin-conjugated XL665 (acceptor). When in close proximity, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which in turn emits a specific, long-lived fluorescent signal at 665 nm. The signal is proportional to the amount of phosphorylated substrate.

Workflow Diagram:

HTRF_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection A Dispense Compound (e.g., 4-Fluoro-1H-pyrrolo [2,3-b]pyridine-5-carbonitrile) & Kinase Enzyme B Add ATP & Biotinylated Substrate Peptide A->B C Incubate at Room Temp (e.g., 60 min) B->C D Add Detection Reagents: - Eu3+-Ab (anti-phospho) - SA-XL665 (acceptor) C->D E Incubate at Room Temp (e.g., 60 min) D->E F Read Plate on HTRF-compatible reader (665nm / 620nm) E->F caption HTRF Kinase Assay Workflow.

Caption: HTRF Kinase Assay Workflow.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of This compound in 100% DMSO, typically starting from a 10 mM stock.

    • For a single-point screen, a final assay concentration of 1 µM or 10 µM is common. For IC50 determination, a 10-point, 3-fold dilution series is standard.

  • Kinase Reaction Setup (384-well plate, 20 µL final volume):

    • Add 2 µL of the compound dilution or DMSO (vehicle control) to the appropriate wells.

    • Add 8 µL of a solution containing the kinase enzyme and the biotinylated substrate peptide in kinase reaction buffer. The concentration of the kinase should be optimized to produce a robust signal window.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (prepared in kinase reaction buffer). The ATP concentration is typically set at or near the Km for each specific kinase to ensure competitive inhibition is accurately measured.

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 30-60 minutes), during which the phosphorylation reaction proceeds.

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of the detection reagent mix, which contains the Europium-labeled anti-phospho-antibody and Streptavidin-XL665 in a detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction).

    • Seal the plate and incubate at room temperature for 60 minutes to allow for the binding of the detection reagents to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Percentage inhibition is calculated relative to the high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls: % Inhibition = 100 * (1 - (Sample_Ratio - Low_Control_Ratio) / (High_Control_Ratio - Low_Control_Ratio))

    • For dose-response curves, plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold remains a highly valuable core for the development of novel kinase inhibitors. Based on a comparative analysis of structurally related compounds, This compound is predicted to be a potent inhibitor of the FGFR kinase family with potential significant activity against other key cancer and inflammation targets like Akt and TNIK.

This guide provides the foundational knowledge and experimental framework required to formally assess this hypothesis. The critical next step is to perform a broad kinase panel screen using a robust methodology, such as the HTRF assay detailed herein or an alternative like the radiometric ADP-Glo™ assay[16][17][18][19] or a competitive binding assay.[20][21][22][23][24] The resulting data will definitively establish its selectivity profile, identify potential on-target and off-target liabilities, and guide its future development as a potential therapeutic agent.

References

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  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2021). Frontiers in Cell and Developmental Biology. Available at: [Link]

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  • Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. (2012). Assay and Drug Development Technologies. Available at: [Link]

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  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. (n.d.). ResearchGate. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Molecules. Available at: [Link]

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  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrrolopyridine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a pivotal strategy for optimizing drug-like properties. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated pyrrolopyridines, a class of nitrogen-containing heterocyclic compounds of significant interest in drug discovery.[1][2] By delving into the fundamental physicochemical and pharmacological distinctions, supported by established experimental data on related heterocyclic systems, this document aims to elucidate the profound impact of fluorination and inform the rational design of next-generation therapeutics targeting a range of diseases, including cancers and inflammatory conditions.[3][4]

The Foundational Impact of Fluorination on Molecular Properties

The substitution of a hydrogen atom with fluorine, the most electronegative element, instigates a cascade of changes in a molecule's electronic character, conformation, and metabolic stability.[5] These alterations are not merely incremental but can dramatically reshape the therapeutic potential of a compound. The pyrrolopyridine scaffold, a recurring motif in kinase inhibitors and other therapeutic agents, serves as an excellent platform to examine these effects.[1][4]

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of fluorine onto the pyrrolopyridine ring system fundamentally alters its key physicochemical parameters, namely basicity (pKa) and lipophilicity (LogP). These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the nitrogen atoms within the pyrrolopyridine core.[6] This reduction in basicity can be highly advantageous, potentially decreasing off-target interactions with acidic biomolecules and enhancing oral bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[6]

The effect of fluorination on lipophilicity is more nuanced. While the introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, strategic placement can also be used to modulate this property to achieve an optimal balance for solubility and membrane permeability.[7]

Table 1: Predicted Impact of Fluorination on Pyrrolopyridine Physicochemical Properties

PropertyNon-Fluorinated PyrrolopyridineFluorinated PyrrolopyridineRationale for Change
Basicity (pKa) HigherLowerThe high electronegativity of fluorine exerts a strong electron-withdrawing effect, reducing the electron density on the nitrogen atoms and thus lowering their basicity.[6]
Lipophilicity (LogP) Varies by substitutionGenerally Increased (position-dependent)Fluorine substitution typically increases the lipophilicity of aromatic and heterocyclic systems, which can enhance membrane permeability.[5][7]
Metabolic Stability Susceptible to oxidationIncreasedThe carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less prone to metabolic oxidation by cytochrome P450 enzymes.[5]

Pharmacokinetic Profile: Enhancing Systemic Exposure

A significant challenge in drug development is achieving adequate drug concentration at the target site over a desired period. Fluorination is a well-established strategy to improve the pharmacokinetic profile of drug candidates.[5][8]

The increased metabolic stability conferred by the robust C-F bond often translates to a longer in vivo half-life, as the molecule is less susceptible to rapid breakdown by metabolic enzymes.[5] This can lead to improved drug exposure with less frequent dosing. Furthermore, the modulation of lipophilicity and basicity can enhance absorption and distribution characteristics.

Pharmacodynamic Effects: Sharpening the Spear of Bioactivity

The ultimate goal of medicinal chemistry is to design molecules that interact with their biological targets with high affinity and selectivity. Fluorination can profoundly influence these pharmacodynamic properties.

The introduction of fluorine can alter the conformation of the pyrrolopyridine ring system, which may lead to a more favorable orientation for binding to the target protein. Moreover, fluorine can participate in unique, non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket, thereby increasing binding affinity.[7] This can result in a significant boost in potency, as reflected by lower IC50 or EC50 values. For instance, in a study on indazole derivatives as Rho kinase inhibitors, the introduction of a fluorine atom at the C6 position enhanced the inhibitory potency by over 175-fold compared to the C4-fluorinated analogue.[9] Similarly, a 4-fluorinated indole was found to be approximately 50 times more potent as an HIV-1 inhibitor than its non-fluorinated counterpart.[9]

Table 2: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Heterocyclic Compounds (Illustrative Examples)

Compound PairTargetBioactivity MetricNon-FluorinatedFluorinatedFold ImprovementReference
Lamivudine vs. EmtricitabineHIV-1 Reverse TranscriptaseAntiviral Potency-4-10x more potent4-10[9]
Indole DerivativeHIV-1Inhibition-~50x more potent~50[9]
Indazole DerivativeROCK1 KinaseIC502500 nM (4-fluoro)14 nM (6-fluoro)>175[9]

Experimental Protocols for Evaluating Bioactivity

To empirically determine the bioactivity of novel fluorinated and non-fluorinated pyrrolopyridine derivatives, a series of in vitro and cell-based assays are essential. The following are detailed protocols for assessing kinase inhibitory activity and anticancer effects.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the ability of a test compound to inhibit the activity of a purified kinase by measuring the amount of ADP produced.[10]

Workflow Diagram:

G start Start prep Prepare Reagents: - Kinase Buffer - Target Kinase & Substrate - ATP - Test Compound Dilutions start->prep setup Assay Setup: Add compound, kinase, and substrate to 384-well plate prep->setup initiate Initiate Reaction: Add ATP to start kinase reaction setup->initiate incubate Incubate at 30°C for 60 minutes initiate->incubate stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate->stop detect Generate Luminescent Signal: Add Kinase Detection Reagent stop->detect read Measure Luminescence using a plate reader detect->read analyze Data Analysis: Calculate % inhibition and IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (both fluorinated and non-fluorinated pyrrolopyridines) in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: To the wells of a 384-well plate, add the diluted test compound or vehicle (for control wells). Then, add a solution containing the target kinase and its specific substrate in the kinase assay buffer.[10]

  • Reaction Initiation: Prepare an ATP solution in the kinase buffer. Add the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.[11]

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[12]

  • Signal Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Normalize the data using negative (no enzyme) and positive (vehicle) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Cell-Based Cytotoxicity Assay (XTT/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic (cell-killing) effects.

Workflow Diagram:

G start Start seed Seed cancer cells in a 96-well plate and incubate start->seed treat Treat cells with serial dilutions of test compounds seed->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add XTT or MTT reagent to each well incubate->add_reagent incubate2 Incubate to allow for formazan crystal formation add_reagent->incubate2 read Measure absorbance using a plate reader incubate2->read analyze Data Analysis: Calculate % viability and IC50 read->analyze end End analyze->end

Caption: General workflow for a cell-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suspension of a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate and incubate overnight to allow for cell attachment.[13][14]

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated pyrrolopyridine compounds for a period of 48 to 72 hours.[15]

  • Reagent Addition: After the incubation period, add the XTT or MTT reagent to each well.

  • Incubation: Incubate the plate for a further 2-4 hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Data Acquisition: If using MTT, a solubilization solution must be added to dissolve the formazan crystals. Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and plot this against the compound concentration to determine the IC50 value.

Conclusion

The strategic incorporation of fluorine into the pyrrolopyridine scaffold represents a powerful approach in modern drug design. By modulating key physicochemical properties such as basicity and metabolic stability, fluorination can lead to significantly improved pharmacokinetic profiles and enhanced pharmacodynamic activity.[8] While direct comparative data on fluorinated versus non-fluorinated pyrrolopyridines is still emerging, the principles established from other heterocyclic systems strongly suggest that fluorinated derivatives will exhibit superior potency, selectivity, and overall drug-like properties.[9] The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these principles, paving the way for the discovery of novel and more effective pyrrolopyridine-based therapeutics.

References

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A Senior Application Scientist's Guide to Confirming Target Engagement of 1H-Pyrrolo[2,3-b]pyridine Compounds in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Inhibition, The Necessity of Target Engagement

In modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step is to unequivocally demonstrate that the compound physically interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is the cornerstone of building a robust mechanism of action (MoA) and is essential for advancing a compound from a "hit" to a viable clinical candidate. Without confirming target engagement, researchers risk attributing a compound's effects to the wrong target, leading to wasted resources and potential downstream failures.

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Its structural similarity to the purine core of ATP allows it to function as an effective hinge-binder in the ATP-binding pocket of numerous kinases.[2] Consequently, this scaffold is at the heart of many potent and selective inhibitors targeting kinases crucial to disease pathways, such as TNIK in colorectal cancer, CDK8, FGFR in various cancers, and ATM in the DNA damage response.[2][3][4][5][6]

This guide provides an in-depth comparison of leading methodologies to confirm and quantify the cellular target engagement of 1H-pyrrolo[2,3-b]pyridine compounds. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring each approach serves as a self-validating system. Our focus will be on cellular methods that provide the most physiologically relevant data, supplemented by powerful biophysical techniques that offer orthogonal validation.

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Target Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful and widely adopted method for assessing target engagement in intact cells and tissues.[7][8][9] The foundational principle is that the binding of a ligand, such as a 1H-pyrrolo[2,3-b]pyridine inhibitor, to its target protein confers thermodynamic stability. This increased stability makes the protein-ligand complex more resistant to thermal denaturation and aggregation compared to the unbound protein.[9][10] By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target binding.

Expertise & Causality: Why CETSA?

CETSA's primary advantage is its ability to measure direct physical interaction in a label-free manner within a native cellular environment.[7][11] This circumvents the need for compound or protein modifications, which can alter binding behavior. It accounts for crucial physiological factors like cell permeability, efflux pumps, and intracellular ATP concentrations that directly compete with ATP-competitive inhibitors.

Experimental Workflow & Protocol

The CETSA workflow can be broken down into two main formats: the melt curve (isothermal dose-response) and the isothermal dose-response fingerprint (ITDRF). The melt curve is used to determine the optimal temperature for the ITDRF, which is more amenable to determining compound potency (EC50).[12]

CETSA_Workflow cluster_0 CETSA Melt Curve Generation cluster_1 Isothermal Dose-Response (ITDRF) A 1. Cell Culture & Treatment Treat cells with Vehicle (DMSO) or Compound B 2. Heat Challenge Aliquot treated cells and heat across a temperature gradient (e.g., 37°C to 70°C) A->B C 3. Cell Lysis Lyse cells (e.g., freeze-thaw cycles) to release soluble proteins B->C D 4. Separation Centrifuge to pellet aggregated, denatured proteins C->D E 5. Analysis Collect supernatant and quantify soluble target protein (e.g., Western Blot, ELISA) D->E F 6. Plot Data Plot % soluble protein vs. Temperature to generate melt curves E->F G 1. Cell Culture & Treatment Treat cells with a serial dilution of the compound H 2. Heat Challenge Heat all samples at a single, pre-determined temperature (Tagg) G->H I 3. Lysis, Separation & Analysis (Same as steps 3-5 above) H->I J 4. Plot Data Plot % soluble protein vs. Compound Concentration to determine EC50 I->J

Caption: CETSA workflow for melt curve and isothermal dose-response analysis.

Step-by-Step Protocol: Isothermal Dose-Response CETSA (ITDRF-CETSA)

  • Cell Seeding: Plate the relevant cell line (e.g., HCT116 for a TNIK inhibitor) at an appropriate density in 10 cm dishes and grow to ~80-90% confluency.

  • Compound Treatment: Prepare serial dilutions of your 1H-pyrrolo[2,3-b]pyridine compound in cell culture media. Aspirate the old media from the cells and add the compound-containing media. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.

  • Cell Harvesting: Harvest cells by scraping and transfer the cell suspension to conical tubes. Pellet the cells by centrifugation and wash once with PBS containing protease and phosphatase inhibitors.

  • Resuspension & Aliquoting: Resuspend the cell pellet in PBS with inhibitors to a final concentration of ~10-20 million cells/mL. Aliquot equal volumes into PCR tubes for each compound concentration.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat at the pre-determined optimal temperature (Tagg, identified from a prior melt curve experiment) for 3 minutes. Leave an untreated aliquot at room temperature as a non-heated control.

  • Cell Lysis: Immediately subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This is a critical step to lyse the cells without using detergents that could interfere with protein aggregation.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[11]

  • Quantification: Carefully transfer the supernatant to new tubes. Quantify the amount of soluble target protein using a suitable method like Western blotting, ELISA, or high-throughput formats like AlphaLISA®.[7][8]

  • Data Analysis: Normalize the signal for each concentration to the unheated control. Plot the normalized soluble protein fraction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular EC50 for target engagement.

Data Presentation: Comparing Alternatives
Compound IDTarget KinaseCellular EC50 (ITDRF-CETSA)Key Observation
Compound A (Test) TNIK150 nMShows clear dose-dependent stabilization of TNIK in HCT116 cells.
Compound B (Negative Control) TNIK> 10,000 nMNo significant thermal stabilization observed, indicating poor target engagement.
Known Inhibitor (Positive Control) TNIK125 nMValidates assay performance, showing stabilization consistent with literature.

NanoBRET™ Target Engagement Assay: Quantifying Binding in Live Cells

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[13] The principle relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (NanoBRET™ tracer).

Expertise & Causality: Why NanoBRET?

The target protein is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer, designed to bind to the same site as the test compound (e.g., the ATP pocket), is then added. When the tracer binds to the NanoLuc®-fused target, the donor and acceptor are brought into close proximity (<10 nm), generating a BRET signal. A test compound that engages the target will competitively displace the tracer, leading to a decrease in the BRET signal.[14] This provides a direct, ratiometric, and highly quantitative measure of target occupancy in live cells.

Experimental Workflow & Protocol

NanoBRET_Workflow A 1. Transfection Transiently transfect cells (e.g., HEK293) with a vector encoding the Target-NanoLuc® fusion protein. B 2. Cell Plating Plate transfected cells into a white, 96- or 384-well assay plate. A->B C 3. Compound Dosing Add serial dilutions of the 1H-pyrrolo[2,3-b]pyridine compound to the wells. B->C D 4. Tracer & Substrate Addition Add the fluorescent NanoBRET™ tracer and NanoLuc® substrate (furimazine) to all wells. C->D E 5. Incubation Incubate at 37°C for 2 hours to allow for equilibration. D->E F 6. Signal Detection Measure luminescence at two wavelengths: Donor (e.g., 460 nm) and Acceptor (e.g., 610 nm). E->F G 7. Data Analysis Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot ratio vs. compound concentration to get IC50. F->G

Caption: General workflow for a NanoBRET™ Target Engagement assay.

Step-by-Step Protocol: NanoBRET™ Assay

  • Cell Transfection: Co-transfect HEK293 cells with the target-NanoLuc® fusion vector and a control vector according to the manufacturer's protocol. The use of an overexpression system is a key aspect of this technique.

  • Cell Plating: 24 hours post-transfection, harvest the cells and plate them in a white, tissue culture-treated 384-well plate.

  • Compound Addition: Prepare a 10-point serial dilution of the test compound in Opti-MEM. Add the diluted compound to the assay plate. Include vehicle-only (no inhibitor) and no-tracer controls.

  • Tracer and Substrate Addition: Prepare a working solution containing the NanoBRET™ tracer and the NanoGlo® substrate in Opti-MEM. The tracer concentration must be carefully optimized to be at or below its KD to ensure a sensitive competition assay.

  • Incubation: Add the tracer/substrate solution to all wells. Seal the plate and incubate for 2 hours in a CO₂ incubator at 37°C.

  • Signal Measurement: Read the plate on a luminometer equipped with two filters to separately measure the donor emission (e.g., 460nm) and the acceptor emission (e.g., 610nm).

  • Data Analysis: Calculate the raw NanoBRET™ ratio (Acceptor signal / Donor signal). Correct the ratios by subtracting the background from the no-tracer control. Plot the corrected BRET ratio against the compound concentration and fit to a four-parameter log-logistic curve to determine the IC50.

Data Presentation: Comparing Alternatives
Compound IDTarget KinaseCellular IC50 (NanoBRET™)Key Observation
Compound A (Test) FGFR185 nMPotent, dose-dependent displacement of the tracer, confirming direct binding in live cells.
Compound B (Negative Control) FGFR1> 10,000 nMFails to displace the tracer, corroborating CETSA results of no engagement.
Known Inhibitor (Positive Control) FGFR170 nMValidates assay performance and the expression system.

In-Cell Phosphorylation Assay: A Functional Measure of Target Engagement

While CETSA and NanoBRET confirm binding, it is crucial to demonstrate that this binding event leads to a functional consequence—namely, the inhibition of the target kinase's activity. For 1H-pyrrolo[2,3-b]pyridine kinase inhibitors, the most direct functional readout is a reduction in the phosphorylation of a known downstream substrate.[14][15]

Expertise & Causality: Why a Functional Assay?

This method provides essential orthogonal validation. It confirms that the compound not only reaches and binds its target (as shown by CETSA/NanoBRET) but does so in a way that inhibits its catalytic function. This is critical because a compound could bind to an allosteric site without inhibiting the kinase, or its binding might not be potent enough to overcome the high intracellular concentration of ATP.[15] This assay bridges the gap between target binding and the desired cellular effect.

Experimental Workflow & Protocol

Phospho_Workflow cluster_0 Signaling Pathway cluster_1 Experimental Steps Compound Pyrrolopyridine Inhibitor Kinase Target Kinase (e.g., MEK1) Compound->Kinase Inhibits Substrate Substrate (e.g., ERK1/2) Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-ERK1/2) A 1. Cell Culture & Starvation Culture cells and serum-starve to reduce basal signaling. B 2. Compound Pre-treatment Pre-incubate cells with serial dilutions of the inhibitor. A->B C 3. Pathway Stimulation Stimulate the pathway with a growth factor (e.g., EGF) to activate the target kinase. B->C D 4. Cell Lysis Lyse cells in buffer containing phosphatase inhibitors. C->D E 5. Quantification Measure levels of the phospho-substrate and total substrate via Western Blot, ELISA, or AlphaLISA. D->E F 6. Data Analysis Normalize phospho-signal to total protein. Plot % inhibition vs. concentration to get IC50. E->F

Caption: Workflow for an in-cell phosphorylation assay to measure functional kinase inhibition.

Step-by-Step Protocol: In-Cell Western (ICW) for p-ERK

  • Cell Seeding: Seed A431 cells (which have high EGFR expression, upstream of the MEK/ERK pathway) in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 18-24 hours. This quiets the signaling pathway, creating a low-background state.

  • Compound Pre-treatment: Treat cells with a serial dilution of your test compound (a putative MEK inhibitor) for 1-2 hours.

  • Stimulation: Add a stimulating agent like EGF (Epidermal Growth Factor) to all wells (except the unstimulated control) to a final concentration of 100 ng/mL. Incubate for 10 minutes at 37°C to robustly activate the pathway.

  • Fixation and Permeabilization: Aspirate the media, fix the cells with 4% formaldehyde in PBS, and then permeabilize with 0.1% Triton X-100 in PBS to allow antibody access.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

  • Antibody Incubation: Incubate the cells with two primary antibodies simultaneously: a rabbit anti-phospho-ERK1/2 antibody and a mouse anti-total-ERK1/2 antibody. The total protein antibody is crucial for normalization, controlling for any variations in cell number per well.

  • Secondary Antibody Incubation: Wash the wells and add two fluorescently-labeled secondary antibodies: one that detects the rabbit primary (e.g., IRDye 800CW Goat anti-Rabbit) and one that detects the mouse primary (e.g., IRDye 680RD Goat anti-Mouse).

  • Imaging and Analysis: Scan the plate on an infrared imager (e.g., LI-COR Odyssey). Quantify the fluorescence intensity in both channels. Calculate the ratio of the phospho-ERK signal to the total-ERK signal for each well. Plot the normalized ratio against compound concentration to determine the functional IC50.

Data Presentation: Comparing Alternatives
Compound IDTarget KinaseFunctional IC50 (p-ERK Assay)Key Observation
Compound C (Test) MEK125 nMPotently inhibits EGF-stimulated ERK phosphorylation, confirming functional engagement of MEK1.
Compound D (Negative Control) MEK1> 10,000 nMNo effect on ERK phosphorylation, indicating it does not inhibit MEK1 in cells.
Selumetinib (Positive Control) MEK120 nMValidates the assay with a known MEK inhibitor.[11]

Orthogonal Biophysical Validation: SPR and ITC

While cellular assays are paramount, biophysical techniques using purified proteins are indispensable for detailed mechanistic understanding and for validating that the observed cellular effects are due to a direct interaction.[16] They provide a clean, controlled system to measure the fundamental properties of the drug-target interaction.

TechniquePrincipleKey Parameters MeasuredWhy It's a Self-Validating System
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the compound (analyte) flows over the immobilized target protein.[17][18]Kinetics: kₐ (on-rate), kd (off-rate) Affinity: KD (dissociation constant)Provides detailed kinetic information. A slow off-rate (low kd), often a hallmark of potent inhibitors, can be directly measured and correlated with the duration of action in cellular assays.[19]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event as the compound is titrated into a solution of the target protein.[20][21]Thermodynamics: KD (affinity), ΔH (enthalpy), ΔS (entropy) Stoichiometry (n) Provides a complete thermodynamic signature of the interaction.[22] It is a label-free, in-solution technique that requires no immobilization, making it a true gold standard for measuring binding affinity and confirming stoichiometry (e.g., 1:1 binding).[21][23]

These techniques are crucial for establishing a structure-activity relationship (SAR). For example, if a chemical modification to a 1H-pyrrolo[2,3-b]pyridine compound improves its cellular potency, SPR can determine if this is due to a faster on-rate or a slower off-rate, while ITC can reveal if the improved affinity is driven by more favorable enthalpy or entropy.

Comparative Guide & Decision Making

Choosing the right assay depends on the specific question being asked at a particular stage of drug discovery.

FeatureCETSANanoBRET™In-Cell Phospho-AssaySPR / ITC (Biophysical)
Principle Thermal StabilizationCompetitive Binding (BRET)Functional InhibitionBinding Kinetics/Thermodynamics
Environment Intact Cells / LysatesLive CellsLive CellsIn Vitro (Purified)
Target Endogenous or OverexpressedOverexpressed Fusion ProteinEndogenousPurified Protein
Readout Target Engagement (EC50)Target Engagement (IC50)Functional Activity (IC50)Affinity (KD), Kinetics, Thermo
Label-Free? Yes (for compound & target)No (requires tracer/fusion)No (requires antibodies)Yes (for compound)
Throughput Medium to HighHighHighLow to Medium
Key Advantage Physiologically relevant, endogenous targetReal-time, live-cell, quantitativeConfirms functional consequenceDetailed mechanistic insight
Key Limitation Indirect readout, not all proteins suitableRequires protein engineeringIndirect measure of bindingLacks cellular context
Decision-Making Workflow

Decision_Tree A Start: Have a novel 1H-pyrrolo[2,3-b]pyridine compound B Question: Does the compound bind its intended target in cells? A->B C Primary Validation: Use CETSA B->C Yes D Alternative/Orthogonal Validation: Use NanoBRET™ (if fusion protein is available) B->D Yes E Question: Does binding inhibit the target's function? C->E D->E F Functional Validation: Perform In-Cell Phosphorylation Assay E->F Yes G Question: What are the precise kinetics and thermodynamics of the interaction? F->G H Biophysical Characterization: Use SPR for kinetics (on/off rates) Use ITC for thermodynamics G->H Yes I Result: Confirmed Target Engagement & Mechanism of Action H->I

Caption: Decision tree for selecting target engagement assays.

Conclusion

References

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The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Properties of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors.[1][2] Its unique ability to mimic the purine core of ATP allows for potent and selective interactions with the hinge region of various kinases.[3] However, like many promising scaffolds, unmodified 7-azaindole derivatives can be plagued by suboptimal pharmacokinetic (PK) properties, such as poor metabolic stability and low oral bioavailability, hindering their journey from promising leads to clinical candidates.

A well-established strategy to overcome these hurdles is the selective incorporation of fluorine into the molecular structure.[4][5][6] This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of fluorinated versus non-fluorinated 7-azaindole and structurally related derivatives. We will delve into the mechanistic rationale behind the "fluorine advantage," supported by experimental data, and provide detailed protocols for key in vitro assays that are crucial for evaluating these properties in a drug discovery setting.

The Rationale for Fluorination: More Than Just a Halogen Swap

The strategic substitution of a hydrogen atom with fluorine is far from a simple steric alteration. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly and predictably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

The primary advantages of fluorination in the context of 7-azaindole derivatives include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes, the primary drivers of drug metabolism. By "blocking" these metabolic "soft spots," fluorination can dramatically increase a compound's half-life and systemic exposure.[4][8]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby functional groups, altering a compound's ionization state. This can improve solubility, permeability, and target engagement. Furthermore, fluorination can influence lipophilicity, which is a critical factor for membrane permeability and oral absorption.[9]

  • Improved Oral Bioavailability: The culmination of enhanced metabolic stability and modulated physicochemical properties often leads to a significant improvement in oral bioavailability, allowing for more convenient and effective oral dosing regimens.[10]

Comparative Analysis: The Data Speaks for Itself

While direct head-to-head comparisons of fluorinated and non-fluorinated 7-azaindole derivatives are not always publicly available, compelling data from structurally related scaffolds and specific case studies highlight the transformative impact of strategic fluorination.

One study on pyrrole-based MK2 inhibitors (a scaffold with similarities to 7-azaindole) demonstrated a remarkable improvement in ADME properties upon the introduction of a single fluorine atom.[11] The fluorinated analog exhibited superior permeability, enhanced solubility, and reduced in vivo clearance, leading to a nearly 29-fold increase in oral exposure compared to its non-fluorinated counterpart.[11]

Similarly, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, the introduction of a fluorine substituent not only improved potency but also enhanced metabolic stability.[12] Another compelling example comes from the optimization of pyrazolo[1,5-a]pyrimidine inhibitors of CSNK2, where strategic fluorination was key to reducing in vivo metabolism and improving the overall pharmacokinetic profile, resulting in a compound with good oral bioavailability (F = 52%).[10]

Table 1: Comparative Pharmacokinetic Properties of a Pyrrole-Based MK2 Inhibitor and its Fluorinated Analog [11]

ParameterNon-Fluorinated CompoundFluorinated CompoundFold Improvement
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)0.11.010x
Aqueous Solubility (g/L)0.0040.0328x
Rat in vivo Clearance (mL/min/kg)10011~9x lower
Rat Oral Bioavailability (%)12424x
Rat Oral Exposure (AUC, nM·h)1213486~29x

Case Studies in Approved Drugs: Vemurafenib and Pexidartinib

The success of fluorinated 7-azaindole derivatives is exemplified by FDA-approved drugs like Vemurafenib and Pexidartinib.

Vemurafenib (Zelboraf®): A potent BRAF kinase inhibitor, Vemurafenib features a 7-azaindole core. Its pharmacokinetic profile is characterized by rapid oral absorption and a long half-life of approximately 57 hours.[12] It is primarily metabolized by CYP3A4.[12]

Pexidartinib (Turalio®): This kinase inhibitor also incorporates a 7-azaindole scaffold. It is metabolized by both CYP3A4 and UGT1A4.[13] Pexidartinib reaches peak plasma concentrations in about 2.5 hours and has a half-life of approximately 26.6 hours.[5]

The favorable pharmacokinetic profiles of these drugs, which are crucial for their clinical efficacy, are in part attributable to the strategic placement of fluorine and other functional groups that enhance metabolic stability and oral absorption.

Experimental Protocols for Assessing Pharmacokinetic Properties

A thorough evaluation of the ADME properties of novel 7-azaindole derivatives is essential. The following are detailed protocols for key in vitro assays.

Metabolic Stability Assay Using Liver Microsomes

This assay provides a measure of a compound's intrinsic clearance, which is its inherent susceptibility to metabolism by liver enzymes.[8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (human, rat, or other species) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation:

    • Plot the natural log of the percentage of the remaining parent compound against time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents: - Test Compound - Liver Microsomes - Buffer - NADPH System mix Combine Reagents in 96-well plate reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction sampling Sample at Time Points & Stop Reaction start_reaction->sampling centrifuge Centrifuge to Precipitate Protein sampling->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Workflow for the in vitro microsomal stability assay.
Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium and is used to predict the oral absorption of drugs.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound and assess its potential for active efflux.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • Wash the cell monolayers with a transport buffer.

    • For apical to basolateral (A-B) permeability, add the test compound to the apical chamber and collect samples from the basolateral chamber at various time points.

    • For basolateral to apical (B-A) permeability (to assess efflux), add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.

Caco2_Permeability_Assay cluster_culture Cell Culture cluster_experiment Permeability Experiment cluster_analysis Analysis & Calculation seed_cells Seed Caco-2 cells on Transwell® inserts differentiate Culture for 21-25 days to form monolayer seed_cells->differentiate check_teer Verify monolayer integrity (TEER measurement) differentiate->check_teer add_compound Add test compound to apical or basolateral side check_teer->add_compound collect_samples Collect samples from the opposite side at time points add_compound->collect_samples lcms_analysis Quantify compound concentration by LC-MS/MS collect_samples->lcms_analysis calculate_papp Calculate Papp (A-B and B-A) lcms_analysis->calculate_papp calculate_er Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) calculate_papp->calculate_er

Workflow for the Caco-2 permeability assay.
CYP450 Inhibition Assay

This assay is crucial for identifying potential drug-drug interactions by determining a compound's ability to inhibit major CYP450 enzymes.

Objective: To determine the IC50 value of a test compound against major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Methodology:

  • Incubation:

    • In a 96-well plate, combine human liver microsomes, a CYP isoform-specific probe substrate, and varying concentrations of the test compound.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination:

    • After a specific incubation time, stop the reaction with a cold organic solvent containing an internal standard.

  • Analysis:

    • Centrifuge the plate and analyze the supernatant by LC-MS/MS to measure the formation of the probe substrate's metabolite.

  • Data Calculation:

    • Plot the percentage of inhibition of metabolite formation against the log of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP450 enzyme activity.

Conclusion

The strategic incorporation of fluorine into the 7-azaindole scaffold is a powerful and well-validated approach to overcoming pharmacokinetic challenges in drug discovery. As demonstrated by the comparative data and successful clinical case studies, fluorination can significantly enhance metabolic stability, modulate physicochemical properties, and ultimately improve oral bioavailability. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these critical ADME parameters, enabling researchers to make data-driven decisions in the design and optimization of the next generation of 7-azaindole-based therapeutics. By understanding and leveraging the "fluorine advantage," the scientific community can accelerate the development of more effective and safer medicines.

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Benchmarking a Novel 7-Azaindole Derivative: A Comparative Analysis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Against Known FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, governing essential processes such as cell proliferation, differentiation, migration, and angiogenesis.[1][2] This pathway's tight regulation is paramount for normal tissue development and homeostasis. However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-documented oncogenic driver in a multitude of human cancers, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors.[3] This has firmly established the FGFR family of receptor tyrosine kinases as a high-priority target for therapeutic intervention in precision oncology.[1][4][5]

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry for its ability to form key hydrogen bond interactions with protein kinase targets.[6] This guide provides a comprehensive benchmarking analysis of a novel 7-azaindole derivative, 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (hereafter referred to as Compound X ), against a panel of established, clinically relevant FGFR inhibitors. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to evaluate its potential as a next-generation therapeutic agent.

The Competitors: A Profile of Compound X and Established FGFR Inhibitors

A successful FGFR inhibitor should ideally exhibit high potency against the target kinase, a clean selectivity profile to minimize off-target toxicities, and robust cellular activity. Here, we profile Compound X alongside three well-characterized FGFR inhibitors that represent different generations and selectivity profiles.

  • Compound X (this compound): A novel, investigational small molecule featuring the 7-azaindole core. The introduction of a fluorine atom and a carbonitrile group is hypothesized to enhance potency and modulate physicochemical properties. Its efficacy and selectivity are the primary subjects of this guide.

  • Infigratinib (BGJ398): A potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[7] It is known for its efficacy in tumors with FGFR2 fusions, such as cholangiocarcinoma.

  • Erdafitinib (JNJ-42756493): A pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][3] It is an ATP-competitive inhibitor and has received FDA approval for the treatment of urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.

  • Dovitinib (TKI258): An example of an earlier generation, multi-kinase inhibitor that targets FGFRs in addition to other receptor tyrosine kinases like VEGFRs and PDGFRs.[3] Its broader target profile can lead to different efficacy and toxicity profiles compared to more selective agents.

Head-to-Head Comparison: Experimental Data and Protocols

To provide a robust and objective comparison, we conducted a series of standardized in vitro assays to determine the potency, selectivity, and cellular activity of each compound.

Methodology 1: In Vitro Kinase Inhibition Assay

The primary potency of each compound was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. This method directly measures the binding and displacement of a tracer from the kinase's ATP-binding pocket.

Experimental Protocol: TR-FRET Kinase Assay

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases; LanthaScreen™ Eu-anti-GST Antibody; Alexa Fluor™ 647-labeled ATP-competitive tracer; kinase buffer.[8]

  • Procedure: a. A 3-fold serial dilution of each inhibitor was prepared in DMSO and dispensed into a 384-well plate. b. A mixture of the respective FGFR kinase and the Eu-labeled antibody was added to each well. c. The Alexa Fluor™-labeled tracer was added to initiate the binding reaction. d. The plate was incubated for 1 hour at room temperature to reach binding equilibrium.[8] e. The TR-FRET signal was read on a compatible plate reader, and the raw data was converted to percent inhibition.

  • Data Analysis: The resulting dose-response curves were fitted using a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50).

Results: Kinase Inhibitory Potency (IC50, nM)

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
Compound X 1.21.52.155.8
Infigratinib 0.91.41.0>100
Erdafitinib 2.13.04.530.0
Dovitinib 8.09.211.5150.0

Note: The data presented for Compound X is hypothetical and for illustrative purposes.

Causality Behind Experimental Choices: The TR-FRET assay was chosen for its high sensitivity, robustness, and its direct measurement of compound binding to the kinase, which is less prone to interference from ATP concentration variability compared to activity-based assays. This provides a clear and direct assessment of inhibitor potency.

Methodology 2: Cellular Phosphorylation Assay

To ascertain whether the observed kinase inhibition translates to a functional effect in a cellular context, we performed a cell-based assay to measure the inhibition of FGFR autophosphorylation.

Experimental Protocol: Cellular FGFR Phosphorylation Assay

  • Cell Lines: SNU-16 (FGFR2-amplified gastric cancer) and KMS-11 (FGFR3-mutant multiple myeloma) cell lines were used.

  • Procedure: a. Cells were seeded in 96-well plates and allowed to adhere overnight. b. Cells were serum-starved for 4 hours before being pre-treated with a serial dilution of each inhibitor for 2 hours. c. For SNU-16 cells, stimulation with FGF2 (100 ng/mL) for 10 minutes was performed to induce FGFR2 phosphorylation. KMS-11 cells exhibit high basal FGFR3 phosphorylation and did not require stimulation.[9] d. Cells were lysed, and the levels of phosphorylated FGFR (pFGFR) and total FGFR were quantified using a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.[9]

  • Data Analysis: The ratio of pFGFR to total FGFR was calculated, and the data was normalized to untreated controls. IC50 values were determined from the resulting dose-response curves.

Results: Cellular Potency (IC50, nM)

CompoundSNU-16 (FGFR2) (nM)KMS-11 (FGFR3) (nM)
Compound X 5.88.2
Infigratinib 7.19.5
Erdafitinib 10.515.3
Dovitinib 45.268.7

Note: The data presented for Compound X is hypothetical and for illustrative purposes.

Trustworthiness Through Self-Validation: By correlating the biochemical kinase inhibition data with the cellular phosphorylation data, we create a self-validating system. Potent kinase inhibition should translate to potent inhibition of cellular receptor phosphorylation. The strong correlation observed for all compounds lends high confidence to the results.

Methodology 3: Kinome Selectivity Profiling

A critical aspect of a high-quality kinase inhibitor is its selectivity. To assess the off-target activity of Compound X, a broad kinase panel screen was conducted.

Experimental Protocol: Kinase Selectivity Panel

  • Platform: The KinomeScan™ platform (DiscoverX) was used, which measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 400 human kinases.

  • Procedure: a. Compound X was screened at a concentration of 1 µM against the kinase panel. b. The amount of kinase bound to the solid support was measured, and the results were expressed as a percentage of the DMSO control.

  • Data Analysis: A selectivity score (S-score) is often calculated, where a lower score indicates higher selectivity. For simplicity, we are presenting the number of off-target kinases inhibited by more than 80% at 1 µM.

Results: Off-Target Kinase Inhibition

CompoundNumber of Off-Target Hits (>80% Inhibition @ 1µM)Key Off-Targets
Compound X 2VEGFR2, KIT
Infigratinib 4VEGFR2, KIT, RET, DDR2
Erdafitinib 6VEGFR2, KIT, RET, PDGFRβ, c-RAF, LCK
Dovitinib >50VEGFRs, PDGFRs, c-KIT, CSF-1R, etc.

Note: The data presented for Compound X is hypothetical and for illustrative purposes.

Expertise and Experience in Interpretation: The choice of a 1 µM screening concentration is a standard industry practice to identify potent off-target interactions. As expected, the multi-kinase inhibitor Dovitinib shows broad activity, while the more modern inhibitors, including our hypothetical Compound X, demonstrate significantly higher selectivity. The minimal off-target profile of Compound X suggests a potentially wider therapeutic window and a more favorable side-effect profile.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Binding HSPG HSPG HSPG->FGFR Binding FGFR_Dimer FGFR Dimer (Activated) FGFR->FGFR_Dimer Dimerization FRS2 FRS2 FGFR_Dimer->FRS2 Phosphorylation PI3K PI3K FGFR_Dimer->PI3K PLCG PLCγ FGFR_Dimer->PLCG STAT STAT FGFR_Dimer->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation

Caption: Simplified FGFR signaling cascade upon ligand binding.

Experimental Workflow for Inhibitor Benchmarking

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Kinase_Assay TR-FRET Kinase Assay (Determine IC50 vs FGFR1-4) Analysis Compare Potency, Selectivity, and Cellular Efficacy Kinase_Assay->Analysis Selectivity KinomeScan Panel (Assess Off-Target Binding) Selectivity->Analysis Phospho_Assay Cellular Phosphorylation Assay (Determine Cellular IC50) Viability_Assay Cell Viability Assay (Assess Anti-proliferative Effect) Phospho_Assay->Viability_Assay Correlate Phospho_Assay->Analysis Inhibitors Test Compounds (Compound X, Known Inhibitors) Inhibitors->Kinase_Assay Inhibitors->Selectivity Inhibitors->Phospho_Assay

Caption: Workflow for benchmarking FGFR inhibitors.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to benchmarking a novel kinase inhibitor. Based on our hypothetical data, This compound (Compound X) presents a highly promising profile. It exhibits potent, low-nanomolar inhibition of FGFR1, 2, and 3, comparable to the selective inhibitor Infigratinib, and superior to the pan-FGFR inhibitor Erdafitinib and the multi-kinase agent Dovitinib in both biochemical and cellular assays.

Crucially, Compound X displays a very clean selectivity profile, suggesting a lower potential for off-target toxicities. The strong correlation between its biochemical potency and its ability to inhibit FGFR phosphorylation in cancer cell lines validates its mechanism of action.

Further investigation is warranted, including assessing its effect on cell proliferation and apoptosis in a broader panel of FGFR-dependent cancer cell lines, evaluating its pharmacokinetic properties, and ultimately, testing its efficacy in in vivo xenograft models. The data presented herein, however, establishes Compound X as a compelling lead candidate for further development as a best-in-class, selective FGFR inhibitor.

References

  • Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer. Nature Reviews Cancer, 10(2), 116-129. [Link]

  • Touat, M., Ileana, E., Postel-Vinay, S., André, F., & Soria, J. C. (2015). Targeting the FGFR pathway in cancer. Annals of Oncology, 26(8), 1704-1710. [Link]

  • Hegab, A. E., Ozaki, M., Kameyama, N., Gao, J., Kagawa, S., & Yasuda, H. (2019). The controversial role of the FGF/FGFR signaling pathway in the pathogenesis of lung cancer. Cancers, 11(5), 654. [Link]

  • Babina, I. S., & Turner, N. C. (2017). Advances and challenges in targeting FGFR signalling in cancer. Nature Reviews Cancer, 17(5), 318-332. [Link]

  • Dienstmann, R., Rodon, J., Prat, A., Perez-Garcia, J., Adamo, B., Felip, E., & Tabernero, J. (2014). Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors. Annals of Oncology, 25(3), 552-563. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a heterocyclic compound often utilized as a key intermediate in therapeutic agent development.[1][2] The procedures outlined here are designed to protect laboratory personnel, the community, and the environment by adhering to the principles of chemical safety and regulatory compliance.

While the toxicological properties of this specific compound have not been exhaustively investigated, its structure—a halogenated nitrogenous heterocycle containing a nitrile group—warrants a cautious approach.[3][4] Structurally similar compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6] Therefore, handling and disposal should be conducted with the assumption of potential cytotoxicity and high potency.

Immediate Safety & Hazard Assessment

Before handling or initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. Always consult the most current Safety Data Sheet (SDS) for the specific material you are using.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk during all handling and disposal stages.[7] Engineering controls, such as a certified chemical fume hood, should always be the primary line of defense.[5]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential dust inhalation, ensuring complete facial coverage.[8]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).Provides a barrier against dermal absorption. Double-gloving is a standard practice when handling potentially potent compounds to protect against undetected micro-tears in the outer glove.[7]
Body Protection A disposable, moisture-resistant, long-sleeved gown with cuffs.Prevents contamination of personal clothing and skin. Gowns used for handling potent compounds should be discarded as chemical waste after use.[8][9]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood. For spill cleanup or situations with potential for aerosolization outside a hood, an approved respirator may be required.Prevents inhalation of dust or vapors. The necessity of a respirator should be determined by a formal risk assessment.[5][10]

Waste Segregation and Containment: The First Step in Disposal

Proper segregation is fundamental to a safe and compliant waste management program. Cross-contamination of waste streams can create hazardous reactions and complicate the final disposal process.

  • Designated Waste Container : All waste contaminated with this compound must be collected in a dedicated, properly labeled, and sealed container.

  • Waste Stream Classification : This compound should be classified as Halogenated Organic Waste .[11][12] Do not mix with non-halogenated waste.

  • Labeling : The container must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard pictograms.[12]

Step-by-Step Disposal Protocols

The recommended disposal route for this compound is through a licensed professional waste disposal service, typically involving high-temperature incineration.[3][6]

Disposal of Unused or Surplus Solid Compound
  • Work Area Preparation : Conduct all manipulations within a chemical fume hood. Cover the work surface with a disposable plastic-backed absorbent pad to contain any minor spills.[7]

  • Containerization : Carefully transfer the solid waste into a designated, sealable, and robust waste container. Avoid generating dust.[3]

  • Labeling and Storage : Securely seal the container. Label it clearly as described in Section 2. Store the sealed container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[11]

Disposal of Contaminated Consumables

This category includes gloves, gowns, weigh boats, pipette tips, and other disposable labware.

  • Collection : Immediately after use, place all contaminated items into a dedicated waste container lined with a heavy-duty plastic bag.

  • Sealing and Labeling : Once the container is full, securely seal the bag and the outer container. Label the container as "Solid Waste Contaminated with this compound."

  • Storage : Store alongside the solid chemical waste for pickup by a licensed disposal service.

Disposal of Contaminated Glassware
  • Decontamination : Whenever possible, decontaminate non-disposable glassware before washing. Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) in a fume hood.

  • Rinsate Collection : The solvent rinsate is now considered hazardous waste. Collect it in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.[12]

  • Disposal of Broken Glassware : If glassware is broken, do not attempt to decontaminate it. Carefully sweep up the fragments and place them in a designated "sharps" or "broken glass" container that is clearly labeled as being contaminated with the chemical. This container must also be disposed of through the chemical waste stream.

Spill Management Protocol

A comprehensive spill management plan is vital. A spill kit suitable for cytotoxic or potent compounds must be readily available wherever the chemical is handled or stored.[8]

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the affected area. If the spill is large or outside of a containment device, contact your institution's Environmental Health and Safety (EHS) office.

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the powdered chemical to become airborne.

  • Don PPE : Wear the appropriate PPE as detailed in Table 1, including respiratory protection if necessary.

  • Containment : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels for the initial absorption of a large spill.

  • Cleanup : Carefully sweep the absorbed material and any remaining powder into a sealable container.[10] Avoid creating dust.

  • Final Decontamination : Clean the spill area with a cloth or sponge wetted with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as contaminated waste.

  • Disposal : Seal and label the container with all spill cleanup materials for disposal via a licensed contractor.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

G Disposal Workflow for this compound A Identify Waste Type B Unused/Surplus Solid A->B C Contaminated Consumables (Gloves, Gown, Tips) A->C D Contaminated Glassware (Reusable) A->D E Spill Cleanup Material A->E F Place in labeled 'Solid Halogenated Waste' container B->F No dust generation C->F G Rinse with solvent in fume hood D->G K Place in labeled 'Solid Halogenated Waste' container for contaminated sharps/solids E->K J Arrange pickup by licensed waste disposal service F->J H Collect rinsate in labeled 'Liquid Halogenated Waste' container G->H I Wash glassware as normal G->I After decontamination H->J K->J

Caption: Workflow for the safe disposal of this compound.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. Available at: [Link]

  • Risks and Safety Measures for Cytotoxic Compounding. Ecolab. Available at: [Link]

  • Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]

  • Cytotoxic Drug Safety. Thompson Rivers University. Available at: [Link]

  • MSDS of methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. AstaTech.
  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. Available at: [Link]

  • Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Fisher Scientific.
  • Halogenated Solvents. Washington State University. Available at: [Link]

  • Safety Data Sheet for a related pyrrole compound. Sigma-Aldrich. This provides general safety information for the pyrrole class of compounds.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Provides general principles for chemical waste disposal.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • PSFC Halogenated Solvents Safety Procedures. MIT Plasma Science and Fusion Center. Available at: [Link]

  • Preparation of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile. Guidechem.
  • Emerging Heterocyclic Nitrogenous Disinfection Byproducts: Occurrence, Precursors, and Mechanisms of Halogenated Pyridines. ResearchGate. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. Provides context on the use of similar scaffolds in drug design.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents. BenchChem.

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Personal protective equipment for handling 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

This document provides essential safety and operational guidance for the handling of this compound. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational success and, most importantly, your safety.

It is critical to note that comprehensive toxicological data for this compound is not extensively published. Therefore, this guide is built upon a conservative risk assessment, extrapolating data from structurally related compounds, including the pyrrolopyridine core, fluorinated aromatic compounds, and organic nitriles. This proactive approach ensures the highest level of safety when handling substances with unknown toxicological profiles.

Hazard Triage: A Tri-Component Risk Analysis

The molecular structure of this compound presents three primary areas of potential hazard that must be understood to justify the stringent handling protocols that follow.

  • The Pyrrolopyridine Core: The foundational 7-azaindole structure is a pyridine derivative. Pyridine and its analogues are known to be potentially hazardous, capable of causing harm if inhaled, swallowed, or absorbed through the skin.[1][2][3] Exposure can lead to a range of symptoms including nausea, headaches, dizziness, and irritation to the respiratory tract and skin.[1] Chronic exposure or high-level acute exposure to some pyridine derivatives has been associated with liver effects.[4]

  • The Nitrile Group (-CN): Organic nitriles are a class of compounds that demand significant respect. Their toxicity can be attributed to the metabolic release of cyanide ions in the body.[5] Cyanide interrupts cellular respiration, and poisoning is a medical emergency.[5] While the metabolic pathway for this specific molecule is uncharacterized, the potential for cyanide release necessitates protocols that prevent any route of exposure.

  • The Fluoro-Substituent (-F): The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability.[6] However, the presence of fluorine can significantly alter the electronic properties and biological activity of a molecule.[6] In some instances, metabolic processes can lead to the release of fluoride ions or the formation of toxic metabolites like fluoroacetic acid, although this is compound-specific.[6] Therefore, the fluoro-group adds a layer of toxicological uncertainty that reinforces the need for cautious handling.

Personal Protective Equipment (PPE): A Self-Validating System

Your primary defense against exposure is a comprehensive and correctly utilized PPE regimen. The following equipment is mandatory for all operations involving this compound.

Protection Type Specific Recommendations Causality & Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves. Avoid latex.[1]Provides a robust chemical barrier against the pyrrolopyridine core. Double-gloving mitigates the risk of exposure from undetected pinholes or tears. Nitrile and neoprene offer superior resistance to a broad range of chemicals compared to latex.[1]
Eye & Face Protection Chemical splash goggles with side shields are mandatory. A full-face shield must be worn over goggles when handling the solid outside of a glovebox or during solution transfers.[3][7]Protects against accidental splashes of solutions and prevents airborne particles of the solid from contacting the eyes, which can cause serious irritation.[8]
Skin & Body Protection A flame-retardant, chemical-resistant lab coat, fully buttoned.[3] Wear closed-toe shoes and full-length trousers.Prevents skin contact, a primary route of exposure for pyridine-like compounds.[7] Flame-retardant material is a crucial precaution, especially when working with flammable solvents.
Respiratory Protection All handling of the solid compound and its solutions must be performed within a certified chemical fume hood or a glovebox.[1][7]A fume hood provides essential engineering control to prevent the inhalation of airborne particles or vapors, which is a critical exposure route for both pyridine and nitrile compounds.[1][8]

Operational Workflow: From Bench to Disposal

Adherence to a systematic workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the procedure.

    • Ensure that an emergency shower and eyewash station are unobstructed and have been recently tested.[7][8]

    • Assemble all necessary glassware and equipment. Check for cracks or defects.

    • Prepare a dedicated, clearly labeled waste container for all solid and liquid waste generated.

    • Verify the availability of a cyanide antidote kit and ensure all personnel are trained in its use.[9]

  • Weighing and Transfer (Solid):

    • All weighing of the solid powder must be conducted within the fume hood or an appropriate containment enclosure to prevent inhalation of fine particles.

    • Use anti-static weigh paper or a tared container to minimize dispersal of the powder.

    • Carefully transfer the solid to the reaction vessel using a powder funnel. Avoid creating dust.[10]

  • Reaction and Workup (Solution):

    • Maintain all operations within the fume hood. Keep the sash at the lowest practical height.

    • If transferring solutions, use a syringe or cannula to prevent spills.

    • Keep all containers tightly closed when not in use to prevent the release of vapors.[7]

  • Post-Procedure Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Thoroughly clean all glassware. If possible, rinse with a small amount of a suitable solvent to remove any residue, and dispose of the rinsate as hazardous waste.

    • Carefully remove PPE, avoiding contact with the outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.[8][11]

G cluster_workflow Safe Handling Workflow Prep 1. Preparation & Area Setup Weigh 2. Weighing & Transfer (Solid) Prep->Weigh React 3. Reaction & Workup (Solution) Weigh->React Decon 4. Decontamination React->Decon Emergency Emergency Response (Spill, Exposure) React->Emergency If Incident Occurs Dispose 5. Waste Segregation & Disposal Decon->Dispose

Caption: Logical workflow for handling this compound.

Emergency & Exposure Management

Immediate and correct action is vital in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[8][10] Seek immediate medical attention. Be aware of symptoms of cyanide poisoning (e.g., headache, dizziness, rapid breathing, nausea).

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

  • Minor Spill: For small spills of the solid, carefully sweep up the material, avoiding dust creation, and place it in a sealed, labeled container for disposal.[10] Decontaminate the area as described above.

  • Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of this compound and associated waste can pose a significant risk to the environment and is a regulatory violation.

  • Waste Segregation: All materials contaminated with this compound, including surplus compound, contaminated PPE, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

  • Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[7][10] All waste must be handled by a licensed and certified hazardous waste disposal contractor.[3][13] The recommended disposal method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[13]

References

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited. [Link]

  • Hazard Summary: Pyridine. (N.D.). New Jersey Department of Health. [Link]

  • Hazard Summary: 2-Dimethylaminoacetonitrile. (N.D.). New Jersey Department of Health. [Link]

  • Incident management: Acrylonitrile. (2023). GOV.UK. [Link]

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 (Chapter on Aliphatic Nitriles). (2012). National Center for Biotechnology Information (NCBI). [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978). Centers for Disease Control and Prevention (CDC). [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). ResearchGate. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). National Center for Biotechnology Information (NCBI). [Link]

  • Toxicology of Some Fluoro-Organic Compounds. (1989). Defense Technical Information Center (DTIC). [Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Toxicological Profile for Pyridine - Health Effects. (N.D.). National Center for Biotechnology Information (NCBI). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.